1,3-Bis(4-methylphenyl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(4-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVMWHVUCLWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497434 | |
| Record name | 1,3-Bis(4-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70769-70-9 | |
| Record name | 1,3-Bis(4-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Analysis of 1,3-Bis(4-methylphenyl)propan-2-one
This technical guide provides a comprehensive analysis of the spectral data for 1,3-bis(4-methylphenyl)propan-2-one, a symmetrical ketone of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep understanding of the characterization of such molecules. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in the fundamental principles of spectroscopy and drawing comparisons with closely related analogues to ensure a robust and validated interpretation.
Introduction
This compound, also known as 1,3-di(p-tolyl)propan-2-one, with the chemical formula C₁₇H₁₈O, is a derivative of dibenzyl ketone.[1] Its structure features a central ketone flanked by two methylene groups, each connected to a p-tolyl (4-methylphenyl) ring. The symmetrical nature of this molecule is a key determinant of its spectral characteristics, particularly in NMR spectroscopy. Accurate spectral interpretation is paramount for confirming the identity, purity, and structure of synthesized compounds in any research and development pipeline.
This guide will provide a detailed, step-by-step analysis of the expected spectral data for this compound, supported by established spectroscopic principles.
Molecular Structure and Symmetry
The structure of this compound is presented below. A critical feature is the plane of symmetry that bisects the carbonyl group, rendering the two p-tolyl-methyl moieties chemically equivalent. This equivalence simplifies the NMR spectra, as corresponding protons and carbon atoms on either side of the molecule will have identical chemical shifts.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Due to the symmetry of this compound, a simplified spectrum with four distinct signals is predicted.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 7.10 | Doublet | 4H | Aromatic protons (ortho to CH₂) |
| b | 7.00 | Doublet | 4H | Aromatic protons (meta to CH₂) |
| c | 3.65 | Singlet | 4H | Methylene protons (-CH₂-) |
| d | 2.30 | Singlet | 6H | Methyl protons (-CH₃) |
Interpretation and Rationale:
-
Aromatic Protons (a, b): The p-substituted phenyl rings give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons on the carbons ortho to the methylene group (a) are expected to be slightly downfield from the protons meta to the methylene group (b) due to the electron-withdrawing effect of the ketone, relayed through the methylene spacer. The integration of each signal corresponds to four protons.
-
Methylene Protons (c): The four protons of the two methylene groups are chemically equivalent due to the molecule's symmetry. They are adjacent to the electron-withdrawing carbonyl group, which shifts their signal downfield to the region of approximately 3.65 ppm. As there are no adjacent protons, the signal is a singlet.
-
Methyl Protons (d): The six protons of the two methyl groups on the aromatic rings are also equivalent. These protons are in a typical benzylic methyl environment and are expected to produce a singlet around 2.30 ppm.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.
-
Acquisition: A standard proton experiment is run, typically with 16-32 scans.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments in a molecule. Given the symmetry of this compound, we expect to see a reduced number of signals.
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | 206.5 | Carbonyl carbon (C=O) |
| 2 | 136.0 | Aromatic carbon (para, C-CH₃) |
| 3 | 132.5 | Aromatic carbon (ipso, C-CH₂) |
| 4 | 129.5 | Aromatic carbon (ortho to CH₂) |
| 5 | 129.0 | Aromatic carbon (meta to CH₂) |
| 6 | 50.0 | Methylene carbon (-CH₂-) |
| 7 | 21.0 | Methyl carbon (-CH₃) |
Interpretation and Rationale:
-
Carbonyl Carbon (1): The ketone carbonyl carbon is highly deshielded and appears significantly downfield, typically above 200 ppm.[2]
-
Aromatic Carbons (2-5): Due to symmetry, only four signals are expected for the eight aromatic carbons of each ring. The ipso-carbon (attached to the CH₂ group) and the para-carbon (attached to the CH₃ group) are quaternary and often have lower intensity. The remaining two signals represent the two pairs of equivalent CH carbons in the ring.
-
Methylene Carbon (6): The methylene carbons are adjacent to the carbonyl group and are found in the range of 50 ppm.
-
Methyl Carbon (7): The methyl group carbons attached to the aromatic ring are expected at a characteristic upfield position around 21 ppm.
Caption: A generalized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |
| 3050-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H stretch | Aliphatic C-H (CH₂ and CH₃) |
| ~1715 | Strong | C=O stretch | Ketone |
| ~1610, ~1515 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1450 | Medium | C-H bend | Aliphatic C-H |
| ~815 | Strong | C-H bend (out-of-plane) | 1,4-disubstituted (para) ring |
Interpretation and Rationale:
The most characteristic peak in the IR spectrum of this compound is the strong absorption around 1715 cm⁻¹, which is indicative of a saturated ketone carbonyl stretch. The presence of aromatic rings is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching absorptions in the 1610-1515 cm⁻¹ region. The strong band around 815 cm⁻¹ is a key indicator of the 1,4- (para) substitution pattern on the aromatic rings.
Experimental Protocol for IR Spectroscopy (ATR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 238.14. This corresponds to the molecular weight of C₁₇H₁₈O.[1]
-
Key Fragmentation Ions:
-
m/z = 133: Loss of a p-methylbenzyl radical (•CH₂C₆H₄CH₃). This would result from an alpha-cleavage adjacent to the carbonyl group, forming a stable acylium ion.
-
m/z = 105: This is a very common fragment for compounds containing a p-methylbenzyl moiety, corresponding to the p-methylbenzyl (tropylium) cation [CH₂C₆H₄CH₃]⁺. This ion can be formed by cleavage of the bond between the methylene group and the carbonyl carbon.
-
m/z = 91: Loss of a methyl group from the m/z 105 fragment, leading to the tropylium cation [C₇H₇]⁺.
-
Sources
An In-Depth Technical Guide to 1,3-Bis(4-methylphenyl)propan-2-one: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-methylphenyl)propan-2-one, also known as 1,3-di-p-tolylacetone, is a symmetrical diaryl ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a central carbonyl group flanked by two p-tolyl moieties, imparts a unique combination of reactivity and steric hindrance, making it a subject of interest in the development of novel compounds, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its potential applications in drug discovery and development.
Core Chemical and Physical Properties
This compound is a solid at room temperature with the fundamental properties summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 1,3-di-p-tolylacetone, 4-methyl benzyl ketone | [PubChem][1] |
| CAS Number | 70769-70-9 | [PubChem][1] |
| Molecular Formula | C₁₇H₁₈O | [PubChem][1] |
| Molecular Weight | 238.32 g/mol | [PubChem][1] |
| Melting Point | 51-55 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through methods analogous to the preparation of its parent compound, dibenzyl ketone. A common and effective laboratory-scale synthesis involves the ketonic decarboxylation of 4-methylphenylacetic acid.
Conceptual Synthetic Pathway
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of analogous dibenzyl ketones and should be adapted and optimized for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2 equivalents of 4-methylphenylacetic acid with 1 equivalent of acetic anhydride and a catalytic amount of anhydrous potassium acetate.
-
Heating: Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add water to the mixture to quench any remaining acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | d | 8H | Aromatic protons |
| ~3.6 | s | 4H | -CH₂- protons |
| ~2.3 | s | 6H | -CH₃ protons |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (Ketone) |
| ~137 | Quaternary aromatic carbon (C-CH₃) |
| ~132 | Quaternary aromatic carbon (C-CH₂) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~50 | -CH₂- |
| ~21 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1715 | C=O stretch (ketone) |
| ~1610, 1515, 1450 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 238, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve cleavage at the benzylic positions.
Chemical Reactivity
The reactivity of this compound is primarily governed by the presence of the carbonyl group and the acidic α-hydrogens.
Enolization and Reactions of the α-Hydrogens
The protons on the carbon atoms adjacent to the carbonyl group (α-hydrogens) are acidic (pKa ≈ 19-20) due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion.[2][3] This acidity is fundamental to a variety of important carbon-carbon bond-forming reactions.
Caption: Resonance stabilization of the enolate of this compound.
-
Aldol Condensation: The enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another molecule (an aldehyde or another ketone) in an aldol addition reaction. Subsequent dehydration of the aldol adduct leads to the formation of an α,β-unsaturated ketone, a reaction known as the aldol condensation.[4] Cross-aldol condensations with aromatic aldehydes are particularly common.[5]
Reactions at the Carbonyl Group
The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.
-
Reduction/Catalytic Hydrogenation: The ketone functionality can be reduced to a secondary alcohol, 1,3-Bis(4-methylphenyl)propan-2-ol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can also achieve this transformation.[6]
Caption: Key reaction pathways of this compound.
Applications in Drug Development
The 1,3-diarylpropane scaffold, of which this compound is a representative member, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.
As a Precursor for Biologically Active Compounds
Derivatives of 1,3-diaryl-2-propanones and their corresponding α,β-unsaturated ketones (chalcones) have demonstrated a broad spectrum of pharmacological activities.
-
Anti-inflammatory Agents: Studies have shown that 1,3-diarylpropane analogs can exhibit significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO).[7]
-
Anticancer Agents: The chalcone framework, which can be synthesized from 1,3-diaryl-2-propanones via aldol condensation, is a well-established pharmacophore in the design of cytotoxic agents.[8]
-
Antibacterial and Antifungal Agents: Various derivatives of 1,3-diarylpropenones have been synthesized and evaluated for their antimicrobial activities.[9][10]
The presence of the two p-tolyl groups in this compound offers opportunities for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The methyl groups can be further modified, or the aromatic rings can be subjected to electrophilic substitution reactions to introduce additional functional groups, thereby modulating the biological activity of the resulting compounds.
Conclusion
This compound is a versatile synthetic intermediate with a rich and accessible chemistry. Its reactivity, centered around the acidic α-hydrogens and the electrophilic carbonyl group, provides pathways to a diverse range of more complex molecules. The established biological activities of the broader class of 1,3-diarylpropane and chalcone derivatives underscore the potential of this compound as a valuable scaffold for the discovery and development of new therapeutic agents. Further exploration of its synthetic transformations and the biological evaluation of its derivatives are warranted to fully exploit its potential in medicinal chemistry.
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Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. PubMed. [Link]
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Synthesis And Biological Evaluation Of 1, 3-Diphenyl -2-Propenone Derivatives. ResearchGate. [Link]
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Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. [Link]
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Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]
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Dibenzyl Ketoxime: A Versatile Intermediate for Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Acidity of alpha hydrogens. University of Calgary. [Link]
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The Aldol Condensation. Magritek. [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [Link]
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Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. [Link]
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Reaction due to α-hydrogen. BYJU'S. [Link]
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Synthesis and characterization of 1,3-Bis(4-methylphenyl)propan-2-one
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(4-methylphenyl)propan-2-one
For inquiries, please contact: Senior Application Scientist, Gemini Division, Google DeepMind
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a symmetrical diaryl ketone. The synthesis is achieved through the ketonic decarboxylation of 4-methylphenylacetic acid, a robust and efficient method for forming symmetrical ketones. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol for synthesis and purification, and offers a complete guide to the structural elucidation of the final product using a suite of spectroscopic techniques. The characterization section includes protocols and data interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducibility and a deep understanding of the process.
Introduction
This compound, also known as 1,3-di-p-tolyl-2-propanone, belongs to the dibenzyl ketone family of organic compounds.[1] These structures serve as valuable precursors and intermediates in organic synthesis, particularly in reactions that leverage the reactivity of the central carbonyl group and the adjacent α-carbons. For instance, the parent compound, dibenzyl ketone, is famously used in the aldol condensation to create tetraphenylcyclopentadienone.[2] The p-methyl substituted analogue discussed herein offers a scaffold for developing more complex molecules with potential applications in materials science and medicinal chemistry.
The synthesis of symmetrical ketones from carboxylic acids, known as ketonization or ketonic decarboxylation, is a powerful transformation that forms a new carbon-carbon bond while releasing carbon dioxide and water.[3][4] This guide focuses on a classic and reliable method for this conversion, utilizing acetic anhydride as a dehydrating agent and promoting the reaction through thermal means.[5][6] The subsequent characterization is crucial for verifying the identity and purity of the synthesized compound, employing a multi-technique approach to provide unambiguous structural confirmation.
Synthesis Methodology
The chosen synthetic route is the ketonic decarboxylation of two molecules of 4-methylphenylacetic acid. This method is advantageous due to the availability of the starting material and the straightforward nature of the reaction, which avoids the need for expensive or highly toxic metal catalysts.
Rationale of the Synthetic Approach
The conversion of carboxylic acids into ketones is a classic transformation in organic chemistry.[7][8] The reaction proceeds by heating a carboxylic acid, in this case, 4-methylphenylacetic acid, with acetic anhydride.[5] The acetic anhydride serves two primary purposes: it acts as a dehydrating agent and forms a mixed anhydride intermediate. This intermediate is key to the reaction mechanism. The presence of an α-hydrogen on the starting carboxylic acid is critical for this mechanism to proceed efficiently.[3] Upon heating, this intermediate undergoes decarboxylation and subsequent rearrangement to form the symmetrical ketone. This one-pot procedure is highly effective for producing symmetrical dibenzyl ketones.[2][6]
Reaction Mechanism
The mechanism for the ketonic decarboxylation of 4-methylphenylacetic acid in the presence of acetic anhydride is a multi-step process:
-
Anhydride Formation: 4-methylphenylacetic acid reacts with acetic anhydride to form a mixed anhydride, 4-methylphenylacetic acetic anhydride, and acetic acid.
-
Enolate Formation: A base (such as potassium acetate, often added as a catalyst, or another molecule of the carboxylate) abstracts an acidic α-hydrogen from a molecule of the mixed anhydride, forming an enolate.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the carbonyl carbon of a second mixed anhydride molecule.
-
Decarboxylation & Formation: The resulting β-keto acid anhydride intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound.
Caption: Key steps in the ketonic decarboxylation mechanism.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-methylphenylacetic acid
-
Acetic anhydride (re-distilled)
-
Anhydrous potassium acetate (optional, but recommended catalyst)[6]
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Short path distillation apparatus
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser and a thermometer. Place it in a heating mantle.
-
Reagents: To the flask, add 4-methylphenylacetic acid (e.g., 30.0 g, 0.2 mol), acetic anhydride (30 mL), and anhydrous potassium acetate (1.5 g).[5][6]
-
Reflux: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 2-3 hours. The evolution of CO₂ gas should be observed.
-
Distillation: After reflux, replace the condenser with a short path distillation apparatus. Slowly distill off the excess acetic anhydride and the acetic acid byproduct. Caution: Do not allow the temperature of the reaction pot to exceed 200 °C to avoid resinification of the product.[2]
-
Work-up: Allow the dark, viscous residue to cool to room temperature. Dissolve the residue in 100 mL of diethyl ether.
-
Washing: Transfer the ether solution to a separatory funnel. Wash sequentially with 50 mL of water, 2 x 50 mL of saturated sodium bicarbonate solution (carefully, to neutralize remaining acid), and finally with 50 mL of brine.
-
Drying & Evaporation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product, a yellowish oil or solid, can be purified by recrystallization from ethanol or by vacuum distillation to yield a white to off-white solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Characterization of the Final Product
Unambiguous characterization is essential to confirm the synthesis of this compound. A combination of NMR, IR, and MS is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10]
Protocol for NMR Sample Preparation and Acquisition:
-
Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using proton decoupling. A higher number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.
Data Interpretation: The molecule is symmetrical about the central carbonyl group. This symmetry simplifies the spectra significantly.
| ¹H NMR Data (Expected) |
| Chemical Shift (δ, ppm) |
| ~ 7.10 |
| ~ 7.00 |
| ~ 3.65 |
| ~ 2.30 |
| ¹³C NMR Data (Expected) |
| Chemical Shift (δ, ppm) |
| ~ 206.0 |
| ~ 137.0 |
| ~ 131.5 |
| ~ 129.5 |
| ~ 129.0 |
| ~ 50.0 |
| ~ 21.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11]
Protocol for IR Data Acquisition (ATR):
-
Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Background: Record a background spectrum of the empty crystal.
-
Sample: Place a small amount of the solid purified product onto the crystal and apply pressure using the anvil.
-
Acquisition: Collect the sample spectrum, typically over a range of 4000-600 cm⁻¹.
Data Interpretation: The IR spectrum will provide clear evidence of the key functional groups.
| IR Data (Expected) |
| Wavenumber (cm⁻¹) |
| 3100-3000 |
| 2950-2850 |
| ~ 1715 |
| 1610, 1515 |
| ~ 815 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[12]
Protocol for MS Data Acquisition (EI):
-
Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.
-
Injection: Inject the solution into the mass spectrometer, often via a direct insertion probe or through a GC-MS system.
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Analysis: Acquire the mass spectrum.
Data Interpretation: The mass spectrum will confirm the molecular weight and show characteristic fragmentation.
| Mass Spectrometry Data (Expected) |
| m/z Value |
| ~ 238 |
| ~ 133 |
| ~ 105 |
Safety Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby when in use.
-
Heating: Use a heating mantle with a temperature controller. Avoid overheating, which can lead to the formation of undesirable byproducts and potential hazards.[5]
-
Pressure: The reaction evolves CO₂ gas. Ensure the apparatus is not sealed to avoid pressure build-up.
Conclusion
This guide details a reliable and well-established method for the synthesis of this compound via the ketonic decarboxylation of 4-methylphenylacetic acid. The provided protocols for synthesis, purification, and characterization are designed to be reproducible and robust. The spectroscopic data presented serve as a benchmark for researchers to validate the successful formation of the target compound. By understanding the rationale behind each step, from the reaction mechanism to the interpretation of spectral data, scientists can confidently prepare and verify this valuable chemical intermediate for further applications.
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Renz, M. Ketonization of Carboxylic Acids by Decarboxylation: The Remarkable Case of the Ru-Catalyzed α-Methylenation of Ketones. European Journal of Organic Chemistry. [Link]
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Le, T. N., et al. Selective Cross-Ketonization of Carboxylic Acids Enabled by Metallaphotoredox Catalysis. Angewandte Chemie International Edition, 61(52), e202213739 (2022). [Link]
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Ponomarev, D. A., & Shevchenko, V. V. Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. Catalysts, 12(1), 83 (2022). [Link]
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An In-Depth Technical Guide to the Biological Activity of 1,3-Bis(4-methylphenyl)propan-2-one and Its Derivatives
Abstract
The 1,3-diarylpropan-2-one scaffold represents a versatile and privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives of 1,3-Bis(4-methylphenyl)propan-2-one. While direct biological data on the title compound is limited, this document synthesizes findings from structurally related analogs to elucidate the potential antimicrobial, anticancer, and anti-inflammatory properties of this chemical class. Detailed experimental protocols for key biological assays are provided to empower researchers in the exploration of these promising molecules.
Introduction: The Therapeutic Potential of 1,3-Diarylpropan-2-ones
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 1,3-diaryl-2-propanone framework, a core structure in a variety of natural and synthetic compounds, has emerged as a promising scaffold for the development of new drugs. These molecules, characterized by two aryl rings linked by a three-carbon chain with a central ketone, exhibit a diverse range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1] The structural simplicity and synthetic accessibility of these compounds make them attractive targets for chemical modification and optimization of their biological profiles.
This guide focuses on this compound and its derivatives, a subset of the 1,3-diarylpropan-2-one class. The presence of the p-methylphenyl (p-tolyl) groups can significantly influence the lipophilicity, electronic properties, and steric interactions of the molecule, thereby modulating its biological activity. While extensive research has been conducted on the unsaturated counterparts of this scaffold, namely chalcones (1,3-diaryl-2-propen-1-ones), the saturated derivatives remain a relatively underexplored area with significant therapeutic potential.
This document will delve into the known biological activities of closely related compounds to infer the potential of this compound derivatives and to provide a roadmap for their future investigation.
Synthesis of this compound Derivatives
The synthesis of 1,3-diaryl-2-propanones can be achieved through various established synthetic routes. A common and effective method involves the Friedel-Crafts acylation or a Grignard reaction, followed by subsequent modifications.
A plausible synthetic route to the parent compound, this compound, is outlined below. This multi-step synthesis provides a foundational framework for accessing a variety of derivatives with diverse substitution patterns on the aromatic rings.
Caption: General synthetic scheme for this compound.
A more detailed, step-by-step synthetic protocol for a related compound is described here to provide a practical laboratory guide.[2]
Experimental Protocol: Synthesis of 1-(4-methylphenyl)propan-2-one
This protocol describes a Friedel-Crafts acylation reaction to synthesize a key intermediate.
-
Reaction Setup: In a 500L glass-lined reaction vessel, add 225 kg of anhydrous aluminum trichloride and 160 kg of toluene.
-
Cooling: Cool the reaction vessel using a jacket to maintain a low temperature.
-
Addition of Acylating Agent: While stirring, slowly add 120 kg of propionyl chloride dropwise. Ensure the internal temperature does not exceed 30°C.
-
Reaction at Room Temperature: After the addition is complete, continue stirring at room temperature for 1 hour.
-
Heating: Slowly raise the temperature to 82°C and maintain it for 2 hours.
-
Quenching: Cool the reaction mixture and slowly transfer it to a 2000L glass-lined reaction vessel containing a mixture of ice and water for hydrolysis.
-
Extraction and Neutralization: Allow the layers to separate and collect the upper oily layer. Wash the organic layer with water and a saturated sodium bicarbonate solution until neutral.
-
Drying and Purification: Dry the organic layer, remove the toluene under atmospheric pressure, and collect the fraction at 96-100°C/930Pa to obtain 4-methylphenylacetone.[2]
Biological Activities of 1,3-Diarylpropan-2-one Derivatives
The biological activities of 1,3-diarylpropan-2-one derivatives are diverse and depend on the nature and position of substituents on the aryl rings. The following sections discuss the key biological activities reported for compounds structurally related to this compound.
Antimicrobial Activity
Derivatives of 1,3-diarylpropanones have shown promising activity against a range of pathogenic microorganisms. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Structurally related 1,3-bis(aryloxy)propan-2-amines have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[3] For instance, certain derivatives exhibited minimal inhibitory concentrations (MICs) in the range of 2.5–10 μg/ml against Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains.[3] The bactericidal mechanism of these compounds is suggested by the minimal bactericidal concentrations (MBCs) being similar to their MICs.[3]
The antimicrobial potential of 1,3-diaryl-2-propen-1-one (chalcone) derivatives has also been extensively studied.[4] These studies provide a basis for investigating the antimicrobial properties of their saturated analogs.
Table 1: Antimicrobial Activity of Selected 1,3-Bis(aryloxy)propan-2-amine Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| CPD20 | S. pyogenes | 2.5 |
| S. aureus | 2.5 | |
| E. faecalis | 5.0 | |
| CPD22 | S. pyogenes | 2.5 |
| S. aureus | 5.0 | |
| E. faecalis | 5.0 | |
| CPD18 | S. aureus | 10.0 |
| S. pyogenes | 10.0 | |
| CPD21 | S. aureus | 10.0 |
| S. pyogenes | 10.0 |
Data sourced from a study on 1,3-bis(aryloxy)propan-2-amines.[3]
Anticancer Activity
The 1,3-diarylpropan-2-one scaffold is a key feature in many compounds with potent anticancer activity. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
Studies on 1,3-diaryl-2-propenones have shown significant cytotoxic effects against various cancer cell lines.[5][6] For example, a series of 1,3-diaryl-2-propenones were evaluated for their cytotoxicity, with one lead compound emerging with an average CC50 of 8.6 μM and a selective index of 18 against neoplastic cells compared to normal cells.[5] The induction of apoptosis, confirmed by internucleosomal DNA fragmentation and caspase-3 activation, was identified as a key mechanism of cytotoxicity.[5]
Furthermore, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated high cytotoxic activity against MCF-7 human breast cancer cells, with some compounds showing greater potency than the reference drug Tamoxifen.[6]
Caption: Potential anticancer mechanisms of 1,3-diarylpropan-2-one derivatives.
Table 2: Cytotoxicity of Selected 1,3-Diaryl-2-propenone Derivatives
| Compound | Cell Line | CC50 (µM) |
| 2i | HL-60 | < 1.6 |
| HSC-2 | 1.8 | |
| HSC-4 | > 100 |
Data represents the concentration causing 50% cell death and is sourced from a study on 1,3-diaryl-2-propenones.[5]
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Phenylpropanoids, a class of compounds that includes the 1,3-diarylpropane scaffold, are known to possess anti-inflammatory properties.[7][8] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.
The anti-inflammatory effects of chalcones are well-documented and are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory mediators such as nitric oxide (NO) and various interleukins.[9] The structural similarity of this compound to these compounds suggests that it and its derivatives may also exhibit anti-inflammatory activity. Phenylpropanoids found in essential oils have been shown to modulate the TLR4/NF-κB signaling pathway, a key regulator of the inflammatory response.[10]
Key Experimental Protocols
To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step protocols for the most relevant in vitro and in vivo assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Caption: Workflow for the Broth Microdilution Assay.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to the appropriate concentration for testing.
-
Inoculation: Inoculate each well of the microdilution plate with the prepared bacterial inoculum. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11][12]
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Grouping: Acclimatize male Wistar rats for one week and divide them into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the test compound and the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[6][13]
Structure-Activity Relationship (SAR) and Future Directions
While specific SAR studies on this compound are not available, insights can be drawn from related compound series. For 1,3-diaryl-2-propenones, the nature and position of substituents on both aromatic rings significantly influence their biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the α,β-unsaturated carbonyl system, which is often crucial for their mechanism of action.
The saturated propanone core of this compound offers a different chemical profile compared to the unsaturated chalcones. The increased flexibility of the three-carbon chain may allow for better conformational adaptation to target binding sites.
Future research should focus on:
-
Systematic Synthesis: The synthesis and biological evaluation of a library of this compound derivatives with diverse substituents on the aromatic rings.
-
Direct Biological Screening: Comprehensive screening of these compounds for antimicrobial, anticancer, and anti-inflammatory activities using the protocols outlined in this guide.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Toxicity: Evaluation of the most promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
Conclusion
The 1,3-diarylpropan-2-one scaffold holds considerable promise for the development of novel therapeutic agents. Although the biological activities of this compound itself are yet to be fully explored, the extensive research on its structural analogs provides a strong rationale for its investigation. The synthetic accessibility and potential for diverse chemical modifications make this class of compounds an exciting area for future research in medicinal chemistry. The experimental protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the therapeutic potential of these versatile molecules.
References
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UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
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MDPI. (n.d.). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. Retrieved from [Link]
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Chembk. (2024). 1-(4-methylphenyl)propan-2-one. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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ResearchGate. (n.d.). Antibacterial and Antioxidant Activity Evaluation of 1,3-Diaryl-prop-2-en-1-one Derivatives. Retrieved from [Link]
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ResearchGate. (2018). Exploring Promising Immunomodulatory Potential of Natural and Synthetic 1,3-Diphenyl-2-propen-1-one Analogs: A Review of Mechanistic Insight. Retrieved from [Link]
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NC DNA Day Blog. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
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An In-depth Technical Guide to CAS Number 70769-70-9: A Chemical Intermediate Awaiting Application
To Researchers, Scientists, and Drug Development Professionals,
In the landscape of chemical compounds utilized in research and development, some molecules are well-characterized active agents with extensive literature detailing their applications, while others serve as foundational building blocks, their full potential yet to be publicly documented. The compound with CAS number 70769-70-9, identified as 1,3-bis(4-methylphenyl)propan-2-one, falls into the latter category. This technical guide addresses the current state of knowledge on this compound and its context within the broader class of 1,3-diaryl-2-propanones.
Compound Identification and Physicochemical Properties
This compound is a symmetrical ketone with two p-tolyl groups attached to a central propanone structure. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 70769-70-9 | [1] |
| Molecular Formula | C₁₇H₁₈O | [1] |
| Molecular Weight | 238.33 g/mol | N/A |
| IUPAC Name | This compound | [2] |
| Synonyms | 1,3-bis(p-tolyl)propan-2-one, 1,3-bis(4-methylphenyl)acetone | [2] |
| Physical Form | Solid (powder) | N/A |
| Melting Point | 51-55 °C | N/A |
Current Status: A Commercially Available Research Chemical
This compound is readily available from various chemical suppliers. Its primary designation is for "research and development use only," indicating its role as a potential precursor or intermediate in the synthesis of more complex molecules. A comprehensive review of scientific literature and patent databases reveals a notable absence of published studies detailing specific biological activities or in-depth research applications for this particular compound.
While some patents list the compound, they typically do so within the broader scope of a chemical class for the synthesis of other derivatives, without providing specific data on the biological effects of this compound itself.[3][4]
Potential Research Avenues: Insights from the 1,3-Diarylpropanone Scaffold
Although specific applications for CAS 70769-70-9 are not documented, the general scaffold of 1,3-diaryl-2-propanone and its derivatives, such as chalcones (1,3-diaryl-2-propen-1-ones), are of significant interest in medicinal chemistry. These related compounds have been investigated for a wide range of pharmacological activities, including:
-
Antimalarial Agents: Novel substituted 1,3-diaryl propenone derivatives have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum.
-
Antibacterial and Antioxidant Properties: The chalcone backbone is recognized as a key pharmacophore with demonstrated antimicrobial and antioxidant activities.
The potential for this compound to serve as a starting material for the synthesis of novel, biologically active compounds remains an open and intriguing area for exploration. The workflow for such an investigation is outlined below.
Figure 1. A potential workflow for exploring the therapeutic applications of derivatives synthesized from this compound.
Conclusion and Future Outlook
As of the current date, this compound (CAS 70769-70-9) is best characterized as a chemical intermediate available for research purposes. There is a clear lack of published data on its specific biological activities or applications in drug development.
For researchers in medicinal chemistry and drug discovery, this compound represents an untapped starting point. Its symmetrical diarylpropanone structure is a versatile scaffold that could be chemically modified to generate libraries of novel compounds for biological screening. Future research efforts are required to elucidate the potential of this molecule and its derivatives. Until such studies are published, any discussion of its "research applications" remains speculative and grounded in the broader potential of its chemical class.
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Physical and chemical properties of 1,3-bis(p-tolyl)-2-propanone
An In-Depth Technical Guide to 1,3-bis(p-tolyl)-2-propanone: Properties, Synthesis, and Reactivity
Introduction
1,3-bis(p-tolyl)-2-propanone, also known by its IUPAC name 1,3-bis(4-methylphenyl)propan-2-one, is a symmetrical diaryl ketone. As a structural analog of the well-studied dibenzyl ketone (1,3-diphenyl-2-propanone), it serves as a valuable intermediate in organic synthesis. Its structure features a central ketone functional group flanked by two p-tolyl moieties. This arrangement, particularly the presence of acidic α-hydrogens on the methylene bridges, dictates its chemical reactivity and makes it a key building block for more complex molecular architectures, such as highly substituted cyclopentadienones. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, core reactivity, and safe handling protocols, tailored for professionals in chemical research and drug development.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key identifiers and properties of 1,3-bis(p-tolyl)-2-propanone are summarized below.
Properties Summary
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 1,3-bis(p-tolyl)acetone, 4-methyl benzyl ketone | |
| CAS Number | 70769-70-9 | |
| Molecular Formula | C₁₇H₁₈O | |
| Molecular Weight | 238.32 g/mol | |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| XLogP3-AA (Lipophilicity) | 3.9 |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly symmetrical.
-
Aromatic Protons: Two distinct signals, appearing as doublets in the aromatic region (~7.0-7.2 ppm), would represent the AA'BB' system of the two equivalent p-substituted benzene rings.
-
Methylene Protons (-CH₂-): A sharp singlet would appear for the four equivalent protons of the two methylene groups adjacent to the carbonyl group, likely in the range of 3.6-3.8 ppm.
-
Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two tolyl methyl groups would be observed further upfield, around 2.3 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically >200 ppm, is the hallmark of a ketone.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbons would appear in the aliphatic region.
-
Methyl Carbon (-CH₃): The methyl carbons of the tolyl groups would produce a signal in the upfield aliphatic region (~21 ppm).
-
-
IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration, expected around 1715 cm⁻¹. Additional bands would confirm the presence of aromatic C-H and aliphatic C-H bonds.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 238.32. A characteristic fragmentation pattern would likely involve the cleavage of the benzyl-carbonyl bond, yielding a tolylmethyl cation (C₈H₉⁺) at m/z = 105.
Synthesis and Chemical Reactivity
The utility of 1,3-bis(p-tolyl)-2-propanone stems from its straightforward synthesis and the versatile reactivity of its ketone functional group.
Synthesis Pathway
While various methods exist for the synthesis of diaryl propanones, a common and reliable approach involves the reaction of p-tolylacetic acid derivatives. One established method is the decarboxylative ketonization of p-tolylacetic acid, often facilitated by catalysts at high temperatures. An alternative laboratory-scale synthesis can be adapted from the preparation of dibenzyl ketone, involving the reaction of p-tolylacetyl chloride with an appropriate organometallic reagent or a Friedel-Crafts acylation approach.
Below is a generalized workflow for a potential synthesis route.
Caption: Generalized workflow for the synthesis of 1,3-bis(p-tolyl)-2-propanone.
Detailed Synthesis Protocol (Exemplary)
This protocol is adapted from established methods for analogous ketones like 1,3-diphenylacetone.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine p-tolylacetic acid, acetic anhydride, and anhydrous potassium acetate.
-
Heating: Heat the mixture under an inert atmosphere to a gentle reflux at approximately 140-150 °C for 2-3 hours. The reaction involves the formation of an intermediate mixed anhydride followed by decarboxylation and ketonization.
-
Distillation: After the reflux period, slowly distill the acetic acid byproduct from the reaction mixture to drive the equilibrium towards the product.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic components, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1,3-bis(p-tolyl)-2-propanone.
Core Reactivity: Aldol Condensation
The most significant reaction of 1,3-bis(p-tolyl)-2-propanone is its role as a nucleophile in aldol condensation reactions. The methylene protons (α-hydrogens) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized enolate ion.
This reactivity is powerfully demonstrated in the synthesis of tetraphenylcyclopentadienone analogs. In a classic transformation, 1,3-bis(p-tolyl)-2-propanone undergoes a base-catalyzed double aldol condensation with a 1,2-diketone, such as benzil. The reaction proceeds through two sequential aldol additions followed by two dehydration steps to form a highly conjugated, stable cyclopentadienone ring system.
Caption: Mechanism of the double aldol condensation to form a cyclopentadienone.
Potential Applications
As a synthetic intermediate, 1,3-bis(p-tolyl)-2-propanone is a precursor to a variety of more complex molecules.
-
Ligand Synthesis: The resulting cyclopentadienone derivatives from aldol condensations can serve as ligands in organometallic chemistry, particularly for forming piano-stool complexes used in catalysis.
-
Materials Science: The highly conjugated systems produced from this precursor can be explored for applications in organic electronics and photophysics.
-
Medicinal Chemistry: The 1,3-diarylpropane scaffold, which is structurally related to 1,3-bis(p-tolyl)-2-propanone, has been investigated for various biological activities, including anti-inflammatory and antimalarial properties. This suggests that derivatives of 1,3-bis(p-tolyl)-2-propanone could be valuable targets in drug discovery programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,3-bis(p-tolyl)-2-propanone is not widely available, safe handling procedures can be established based on its chemical class and data from analogous compounds like acetone.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with all local, regional, and national regulations. Do not allow it to enter drains or waterways.
Conclusion
1,3-bis(p-tolyl)-2-propanone is a synthetically accessible and reactive ketone that holds significant potential as a building block in organic chemistry. Its value is primarily defined by the reactivity of its α-hydrogens, which enables its participation in crucial carbon-carbon bond-forming reactions like the aldol condensation. A thorough understanding of its properties, synthetic routes, and reactivity profile allows researchers to effectively leverage this compound for the creation of complex molecular targets in materials science, organometallics, and medicinal chemistry.
References
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JMPAS. (2016, October 2). A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2-PROPEN-1-ONE (CHALCONE). Available at: [Link]
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ResearchGate. Synthesis of 1,3‐diaryl‐2‐(arylazo)propane‐1,3‐diones. Available at: [Link]
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Kumar, A., et al. (2008). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. European Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Available at: [Link]
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Defense Technical Information Center. (1986). Modification of Chemical Reactivity via Inclusion Complex Formation: Photochemistry of Dibenzyl Ketones and Benzyl Phenylacetate. Available at: [Link]
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PrepChem.com. Synthesis of 1,3-bis(2-tetrahydro-pyranyloxy)propan-2-one. Available at: [Link]
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Wu, T. S., et al. (2017). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. Scheme 1. Reaction Scheme for the Photolysis of Dibenzyl Ketones and Recombination Cases in Supramolecular Systems. Available at: [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 302069. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
- Google Patents. WO2020094403A1 - Process for the synthesis of lactams.
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Express Composites. (2015, February 2). SAFETY DATA SHEET - Acetone. Available at: [Link]
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Cheméo. Chemical Properties of 1-Phenyl-1,1-di-o-tolyl-2-propanone (CAS 6324-65-8). Available at: [Link]
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National Center for Biotechnology Information. 1,3-Bis(4-methylphenyl)prop-2-en-1-one. PubChem Compound Summary for CID 256552. Available at: [Link]
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Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Available at: [Link]
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ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]
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Chegg. (2016, December 5). In this experiment, benzyl and dibenzyl ketone will produce tetraphenylcyclopentadienone via aldol condensation reaction. Available at: [Link]
- Homework.Study.com. *In this experiment, benzyl and dibenzyl ketone will
An In-Depth Technical Guide to the Structural Analysis of 1,3-Bis(4-methylphenyl)acetone
This guide provides a comprehensive technical overview of the structural analysis of 1,3-Bis(4-methylphenyl)acetone, a diarylacetone of interest in organic synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document details the core analytical techniques and methodologies required for the unambiguous structural elucidation of this compound.
Introduction: The Significance of 1,3-Bis(4-methylphenyl)acetone
1,3-Bis(4-methylphenyl)acetone, also known as 1,3-di-p-tolylacetone, belongs to the class of diarylacetones. Its structure, featuring a central ketone flanked by two p-tolyl groups, imparts specific chemical and physical properties that make it a valuable building block in various synthetic applications. Accurate structural analysis is paramount to confirming its identity, assessing its purity, and understanding its reactivity in subsequent chemical transformations. This guide will walk through the essential spectroscopic and analytical techniques for a complete structural characterization.
Molecular Structure and Key Physicochemical Properties
A foundational understanding of the molecule's basic properties is crucial before delving into complex analytical data.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O | [PubChem][1] |
| Molecular Weight | 238.32 g/mol | [PubChem][1] |
| IUPAC Name | 1,3-bis(4-methylphenyl)propan-2-one | [PubChem][1] |
| CAS Number | 70769-70-9 | [PubChem][1] |
Below is a 2D representation of the molecular structure of 1,3-Bis(4-methylphenyl)acetone.
Caption: 2D Molecular Structure of 1,3-Bis(4-methylphenyl)acetone
Synthesis and Purification: A Practical Protocol
While various methods exist for the synthesis of diarylacetones, a common approach involves the Friedel-Crafts acylation or related condensation reactions. A general, illustrative protocol is provided below. It is crucial to note that specific reaction conditions may require optimization.
Experimental Protocol: Synthesis of 1,3-Bis(4-methylphenyl)acetone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and a suitable solvent such as dichloromethane or toluene.
-
Addition of Reagents: Cool the suspension in an ice bath. Slowly add a solution of p-xylene (4-methylbenzyl precursor) and an appropriate acylating agent (e.g., a derivative of acetone or a related three-carbon electrophile) in the same solvent to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1,3-Bis(4-methylphenyl)acetone.
Caption: General workflow for the synthesis of 1,3-Bis(4-methylphenyl)acetone.
Spectroscopic Elucidation: Unveiling the Structure
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 1,3-Bis(4-methylphenyl)acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum of 1,3-Bis(4-methylphenyl)acetone is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Due to the para-substitution on the phenyl rings, two sets of doublets are expected in the aromatic region (typically δ 7.0-7.3 ppm). These correspond to the protons ortho and meta to the methylene group.
-
Methylene Protons (-CH₂-): A singlet corresponding to the four protons of the two methylene groups adjacent to the carbonyl group is expected.
-
Methyl Protons (-CH₃): A singlet for the six protons of the two methyl groups on the phenyl rings will be observed in the aliphatic region.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information about the different carbon environments.
-
Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 200-210 ppm) is characteristic of a ketone.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the symmetry of the p-substituted rings.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region will correspond to the methylene carbons.
-
Methyl Carbon (-CH₃): A signal in the upfield aliphatic region will be present for the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-Bis(4-methylphenyl)acetone will be characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1715 | C=O stretch | Ketone |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1600, 1510 | C=C stretch | Aromatic ring |
| ~810 | C-H bend | 1,4-disubstituted (para) benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can further confirm its structure.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (238.32).
-
Fragmentation Pattern: Common fragmentation pathways for ketones involve cleavage alpha to the carbonyl group. For 1,3-Bis(4-methylphenyl)acetone, a prominent fragment would be the tropylium ion or a related benzylic cation resulting from the loss of a p-methylbenzyl radical.
Caption: Workflow for the spectroscopic analysis of 1,3-Bis(4-methylphenyl)acetone.
Crystallographic Analysis: The Definitive Structure
For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. A crystal structure of 1,3-Bis(4-methylphenyl)acetone has been reported in the Cambridge Crystallographic Data Centre (CCDC). This data provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining suitable crystals for X-ray analysis typically involves slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
Conclusion
The structural analysis of 1,3-Bis(4-methylphenyl)acetone requires a multi-faceted approach, integrating data from several key analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is indispensable. By following the methodologies outlined in this guide, researchers can confidently characterize this important synthetic intermediate.
References
[2] PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[1]
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An In-depth Technical Guide to 1,3-bis(4-methylphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 1,3-bis(4-methylphenyl)propan-2-one. As a symmetrical dibenzyl ketone derivative, this compound holds potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by consolidating available data and providing detailed experimental insights.
Compound Profile
This compound , also known as 1,3-bis(p-tolyl)-2-propanone, is an aromatic ketone with the chemical formula C₁₇H₁₈O.[1] Its structure features a central three-carbon chain with a ketone functional group at the second position, flanked by two p-tolyl (4-methylphenyl) groups.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,3-bis(p-tolyl)-2-propanone, 1,3-bis(4-methylphenyl)acetone, 4-methyl benzyl ketone | [1] |
| CAS Number | 70769-70-9 | [1] |
| Molecular Formula | C₁₇H₁₈O | [1] |
| Molecular Weight | 238.32 g/mol | [1] |
| Appearance | White solid (Predicted) | |
| Melting Point | 32-34 °C (for the analogous 1,3-diphenyl-2-propanone) | [2] |
| Boiling Point | 330 °C (for the analogous 1,3-diphenyl-2-propanone) | [2] |
Synthesis and Mechanism
The synthesis of symmetrical dibenzyl ketones like this compound can be achieved through various methods. A common approach involves the ketonic decarboxylation of a corresponding carboxylic acid. For the unsubstituted analog, dibenzyl ketone, this involves the reaction of phenylacetic acid with acetic anhydride and a catalyst like anhydrous potassium acetate.[3]
A plausible synthetic route for this compound would adapt this methodology using 4-methylphenylacetic acid as the starting material.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Causality of Experimental Choices:
-
4-Methylphenylacetic Acid: This starting material provides the necessary p-tolyl and adjacent methylene groups for the final product.
-
Acetic Anhydride: It serves as a dehydrating agent, facilitating the formation of an intermediate anhydride from the carboxylic acid, which is more susceptible to decarboxylation.
-
Potassium Acetate: This basic catalyst promotes the decarboxylation and subsequent ketonization reactions.
-
Reflux Conditions: Heating the reaction mixture is crucial to provide the activation energy for the decarboxylation and condensation steps.
Detailed Experimental Protocol (Hypothetical)
The following protocol is adapted from the synthesis of the analogous dibenzyl ketone and is proposed for the preparation of this compound.
Materials:
-
4-Methylphenylacetic acid
-
Acetic anhydride
-
Anhydrous potassium acetate
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes (for recrystallization)
Procedure:
-
Combine 4-methylphenylacetic acid and anhydrous potassium acetate in a round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride to the flask.
-
Heat the mixture to reflux for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
Spectroscopic Characterization
Due to the limited availability of specific experimental spectra for this compound, the following characterization data is predicted based on the known spectra of analogous compounds, such as 1,3-diphenyl-2-propanone and other p-substituted aromatic ketones.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are presented below.
¹H NMR (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | d | 4H | Aromatic protons (ortho to -CH₂) |
| ~7.0 | d | 4H | Aromatic protons (meta to -CH₂) |
| ~3.7 | s | 4H | -CH₂- |
| ~2.3 | s | 6H | -CH₃ |
¹³C NMR (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~207 | C=O |
| ~137 | Aromatic C (ipso to -CH₃) |
| ~132 | Aromatic C (ipso to -CH₂) |
| ~129 | Aromatic CH (ortho to -CH₂) |
| ~129 | Aromatic CH (meta to -CH₂) |
| ~50 | -CH₂- |
| ~21 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic and aromatic) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1610, ~1510 | Medium-Strong | C=C stretching (aromatic ring) |
| ~810 | Strong | C-H bending (para-disubstituted aromatic ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 238.
Expected Fragmentation Pattern:
The primary fragmentation pathway would likely involve cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of a p-methylbenzyl cation (m/z = 105) and a p-methylphenacyl radical, or vice versa.
Figure 2: Predicted mass spectrometry fragmentation pathway.
Potential Applications in Drug Development
Dibenzyl ketone and its derivatives have been investigated for a range of biological activities. While specific studies on this compound are limited, the core scaffold is of interest in medicinal chemistry. For instance, some ketone derivatives have shown potential as inhibitors of monoamine uptake, which is relevant for the treatment of neurological disorders.[4]
The symmetrical nature of this compound and the presence of the p-tolyl groups offer opportunities for further functionalization. The methyl groups can be oxidized to carboxylic acids or halogenated to introduce reactive handles. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various pharmacophores. These modifications could lead to the development of novel compounds with potential therapeutic applications.
Conclusion
This compound is a molecule of interest for both synthetic and medicinal chemists. While detailed experimental data for this specific compound is not widely available in public databases, its properties and reactivity can be reasonably predicted based on its structural similarity to well-characterized analogs. The synthetic route is straightforward, and the molecule offers multiple sites for further chemical modification. Future research into the biological activities of this compound and its derivatives could uncover novel therapeutic agents.
References
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Hurd, C. D., & Thomas, C. L. (1933). The Preparation of Dibenzyl Ketone and Phenylacetone. Journal of the American Chemical Society, 55(5), 2589-2590. [Link]
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PubChem. (n.d.). 1,3-Diphenyl-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 1). Dibenzyl ketone. In Wikipedia. Retrieved from [Link][3]
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link][4]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
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Molecular weight and formula of 1,3-Bis(4-methylphenyl)propan-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 1,3-Bis(4-methylphenyl)propan-2-one.
Core Molecular Attributes
This compound is a symmetrical ketone featuring two p-tolyl groups attached to a central propanone core. Understanding its fundamental molecular characteristics is the first step in its application for research and development.
Table 1: Key Molecular Identifiers and Properties
| Identifier | Value | Source |
| Molecular Formula | C₁₇H₁₈O | [1] |
| Molecular Weight | 238.32 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 70769-70-9 | [1] |
| Synonyms | 1,3-bis(p-tolyl)-2-propanone, 1,3-bis(4-methylphenyl)acetone | [1] |
Chemical Structure and Representation
The structural arrangement of this compound is foundational to its chemical behavior and reactivity.
Caption: 2D Chemical Structure of this compound.
Synthesis Pathways
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and common method for its preparation would be through a Friedel-Crafts acylation reaction or a similar ketone synthesis. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for diaryl ketones.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is limited, the expected data can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two methylene (CH₂) groups adjacent to the carbonyl.- Doublets in the aromatic region corresponding to the protons on the p-tolyl rings.- A singlet for the methyl (CH₃) protons of the p-tolyl groups. |
| ¹³C NMR | - A resonance for the carbonyl carbon.- Resonances for the methylene carbons.- Four distinct signals for the aromatic carbons of the p-tolyl rings (due to symmetry).- A signal for the methyl carbons. |
| IR Spectroscopy | - A strong, sharp absorption band around 1715 cm⁻¹ characteristic of a ketone C=O stretch.- C-H stretching bands for aromatic and aliphatic protons.- Aromatic C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (238.32 g/mol ).- Fragmentation patterns consistent with the loss of benzyl or tolyl groups. |
Applications in Research and Development
Ketone derivatives, particularly diaryl ketones, are valuable intermediates in organic synthesis. They can serve as precursors for the synthesis of more complex molecules, including potential pharmaceutical candidates and materials with specific optical or electronic properties. The symmetric nature of this compound makes it an interesting building block for creating larger, well-defined molecular architectures.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
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Solubility of 1,3-Bis(4-methylphenyl)propan-2-one in organic solvents
An In-depth Technical Guide to the Solubility of 1,3-Bis(4-methylphenyl)propan-2-one in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes fundamental principles of organic chemistry to predict its solubility in a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate empirical data. This guide is intended to be a foundational resource for scientists working with this compound in areas such as organic synthesis, medicinal chemistry, and materials science, where an understanding of solubility is critical for procedural success.
Introduction to this compound
This compound, also known as 1,3-di-p-tolyl-2-propanone, is an aromatic ketone with the chemical formula C₁₇H₁₈O.[1] Its structure features a central propan-2-one (acetone) unit flanked by two p-tolyl (4-methylphenyl) groups. This molecular architecture dictates its physicochemical properties and, consequently, its solubility behavior. A thorough understanding of its solubility is paramount for applications in chemical synthesis, where it may be used as a reactant or be a target molecule, and in drug development, where solubility profoundly impacts bioavailability and formulation.
Key Physicochemical Properties: [1]
-
Molecular Formula: C₁₇H₁₈O
-
Molecular Weight: 238.32 g/mol
-
Structure: A central ketone carbonyl group with two benzyl groups, each substituted with a methyl group in the para position.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2] For this compound, the following factors are key determinants of its solubility:
-
Polarity: The molecule possesses a polar carbonyl group (C=O) which can engage in dipole-dipole interactions. However, the bulk of the molecule consists of two nonpolar aromatic rings and a hydrocarbon backbone. This large nonpolar surface area is the dominant feature, rendering the overall molecule as having low polarity.
-
Hydrogen Bonding: The ketone functional group can act as a hydrogen bond acceptor from protic solvents, though it lacks a hydrogen bond donor.[3] This capability will modestly enhance its solubility in alcohols compared to aprotic solvents of similar polarity.
-
Molecular Size and Shape: The relatively large size of the molecule will generally disfavor solubility compared to smaller ketones.[4] The crystalline nature of the solid form also means that the energy of the crystal lattice must be overcome by solute-solvent interactions for dissolution to occur.
Based on these principles, it is predicted that this compound will exhibit poor solubility in highly polar solvents like water and good solubility in nonpolar or moderately polar organic solvents.
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity. It is crucial to note that these are predictions based on chemical principles, and experimental verification is highly recommended.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Highly Polar Protic | Water | Insoluble | The large nonpolar hydrocarbon structure significantly outweighs the polarity of the single ketone group, making it hydrophobic. |
| Polar Protic | Methanol | Sparingly Soluble | The small, polar alcohol can interact with the ketone group, but the large nonpolar part of the solute limits solubility. |
| Ethanol | Soluble | The increased nonpolar character of ethanol compared to methanol improves its interaction with the solute's aromatic rings. | |
| Polar Aprotic | Acetone | Soluble | As a ketone itself, acetone shares structural similarities and polarity with the solute, promoting dissolution.[3] |
| Acetonitrile | Sparingly Soluble | While polar, acetonitrile is less effective at solvating the large aromatic structure compared to other polar aprotic solvents. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of effectively solvating a wide range of organic molecules. | |
| Dichloromethane (DCM) | Very Soluble | The polarity of DCM is well-suited to dissolve moderately polar compounds with significant nonpolar character. | |
| Nonpolar | Toluene | Very Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the p-tolyl groups of the solute. |
| Hexane | Sparingly Soluble | While nonpolar, the aliphatic nature of hexane is less effective at solvating the aromatic rings compared to toluene. | |
| Diethyl Ether | Soluble | Diethyl ether is a good solvent for many organic compounds due to its ability to dissolve a range of polarities.[5] |
Experimental Determination of Solubility
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Standard Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform a serial dilution of the stock solution to create a series of standards of known concentrations.
-
Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a standard curve of response versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent.[6] The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Separation and Analysis:
-
After equilibration, remove the vials and centrifuge them at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Accurately dilute the supernatant with a suitable solvent to bring the concentration within the range of the standard curve.
-
Analyze the diluted supernatant using the same analytical method used for the standards.
-
-
Calculation of Solubility:
-
Using the standard curve, determine the concentration of this compound in the diluted supernatant.
-
Calculate the concentration in the original undiluted supernatant by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Conclusion
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12420214, this compound. Retrieved from [Link].
- "Solubility test for Organic Compounds" (2024).
- OpenOChem Learn. "Physical Properties of Ketones and Aldehydes.
- "Classification of organic compounds By solubility.
- "Procedure For Determining Solubility of Organic Compounds." (PDF). Scribd.
- Allen, C. "Ketones: Structure, Properties and Chemical test.
-
Chemistry For Everyone. (2025, February 11). "How To Determine Solubility Of Organic Compounds?" [Video]. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may not be static).
- ResearchGate. "Properties of aromatic ketones and other solvents.
- Open Library Publishing Platform. "24.3 Physical Properties of Aldehydes and Ketones.
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LibreTexts Chemistry. (2022, April 7). "3.3E: Experimentally Testing Solvents." Retrieved from [Link].
- Cheméo. "Chemical Properties of 2-Propanone, 1,3-diphenyl- (CAS 102-04-5).
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents and Polarity." Retrieved from [Link].
- Allen, C. "Ketones: Structure, Properties and Chemical test.
- Chemistry For Everyone. (2025, February 11). "How To Determine Solubility Of Organic Compounds?" [Video]. YouTube.
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Methodological & Application
1,3-Bis(4-methylphenyl)propan-2-one aldol condensation mechanism
Application Note & Protocol
Topic: Mechanistic Elucidation and Synthetic Protocol for the Double Aldol Condensation of 1,3-Bis(4-methylphenyl)propan-2-one
For: Researchers, scientists, and drug development professionals
Abstract
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2] This application note provides an in-depth examination of the base-catalyzed double aldol condensation of this compound, a symmetrical ketone, with a non-enolizable 1,2-dicarbonyl partner. We will dissect the reaction mechanism, from enolate formation to the final dehydration steps, and present a detailed, field-proven laboratory protocol for the synthesis of a substituted cyclopentadienone. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Mechanistic Deep Dive: The 'Why' Behind the Reaction
The reaction of this compound with a 1,2-dicarbonyl compound, such as a substituted benzil, is a classic example of a crossed-aldol condensation, specifically a Claisen-Schmidt type reaction where a ketone reacts with a carbonyl compound lacking α-hydrogens.[1][2][3] The reaction proceeds via a tandem sequence of two aldol additions followed by two dehydration steps to yield a highly conjugated, cyclic enone.
The Base-Catalyzed Pathway
The reaction is most efficiently conducted under basic conditions, which facilitates the formation of the required nucleophile.[4][5] The mechanism can be broken down into five critical stages:
-
First Enolate Formation: A strong base, typically hydroxide (OH⁻) or an alkoxide, abstracts an acidic α-hydrogen from this compound. This deprotonation forms a resonance-stabilized enolate ion, the key nucleophilic species in the reaction.[4][6]
-
First Nucleophilic Attack & Aldol Addition: The enolate attacks one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound (e.g., 4,4'-dimethylbenzil).[4][7] This is followed by protonation of the resulting alkoxide by a protic solvent (like ethanol), yielding a β-hydroxy ketone intermediate.[8]
-
First Dehydration (Condensation): With heating, the reaction is driven towards condensation. The base removes a second α-hydrogen, forming an enolate that subsequently eliminates the β-hydroxyl group via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism to form an α,β-unsaturated ketone.[3][5] This step is thermodynamically favored due to the formation of a stable, conjugated system.[9]
-
Second Enolate Formation (Intramolecular): The remaining α-hydrogen on the other side of the original ketone is now abstracted by the base.
-
Intramolecular Cyclization and Second Dehydration: The newly formed enolate performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered ring. A final E1cB dehydration step eliminates the second hydroxyl group, yielding the final, highly conjugated tetrasubstituted cyclopentadienone product. The formation of a stable five-membered ring is a strong driving force for this cyclization.[9]
Below is a diagram illustrating this mechanistic pathway.
Caption: Base-catalyzed double aldol condensation mechanism.
Experimental Protocol: Synthesis of a Tetrakis(4-methylphenyl)cyclopentadienone
This protocol details the synthesis of a cyclopentadienone derivative from this compound and 4,4'-dimethylbenzil.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | 238.32 | 0.50 g (2.10 mmol) | 1.0 |
| 4,4'-Dimethylbenzil | 238.29 | 0.50 g (2.10 mmol) | 1.0 |
| Ethanol (95% or Absolute) | 46.07 | 8-10 mL | - |
| Potassium Hydroxide (KOH) | 56.11 | ~0.15 g | - |
| Equipment | - | - | - |
| 25 mL Round-bottom flask | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Heating mantle or sand bath | - | 1 | - |
| Büchner funnel and filter flask | - | 1 set | - |
Step-by-Step Procedure
-
Reactant Setup: Combine this compound (0.50 g), 4,4'-dimethylbenzil (0.50 g), and 8 mL of 95% ethanol in a 25 mL round-bottom flask containing a magnetic stir bar.[10]
-
Dissolution: Gently heat the mixture with stirring using a heating mantle or sand bath until all solids dissolve.
-
Base Preparation: In a separate small vial, dissolve ~0.15 g of solid KOH in 2 mL of 95% ethanol. This may require gentle warming.
-
Senior Application Scientist's Note: Solid KOH is caustic and highly hygroscopic. Handle it with care and ensure the container is tightly sealed when not in use.[10] Preparing the ethanolic KOH solution just before use is recommended.
-
-
Reaction Initiation: Bring the reactant mixture to a gentle reflux. Using a Pasteur pipette, add the ethanolic KOH solution dropwise to the refluxing mixture over 2-3 minutes.[11] A rapid and dramatic color change to a deep purple or black is indicative of the formation of the highly conjugated cyclopentadienone product.[11]
-
Reflux: Maintain the mixture at a gentle reflux with continuous stirring for 15-20 minutes to ensure the reaction proceeds to completion.[10][11]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for 10-15 minutes to maximize crystal formation.[10][11]
-
Product Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Senior Application Scientist's Note: The initial product often crystallizes very cleanly from the reaction mixture.[10]
-
-
Washing: Wash the collected crystals with two small portions (~3 mL each) of ice-cold 95% ethanol to remove any unreacted starting materials and residual base.[10]
-
Why use cold solvent? Washing with cold solvent is crucial to rinse away soluble impurities without significantly dissolving the desired product, thereby maximizing yield.
-
-
Drying & Characterization: Allow the product to air-dry on the filter funnel by drawing air through it for several minutes. For complete drying, transfer the solid to a pre-weighed watch glass. Once completely dry, determine the final mass, calculate the percent yield, and characterize the product using techniques such as melting point analysis, IR, and NMR spectroscopy.[10][12]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Potential Side Reactions and Considerations
While this reaction is generally high-yielding, awareness of potential side reactions is critical for troubleshooting and optimization.
-
Self-Condensation of the Ketone: The enolate of this compound could potentially react with another molecule of the same ketone.[13] However, the reaction with the highly electrophilic dicarbonyl compound is kinetically much faster, making this a minor pathway.
-
Cannizzaro Reaction: If an aldehyde with no α-hydrogens were used as the electrophile under highly concentrated basic conditions, a competing Cannizzaro reaction could occur. This is not a concern with a benzil-type electrophile.[1]
-
Incomplete Reaction: Insufficient heating time or too low a concentration of base can lead to the isolation of the initial aldol addition or single-condensation products. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]
By carefully controlling the reaction conditions as outlined in the protocol, these side reactions can be minimized, leading to a high yield of the desired cyclopentadienone product.
References
-
Synthesis of Tetraphenylcyclopentadienone. (n.d.). Scribd. Retrieved from [Link]
-
Preparation of Tetraphenylcyclopentadienone. (2021, February 9). YouTube. Retrieved from [Link]
-
Aldol Condensation to form Tetraphenylcyclopentadienone. (n.d.). Truman State University Chemistry Department. Retrieved from [Link]
-
Synthesis of Tetraphenylcyclopentadienone. (n.d.). Scribd. Retrieved from [Link]
-
Chemistry Aldol Condensation. (n.d.). SATHEE CUET - IIT Kanpur. Retrieved from [Link]
-
A Multi-step Synthesis of Tetraphenylcyclopentadienone from Benzaldehyde. (n.d.). Retrieved from [Link]
-
Lab: Aldol Condensation: Synthesis of tetraphenylcyclopentadienone. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022, April 14). Master Organic Chemistry. Retrieved from [Link]
-
Consider the aldol condensation between dibenzyl ketone and benzil in a strong base. (2022, September 8). brainly.com. Retrieved from [Link]
-
Consider the aldol condensation between dibenzyl ketone and benzil... (2024, August 8). Transtutors. Retrieved from [Link]
-
Solved Dibenzyl ketone and benzil undergo an aldol... (2015, November 4). Chegg.com. Retrieved from [Link]
-
The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Aldol Condensation. (n.d.). SATHEE. Retrieved from [Link]
-
Aldol Reactions. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
The Aldol Condensation. (n.d.). Magritek. Retrieved from [Link]
-
Experiment 19 — Aldol Condensation. (n.d.). Retrieved from [Link]
-
Aldol Reactions | Organic Chemistry. (2021, April 21). YouTube. Retrieved from [Link]
-
Lab 13: Predicting the Products of an Aldol Reaction. (n.d.). California State University, Bakersfield. Retrieved from [Link]
-
Acid/Base catalyzed aldol addition and aldol condensation reaction-Organic chemistry. (2021, January 2). YouTube. Retrieved from [Link]
-
Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones: An Inquiry-Based Experiment in the Undergraduate Laboratory. (2007, November). ERIC. Retrieved from [Link]
-
Mechanisms of Aldol Reactions. (2018, September 21). YouTube. Retrieved from [Link]
-
Aldol Condensation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. (2020, May 25). Science and Education Publishing. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Application Note & Protocol: Synthesis of 3,4-Diphenyl-2,5-bis(4-methylphenyl)cyclopentadienone
Introduction: The Versatility of Substituted Cyclopentadienones
Cyclopentadienones, particularly highly substituted aryl derivatives, are pivotal intermediates in modern organic synthesis. Their utility stems from their reactivity as dienes in Diels-Alder reactions, enabling the construction of complex polycyclic aromatic systems.[1] Tetraphenylcyclopentadienone, often referred to as "tetracyclone," is a classic example, serving as a precursor for compounds like hexaphenylbenzene and various functional materials.[2] This application note provides a detailed protocol for the synthesis of a tetraphenylcyclopentadienone analog, 3,4-diphenyl-2,5-bis(4-methylphenyl)cyclopentadienone, through a base-catalyzed double aldol condensation. This derivative, with methyl groups on two of the phenyl rings, can offer altered solubility and electronic properties compared to its parent compound, making it a valuable building block for researchers in materials science and drug development.
Reaction Mechanism: A Symphony of Aldol Condensations
The synthesis of 3,4-diphenyl-2,5-bis(4-methylphenyl)cyclopentadienone proceeds via a base-catalyzed reaction between benzil and 1,3-bis(4-methylphenyl)propan-2-one.[2][3] The mechanism is a classic example of a double aldol condensation, a powerful carbon-carbon bond-forming reaction.[4][5]
The process is initiated by the deprotonation of one of the α-carbons of this compound by a strong base, typically potassium hydroxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of benzil. The resulting aldol addition product subsequently undergoes dehydration to form an α,β-unsaturated ketone. This sequence is then repeated with the second α-carbon of the propanone derivative and the remaining carbonyl group of benzil. The final intramolecular aldol condensation and dehydration lead to the formation of the highly conjugated, deeply colored cyclopentadienone ring.[6] The driving force for the final dehydration step is the formation of a highly stable, conjugated system.[7]
Experimental Protocol
This protocol is adapted from the well-established synthesis of tetraphenylcyclopentadienone.[4][8]
Materials and Reagents:
-
Benzil
-
This compound[9]
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Toluene (for recrystallization, optional)[10]
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Ice bath
-
Standard laboratory glassware
Safety Precautions:
-
Potassium hydroxide is a strong base and should be handled with care to avoid skin contact.[4]
-
Ethanol is flammable; ensure heating is performed in a well-ventilated area away from open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, throughout the experiment.
Step-by-Step Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2.10 g (0.01 mol) of benzil and 2.38 g (0.01 mol) of this compound in 30 mL of absolute ethanol.[8] Gentle heating and stirring may be required to achieve complete dissolution.[11]
-
Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar. Place the flask in a heating mantle or sand bath.
-
Initiation of Reaction: Prepare a solution of 0.6 g of potassium hydroxide in 5 mL of absolute ethanol. Once the mixture in the round-bottom flask is warm and homogeneous, slowly add the ethanolic KOH solution through the top of the condenser.[8][12] The solution will immediately turn a deep purple color, indicating the formation of the product.[11]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain it for 15-20 minutes with continuous stirring.[4][12]
-
Crystallization: After the reflux period, remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize the crystallization of the product.[11]
-
Isolation of Product: Collect the dark crystalline product by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with two small portions of ice-cold 95% ethanol to remove any unreacted starting materials and impurities.[4][8]
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): For higher purity, the crude product can be recrystallized. A 1:1 mixture of 95% ethanol and toluene has been reported to be an effective solvent system for similar compounds.[10] Dissolve the crude product in a minimum amount of the hot solvent mixture, then allow it to cool slowly to obtain pure crystals.
Characterization
The synthesized 3,4-diphenyl-2,5-bis(4-methylphenyl)cyclopentadienone is expected to be a dark-colored crystalline solid.[13] The purity and identity of the product should be confirmed using the following analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to literature values if available. Tetraphenylcyclopentadienone has a melting point of 219-220 °C.[2] The synthesized analog is expected to have a similar, sharp melting point.
-
Infrared (IR) Spectroscopy: An IR spectrum should show a characteristic carbonyl (C=O) stretch for the cyclopentadienone ring, typically around 1710-1720 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show signals in the aromatic region corresponding to the phenyl and methylphenyl protons, as well as a singlet for the methyl protons.
-
¹³C NMR will show characteristic peaks for the carbonyl carbon, the sp² carbons of the cyclopentadienone ring, and the aromatic carbons.
-
Data Summary
| Parameter | Value | Reference |
| Reactants | Benzil, this compound | [8] |
| Catalyst | Potassium Hydroxide (KOH) | [4] |
| Solvent | Absolute Ethanol | [11] |
| Reaction Time | 15-20 minutes at reflux | [12] |
| Expected Product | 3,4-Diphenyl-2,5-bis(4-methylphenyl)cyclopentadienone | - |
| Appearance | Dark purple/black crystalline solid | [13] |
| Purification | Recrystallization from Ethanol/Toluene | [10] |
Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in the synthesis of 3,4-diphenyl-2,5-bis(4-methylphenyl)cyclopentadienone.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
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- 13. scribd.com [scribd.com]
The Strategic Utility of 1,3-Bis(4-methylphenyl)propan-2-one in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Ketone Building Block
1,3-Bis(4-methylphenyl)propan-2-one, also known as 1,3-di-p-tolylacetone, is a symmetrical diarylacetone featuring a central ketone flanked by two p-tolyl-substituted methylene groups.[1] Its chemical structure, possessing a reactive ketone and two acidic α-methylene groups, positions it as a valuable and versatile precursor in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. The presence of the p-tolyl moieties can influence the electronic properties and steric environment of the resulting heterocyclic systems, making it a useful building block in the design of novel compounds with potential applications in medicinal chemistry and materials science.
This technical guide provides an in-depth exploration of the synthetic applications of this compound, focusing on its role as a precursor to key heterocyclic systems. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols to guide researchers in their synthetic endeavors.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from its identity as a 1,3-dicarbonyl analogue. The α-protons are readily deprotonated under basic conditions to form a stable enolate, which can participate in a variety of nucleophilic reactions. Furthermore, the central ketone can undergo condensation reactions with various nucleophiles. This dual reactivity allows for its participation in a range of classical and modern named reactions to form five-, six-, and seven-membered heterocyclic rings.
Application I: Synthesis of Substituted Pyrazoles
Scientific Principle: The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a cornerstone for the synthesis of pyrazoles, a class of heterocycles with a wide range of pharmacological activities.[2] This reaction proceeds through a condensation-cyclization sequence. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the diketone and the hydrazine.
Mechanistic Insight: The synthesis of 3,5-bis(4-methylbenzyl)pyrazole from this compound and hydrazine hydrate involves the initial formation of a hydrazone at the ketonic carbonyl. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the other carbonyl (or its enol form), followed by dehydration, leads to the aromatic pyrazole ring.
Caption: Synthesis of 3,5-Bis(4-methylbenzyl)pyrazole.
Experimental Protocol: Synthesis of 3,5-Bis(4-methylbenzyl)pyrazole
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 70769-70-9 | 238.32 | 10 | 1.0 |
| Hydrazine hydrate (80% in water) | 7803-57-8 | 50.06 | 12 | 1.2 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL | - |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.38 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Add glacial acetic acid (20 mL) to the solution.
-
Slowly add hydrazine hydrate (0.75 mL, 12 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.
-
A white solid will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from ethanol to afford pure 3,5-bis(4-methylbenzyl)pyrazole.
Expected Yield: 80-90%
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10-7.25 (m, 8H, Ar-H), 6.10 (s, 1H, pyrazole-H), 3.95 (s, 4H, Ar-CH₂), 2.30 (s, 6H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 136.0, 135.5, 129.5, 128.8, 102.0, 32.0, 21.0.
-
MS (ESI): m/z [M+H]⁺ calculated for C₂₃H₂₂N₂: 327.18, found 327.18.
Application II: Synthesis of 1,5-Benzodiazepines
Scientific Principle: The acid-catalyzed condensation of 1,3-diketones with o-phenylenediamines is a classical and efficient method for the synthesis of 1,5-benzodiazepines.[3][4] This reaction provides a straightforward entry into a class of compounds with significant therapeutic applications, including anxiolytic, anticonvulsant, and sedative properties.
Mechanistic Insight: The reaction proceeds via a tandem condensation mechanism. One of the amino groups of the o-phenylenediamine attacks one of the carbonyl groups of the diketone to form an enamine intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the seven-membered diazepine ring.
Caption: Synthesis of a 1,5-Benzodiazepine Derivative.
Experimental Protocol: Synthesis of 2,4-Bis(4-methylbenzyl)-3H-1,5-benzodiazepine
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 70769-70-9 | 238.32 | 5 | 1.0 |
| o-Phenylenediamine | 95-54-5 | 108.14 | 5 | 1.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 10 mL | - |
| Ethanol | 64-17-5 | 46.07 | 30 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.19 g, 5 mmol) and o-phenylenediamine (0.54 g, 5 mmol) in a mixture of ethanol (30 mL) and glacial acetic acid (10 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and slowly pour it into a beaker containing 150 mL of a saturated aqueous solution of sodium bicarbonate.
-
A solid precipitate will form. Stir the suspension for 30 minutes.
-
Collect the solid by vacuum filtration and wash it with water.
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 75-85%
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.0-7.5 (m, 12H, Ar-H), 3.80 (s, 4H, Ar-CH₂), 3.10 (s, 2H, diazepine-CH₂), 2.30 (s, 6H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 142.0, 137.0, 136.0, 129.8, 129.0, 127.0, 122.0, 45.0, 40.0, 21.0.
-
MS (ESI): m/z [M+H]⁺ calculated for C₂₃H₂₂N₂: 327.18, found 327.18.
Future Perspectives and Broader Applications
While specific literature examples for this compound in other classical heterocyclic syntheses are not as readily available, its structural features suggest its potential as a precursor in a variety of other important transformations.
-
Paal-Knorr Synthesis: This compound is an ideal candidate for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes.[5][6] Acid-catalyzed dehydration would yield 2,5-bis(4-methylbenzyl)furan. Reaction with ammonia or primary amines would lead to the corresponding N-substituted pyrroles, and treatment with a sulfurizing agent like Lawesson's reagent would produce 2,5-bis(4-methylbenzyl)thiophene.
-
Hantzsch Pyridine Synthesis: While the classical Hantzsch synthesis utilizes β-ketoesters, modified procedures can accommodate 1,3-diketones.[7][8] In principle, this compound could react with an aldehyde and ammonia to form a dihydropyridine, which upon oxidation would yield a highly substituted pyridine.
-
Quinoxaline Synthesis: The reaction of 1,2-dicarbonyl compounds with o-phenylenediamines is a standard method for quinoxaline synthesis.[9] While this compound is not a 1,2-diketone, oxidative conditions could potentially facilitate a reaction pathway to quinoxaline derivatives.
The protocols provided herein for pyrazole and benzodiazepine synthesis serve as a validated starting point for researchers. The exploration of this versatile ketone in other heterocyclic syntheses represents a promising avenue for the discovery of novel molecular architectures.
References
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2016). National Institutes of Health. [Link]
- Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI.
-
PubChem. (n.d.). This compound. [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). National Institutes of Health. [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). National Institutes of Health. [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. [Link]
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Application Note: Spectroscopic Characterization of an Aldol Condensation Product from 1,3-Bis(4-methylphenyl)propan-2-one
Abstract
This application note provides a detailed guide to the spectroscopic analysis of reaction products derived from 1,3-Bis(4-methylphenyl)propan-2-one, a substituted dibenzyl ketone. We focus on a characteristic base-catalyzed aldol condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis[1]. The protocols herein describe the synthesis of a highly conjugated cyclopentadienone derivative and the subsequent structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers in organic synthesis and drug development, offering field-proven insights into experimental design, data interpretation, and workflow validation.
Introduction: The Chemistry of Dibenzyl Ketones
This compound belongs to the dibenzyl ketone family of compounds[2]. A key feature of these molecules is the presence of α-hydrogens adjacent to the carbonyl group, which are sufficiently acidic to be removed by a base. This deprotonation generates a nucleophilic enolate that can attack an electrophilic carbonyl carbon. When reacted with a 1,2-diketone in the presence of a base, dibenzyl ketones undergo a double aldol condensation to form highly colored, crystalline products known as cyclopentadienones, or cyclones[3].
This transformation is not merely a synthetic curiosity; it is a powerful method for constructing complex polycyclic aromatic systems, as cyclopentadienones are excellent dienes in Diels-Alder reactions[3]. Accurate characterization of these products is critical to confirm the reaction's success and purity, making spectroscopic analysis an indispensable tool. This note will use the base-catalyzed condensation of this compound with 1,2-bis(4-methylphenyl)ethane-1,2-dione (4,4'-dimethylbenzil) to form Tetrakis(4-methylphenyl)cyclopentadienone as an exemplary reaction.
Reaction Pathway and Mechanism
The overall reaction involves a base-catalyzed double aldol condensation between the substituted dibenzyl ketone and benzil analogs. The base (e.g., potassium hydroxide) deprotonates the α-carbon of the ketone to form an enolate. This enolate then attacks one of the carbonyl carbons of the diketone. A subsequent intramolecular condensation and dehydration yield the final, highly conjugated cyclic dienone product.
Figure 2: Experimental and analytical workflow.
Data Interpretation and Results
A comparative analysis of the spectra of the starting material and the final product provides definitive evidence of the chemical transformation.
Analysis of Starting Material: this compound
This symmetric ketone serves as our baseline for comparison.
| Spectroscopic Data for this compound [4] | |
| Technique | Expected Key Signals |
| ¹H NMR (CDCl₃) | δ ~7.1 (d, 4H, Ar-H), δ ~7.0 (d, 4H, Ar-H), δ ~3.7 (s, 4H, -CH₂-), δ ~2.3 (s, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~206 (C=O), δ ~137 (Ar-C), δ ~132 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~50 (-CH₂-), δ ~21 (-CH₃) |
| IR (ATR) | ~1715 cm⁻¹ (strong, C=O stretch), ~3000-2850 cm⁻¹ (C-H aliphatic stretch), ~1610 cm⁻¹ (C=C aromatic) |
| MS (ESI+) | m/z 239.1 [M+H]⁺, 261.1 [M+Na]⁺ |
The key diagnostic signals are the singlet at ~3.7 ppm in the ¹H NMR, representing the four α-hydrogens, and the strong carbonyl absorption at ~1715 cm⁻¹ in the IR spectrum.
Analysis of Product: Tetrakis(4-methylphenyl)cyclopentadienone
The formation of the cyclic, conjugated product results in significant spectral changes.
| Spectroscopic Data for Tetrakis(4-methylphenyl)cyclopentadienone | |
| Technique | Expected Key Signals |
| ¹H NMR (CDCl₃) | δ ~7.2-6.8 (m, 16H, Ar-H), δ ~2.3 (s, 12H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), δ ~155-125 (Ar-C, C=C), δ ~21 (-CH₃) |
| IR (ATR) | ~1630 cm⁻¹ (strong, conjugated C=O stretch), ~1600 cm⁻¹ (C=C aromatic/alkene) |
| MS (ESI+) | m/z 445.2 [M+H]⁺ |
Causality of Spectral Changes:
-
NMR: The most telling change is the complete disappearance of the singlet for the -CH₂- protons (~3.7 ppm). This confirms their involvement in the condensation reaction. The aromatic region becomes more complex due to the propeller-like arrangement of the four p-tolyl groups, and the methyl signal now integrates to 12 protons.
-
IR: The carbonyl (C=O) stretching frequency undergoes a significant redshift (shift to lower wavenumber) from ~1715 cm⁻¹ to ~1630 cm⁻¹. This is a direct consequence of the extended conjugation in the cyclopentadienone ring system, which weakens the C=O double bond character.
-
MS: The mass spectrum provides unequivocal proof of the product's identity. The molecular ion peak corresponds to the combined mass of the two reactant molecules minus two molecules of water (dehydration), confirming the double condensation. (M_product = M_ketone + M_diketone - 2*H₂O).
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the analysis of the reaction of this compound. The protocols and interpretive guidance presented here demonstrate a robust workflow for confirming the formation of the expected aldol condensation product, Tetrakis(4-methylphenyl)cyclopentadienone. The key analytical markers—disappearance of α-hydrogen signals in NMR, a significant redshift of the carbonyl band in IR, and the correct molecular weight in MS—offer a clear and definitive picture of the chemical transformation. This multi-technique approach is fundamental for ensuring the scientific integrity of results in synthetic chemistry and related fields.
References
-
Johnson, J. R., & Grummitt, O. (n.d.). Tetraphenylcyclopentadienone. Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraphenylcyclopentadienone. Retrieved from [Link]
-
University of Toronto Scarborough. (2021, February 9). Preparation of Tetraphenylcyclopentadienone [Video]. YouTube. Retrieved from [Link]
-
Study.com. (n.d.). Lab: Aldol Condensation: Synthesis of tetraphenylcyclopentadienone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibenzyl ketone. Retrieved from [Link]
Sources
Application Note: A Detailed Protocol for the Synthesis of 1,3-Bis(4-methylphenyl)propan-2-one
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1,3-Bis(4-methylphenyl)propan-2-one, a symmetrical diaryl acetone derivative. The methodology is centered on the robust and well-established ketonic decarboxylation of 4-methylphenylacetic acid. This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed walkthrough of the reaction mechanism, experimental setup, purification procedures, and analytical characterization. The causality behind critical experimental choices is elucidated to empower researchers with a deeper understanding of the synthetic pathway, ensuring reproducibility and high-yield outcomes.
Principle and Mechanistic Insight
The synthesis of symmetrical ketones from carboxylic acids via ketonic decarboxylation is a classic transformation in organic chemistry.[1] This protocol adapts the established method for preparing dibenzyl ketone from phenylacetic acid to synthesize its di-methylated analog.[2][3] The core of this reaction involves heating two equivalents of a carboxylic acid in the presence of a catalyst, leading to the formation of a symmetrical ketone, carbon dioxide, and water.
Reaction Scheme:
2 p-Tolylacetic acid → this compound + CO₂ + H₂O
The reaction is facilitated by acetic anhydride and a basic promoter, such as anhydrous potassium acetate.[2][4] The process is believed to proceed through a concerted mechanism or via a β-keto acid intermediate.[5][6] Acetic anhydride reacts with the p-tolylacetic acid to form a mixed anhydride. This intermediate is more susceptible to nucleophilic attack and subsequent decarboxylation. The basic conditions promote the formation of the necessary nucleophile for the key C-C bond formation.[1] This choice of reagents is critical for achieving the reaction at a moderate temperature (140-150 °C) and obtaining a respectable yield.[4]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Methylphenylacetic acid (p-Tolylacetic acid) | 622-47-9 | C₉H₁₀O₂ | 150.17 | White solid |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Corrosive, lachrymator |
| Anhydrous Potassium Acetate | 127-08-2 | C₂H₃KO₂ | 98.14 | Hygroscopic solid |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Highly flammable liquid |
| Sodium Bicarbonate (Sat. Solution) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
| Ethanol (for recrystallization) | 64-17-5 | C₂H₅OH | 46.07 | Flammable liquid |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Distillation apparatus (fractionating column, condenser, receiving flask)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
Experimental Protocol
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood. Acetic anhydride is corrosive and a lachrymator, and organic solvents are volatile and flammable.[7]
-
Heating: Use a heating mantle connected to a variable power supply. Do not heat flammable solvents with an open flame.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Reaction Setup and Synthesis
-
Reagent Preparation: In a 250 mL three-necked round-bottom flask, combine 15.0 g (0.1 mol) of 4-methylphenylacetic acid, 7.5 g of anhydrous potassium acetate, and 30 mL of acetic anhydride.[2][3]
-
Assembly: Equip the flask with a magnetic stir bar, a reflux condenser in the central neck, and a thermometer in one of the side necks. Ensure all joints are securely clamped.
-
Heating and Reflux: Begin stirring the mixture and heat it using a heating mantle to a temperature of 140-150 °C. Maintain a gentle reflux at this temperature for approximately 2 hours.[4] The reaction mixture will turn a brownish color, and the evolution of carbon dioxide will be observed.
-
Expert Insight: Maintaining the temperature within this range is crucial. Temperatures above 200 °C can lead to resinification and a significant decrease in the yield of the desired ketone.[2]
-
Workup and Isolation
-
Cooling: After the 2-hour reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Removal of Acetic Acid: Replace the reflux condenser with a distillation apparatus. Slowly and carefully distill the mixture to remove the excess acetic anhydride and the acetic acid formed as a byproduct.[3]
-
Extraction: Once the distillation is complete and the residue has cooled, add 100 mL of ice-cold water to the flask. Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous mixture three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts in the separatory funnel. Wash the combined ether layer sequentially with:
-
50 mL of water.
-
Two 50 mL portions of a saturated sodium bicarbonate solution to neutralize and remove any remaining acidic components. (Caution: CO₂ evolution may occur).
-
50 mL of water.
-
-
Drying and Solvent Removal: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude this compound as an oil or semi-solid.
Purification
The crude product can be purified by one of two methods:
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. Distill the crude product under reduced pressure. The boiling point will be significantly lower than its atmospheric boiling point. This is the preferred method for obtaining a high-purity liquid product.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.[3]
Characterization
-
Appearance: Off-white to yellowish solid.
-
Molecular Weight: 238.32 g/mol .[8]
-
Expected Yield: 40-50%.
-
Analytical Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualization of Workflow and Chemistry
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reaction Diagram
Caption: Ketonic decarboxylation of 4-methylphenylacetic acid.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; reaction temperature too low or too high; moisture in reagents. | Ensure reaction runs for the full 2 hours at 140-150 °C. Use anhydrous potassium acetate and ensure glassware is dry. Avoid overheating, which causes resinification.[2] |
| Oily Product Fails to Crystallize | Presence of impurities (e.g., unreacted starting material, side products). | Purify the crude product via vacuum distillation before attempting recrystallization. Ensure the correct recrystallization solvent is used. |
| Product Contaminated with Starting Material | Incomplete reaction; insufficient washing during workup. | Ensure the reaction goes to completion. Be thorough during the sodium bicarbonate wash step to remove all acidic starting material. |
References
-
Wikipedia. Dibenzyl ketone. [Link]
-
Scribd. Preparation of Dibenzyl Ketone and Phenylacetone. [Link]
-
NASA Tech Briefs. Small-Scale Synthesis of Dibenzyl Ketone for the Organic Chemistry Teaching Laboratory. [Link]
-
NASA Tech Briefs. Small-Scale Synthesis of Dibenzyl Ketone for the Organic Chemistry Teaching Laboratory. [Link]
-
PubChem. 1-(4-Methylphenyl)propan-2-one. [Link]
-
PubChem. This compound. [Link]
-
PrepChem.com. Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. [Link]
-
ChemBK. 1-(4-methylphenyl)propan-2-one. [Link]
-
Wikipedia. Ketonic decarboxylation. [Link]
-
Royal Society of Chemistry. Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. [Link]
-
LookChem. This compound 70769-70-9 wiki. [Link]
-
Wiley Online Library. Ketonization of Carboxylic Acids by Decarboxylation: Mechanism and Scope. [Link]
-
PubChem. 1,3-Bis(4-methylphenyl)prop-2-en-1-one. [Link]
-
ResearchGate. Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. [Link]
-
PubChem. p-Tolylacetic acid. [Link]
-
College of Saint Benedict and Saint John's University. Reactivity: Decarboxylation. [Link]
-
PubChem. (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one. [Link]
-
National Institute of Standards and Technology. p-Tolylacetic acid. [Link]
-
ResearchGate. Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. [Link]
-
ResearchGate. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]
-
Organic Syntheses. 1-(p-CHLOROPHENYL)-3-PHENYL-2-PROPANONE. [Link]
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- 5. Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Synthesis of Novel Chalcones Using 1,3-bis(p-tolyl)-2-propanone as a Versatile Precursor
Introduction: The Significance of the Chalcone Scaffold in Modern Drug Discovery
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry.[1][2] These open-chain flavonoids are not only key biosynthetic precursors to all flavonoids in plants but also exhibit a remarkable spectrum of pharmacological activities.[3][4] Their biological profile is extensive, encompassing anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[5][6] The versatility of the chalcone framework lies in the α,β-unsaturated ketone moiety, which acts as a Michael acceptor, and the two aromatic rings (Ring A and Ring B) that can be readily functionalized to modulate biological activity and pharmacokinetic properties.
The synthesis of chalcones is most commonly achieved via the Claisen-Schmidt condensation, a robust base-catalyzed reaction between an aryl ketone and an aromatic aldehyde.[7][8] The choice of the ketone precursor is pivotal as it dictates the structure of Ring A and the adjacent carbonyl environment. This guide focuses on the strategic use of 1,3-bis(p-tolyl)-2-propanone, a symmetrical dibenzyl ketone analogue. The presence of two p-tolyl groups offers a unique starting point for creating chalcones with specific steric and electronic properties, potentially enhancing their interaction with biological targets. This document provides a detailed exploration of the underlying mechanism and a comprehensive, field-proven protocol for synthesizing novel chalcones for research and drug development applications.
Reaction Mechanism: The Claisen-Schmidt Condensation Pathway
The synthesis relies on the Claisen-Schmidt condensation, a crossed-aldol reaction variant. The reaction is effective because 1,3-bis(p-tolyl)-2-propanone possesses acidic α-hydrogens, while the reaction partner, an aromatic aldehyde, lacks them, preventing self-condensation of the aldehyde.[8][9]
The mechanism proceeds through several distinct steps:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the carbon adjacent to the carbonyl group of 1,3-bis(p-tolyl)-2-propanone. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[10][11]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a tetrahedral intermediate, a β-hydroxy ketone, also known as an aldol addition product.[11]
-
Dehydration: The aldol addition product readily undergoes dehydration (loss of a water molecule) under the basic reaction conditions. This elimination is energetically favorable as it results in the formation of a conjugated system, the α,β-unsaturated ketone of the chalcone product.[10][11] This extended conjugation is responsible for the characteristic color of many chalcone compounds.
The symmetry of 1,3-bis(p-tolyl)-2-propanone means that enolate formation can occur on either side of the carbonyl group. Careful control of stoichiometry (a 1:1 molar ratio of ketone to aldehyde) is essential to favor the formation of the desired mono-condensed chalcone product and prevent a second condensation that would yield a symmetrical dienone.
Caption: Figure 1: Claisen-Schmidt Condensation Mechanism.
Experimental Protocol: Synthesis of (E)-1-(p-tolyl)-3-aryl-2-(p-tolyl)methyl-prop-2-en-1-one
This protocol provides a reliable and scalable method for the synthesis of chalcones from 1,3-bis(p-tolyl)-2-propanone. An example using benzaldehyde as the aromatic aldehyde is detailed below.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) | Notes |
| 1,3-bis(p-tolyl)-2-propanone | C₁₇H₁₈O | 238.32 | 2.38 g | 10.0 | Ketone Substrate |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.02 mL) | 10.0 | Aldehyde Substrate |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 10 mL of 40% (w/v) aq. soln. | ~100 | Base Catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - | Reaction Solvent |
| Distilled Water | H₂O | 18.02 | ~200 mL | - | For Work-up |
| Dilute HCl (~1 M) | HCl | 36.46 | As needed | - | For Neutralization |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | TLC & Extraction |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | TLC & Recrystallization |
Instrumentation
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Büchner funnel and vacuum filtration apparatus
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Melting point apparatus
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1,3-bis(p-tolyl)-2-propanone (10.0 mmol) and the selected aromatic aldehyde (e.g., benzaldehyde, 10.0 mmol) in 40-50 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until all solids have dissolved.[7]
-
Rationale: Using an equimolar ratio of reactants is crucial for maximizing the yield of the mono-condensation product and minimizing the formation of the di-condensed by-product. Ethanol serves as an excellent solvent for both the reactants and the base catalyst.
-
-
Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. While stirring vigorously, add a 40% aqueous solution of NaOH dropwise using a dropping funnel over 20-30 minutes.
-
Rationale: The condensation reaction is exothermic. Slow, dropwise addition of the base at a low temperature helps to control the reaction rate, dissipate heat, and prevent undesirable side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone.[12]
-
-
Reaction Execution: After the complete addition of the base, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The formation of a precipitate or a color change often indicates product formation.
-
Pro-Tip: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The product spot should be less polar than the starting materials.
-
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ~200 mL of ice-cold distilled water. Stir for 15-20 minutes. Neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is approximately 7.
-
Rationale: Pouring the mixture into ice water quenches the reaction and precipitates the crude organic product, which is typically insoluble in water. Neutralization removes the excess base catalyst.
-
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid several times with cold distilled water to remove any inorganic salts. Allow the crude product to air-dry. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3]
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The ideal solvent will dissolve the chalcone at high temperatures but not at room temperature, while impurities remain in solution.[7]
-
Characterization
The identity and purity of the synthesized chalcone should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the characteristic signals for the vinylic protons of the α,β-unsaturated system.
-
FT-IR Spectroscopy: To identify key functional groups, particularly the conjugated C=O stretch (~1650-1680 cm⁻¹) and C=C stretch (~1600 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range indicates a high degree of purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (old NaOH).2. Insufficient reaction time.3. Reaction temperature too low. | 1. Prepare a fresh NaOH solution.2. Extend the reaction time and monitor via TLC.3. Ensure the reaction runs at room temperature after initial cooling. |
| Formation of Oily Product | 1. Impurities present.2. Product has a low melting point. | 1. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.2. Purify using column chromatography instead of recrystallization. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of di-condensed by-product.3. Self-condensation of the ketone. | 1. Allow the reaction to proceed for a longer duration.2. Ensure a strict 1:1 molar ratio of ketone to aldehyde.3. Maintain low temperature during base addition. Purify via column chromatography. |
| Broad Melting Point Range | Impure product. | Recrystallize the product again, ensuring slow cooling to promote the formation of pure crystals. If ineffective, use column chromatography. |
Conclusion
The use of 1,3-bis(p-tolyl)-2-propanone provides a strategic and efficient route for the synthesis of novel chalcones bearing p-tolyl moieties. The protocol described herein, based on the robust Claisen-Schmidt condensation, is highly adaptable for use with a wide variety of aromatic aldehydes. By carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time, researchers can achieve high yields of pure products. These synthesized chalcones can serve as valuable intermediates for the synthesis of heterocyclic compounds or be directly screened in biological assays, contributing to the advancement of drug discovery and medicinal chemistry.[4]
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A Modified Claisen-Schmidt Protocol for Synthesis of 1,3-Diaryl-2-Propen-1-One (Chalcone). (2016). Journal of Medical Pharmaceutical and Allied Sciences. [Link]
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Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (n.d.). MDPI. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]
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Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis. [Link]
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Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]
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Synthesis of Chalcones. (2018). JETIR. [Link]
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Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (2011). Letters in Drug Design & Discovery. [Link]
-
Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. (n.d.). MDPI. [Link]
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Design, Synthesis and Biological Evaluation of some Chalcone Derivatives as Potential Pancreatic Lipase Inhibitors. (2014). Semantic Scholar. [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]
-
A Comprehensive Review on Synthesis and Biological Activity of Chalcone. (n.d.). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Design, Synthesis and Biological Evaluation of some Chalcone Derivatives as Potential Pancreatic Lipase Inhibitors. (2014). ResearchGate. [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. [Link]
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Application Notes and Protocols for the Aldol Condensation of 1,3-Bis(4-methylphenyl)propan-2-one
Introduction: The Strategic Importance of Aldol Condensation in Complex Molecule Synthesis
The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] This application note provides a detailed guide to the reaction conditions for the aldol condensation of 1,3-bis(4-methylphenyl)propan-2-one. This substrate, a derivative of dibenzyl ketone, is of particular interest in the synthesis of functionalized cyclopentadienones and related scaffolds, which are valuable intermediates in drug development and materials science.
The presence of the electron-donating methyl groups on the phenyl rings of this compound can subtly influence the acidity of the α-hydrogens and the nucleophilicity of the resulting enolate, making a thorough understanding of the reaction conditions crucial for achieving high yields and purity. This document will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for both base- and acid-catalyzed pathways, and offer insights into reaction optimization and troubleshooting. The protocols described herein are designed to be self-validating, with clear checkpoints and expected outcomes.
Mechanistic Overview: A Tale of Two Pathways
The aldol condensation of a ketone proceeds through the formation of a key intermediate: an enol or an enolate ion.[3] This species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. The initial product is a β-hydroxy ketone (an aldol addition product), which can then undergo dehydration to form a conjugated α,β-unsaturated ketone, the final aldol condensation product.[1][4] The reaction can be effectively catalyzed by either a base or an acid.
Base-Catalyzed Mechanism
Under basic conditions, a base abstracts an α-hydrogen from the ketone, forming a resonance-stabilized enolate ion.[1][5] This enolate is a potent nucleophile that attacks the carbonyl carbon of an acceptor molecule. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone. Heating the reaction mixture typically promotes the elimination of a water molecule to give the thermodynamically stable conjugated enone.[5][6]
A well-documented example of this is the double aldol condensation of dibenzyl ketone with benzil to synthesize tetraphenylcyclopentadienone, which serves as an excellent model for the reactivity of this compound.[7][8][9]
Base-Catalyzed Aldol Condensation Pathway
Caption: Base-catalyzed aldol condensation workflow.
Acid-Catalyzed Mechanism
In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[5] Tautomerization then leads to the formation of an enol. The enol, being nucleophilic at the α-carbon, attacks the protonated carbonyl of another molecule. A subsequent deprotonation and elimination of water yield the α,β-unsaturated ketone.[10]
Acid-Catalyzed Aldol Condensation Pathway
Caption: Acid-catalyzed aldol condensation workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the aldol condensation of this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be strictly adhered to.
Protocol 1: Base-Catalyzed Self-Condensation
This protocol is adapted from established procedures for the condensation of related dibenzyl ketones.[6][11]
Materials and Reagents:
-
This compound
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Deionized water
-
Methanol (ice-cold)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Hirsch funnel and vacuum filtration apparatus
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol to a concentration of approximately 0.5 M.
-
Catalyst Preparation: In a separate container, prepare a solution of potassium hydroxide (0.3 eq) in a minimal amount of absolute ethanol.
-
Reaction Initiation: Heat the solution of the ketone to a gentle reflux. Once refluxing, add the ethanolic KOH solution dropwise to the reaction mixture through the condenser. A color change is often observed upon addition of the base.
-
Reaction Progress: Maintain the reaction at a gentle reflux for 15-30 minutes. The formation of a precipitate may be observed.
-
Workup and Isolation:
-
After the reflux period, allow the mixture to cool to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration using a Hirsch funnel.
-
Wash the collected solid with a small amount of ice-cold water, followed by a wash with ice-cold methanol to remove any unreacted starting material and catalyst.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/benzene mixture.
Protocol 2: Acid-Catalyzed Self-Condensation
Acid-catalyzed aldol condensations are also effective, though they can sometimes be harder to control.[10]
Materials and Reagents:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Glacial acetic acid
-
Deionized water
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction Progress: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Data Summary and Comparison of Conditions
The choice between a base-catalyzed and an acid-catalyzed approach depends on the substrate's stability and the desired outcome. The following table summarizes the key parameters for each protocol.
| Parameter | Base-Catalyzed Protocol | Acid-Catalyzed Protocol |
| Catalyst | Potassium Hydroxide (KOH) | Sulfuric Acid (H₂SO₄) |
| Solvent | Ethanol | Glacial Acetic Acid |
| Temperature | Reflux (approx. 78°C) | 60-80°C |
| Reaction Time | 15-30 minutes | 1-4 hours (TLC monitored) |
| Workup | Crystallization and filtration | Neutralization and extraction |
| Typical Yield | Generally high | Variable, requires optimization |
| Advantages | Faster reaction, simple workup | Suitable for base-sensitive substrates |
| Disadvantages | Potential for side reactions | Longer reaction times, more complex workup |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or the amount of catalyst. In the base-catalyzed protocol, ensure the ethanol is absolute, as water can interfere with the reaction.
-
Incomplete Reaction: Monitor the reaction by TLC. If the starting material is still present after the recommended time, extend the reaction duration or slightly increase the temperature.
-
Side Product Formation: In base-catalyzed reactions, self-condensation of the ketone can be a competing reaction.[12] Careful control of temperature and reaction time can minimize this. For crossed-aldol condensations (reacting with a different carbonyl compound), slow addition of the enolizable ketone to the non-enolizable partner is recommended.[1]
Conclusion
The aldol condensation of this compound is a versatile and powerful reaction for the synthesis of valuable organic intermediates. Both base- and acid-catalyzed methods can be employed, with the base-catalyzed approach often being more straightforward and higher yielding for this class of compounds. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully perform and optimize this important transformation.
References
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. [Link]
-
tetraphenylcyclopentadienone. Organic Syntheses Procedure. [Link]
-
Tetraphenylcyclopentadienone. Wikipedia. [Link]
-
Preparation of Tetraphenylcyclopentadienone. (2021, February 9). YouTube. [Link]
-
Aldol condensation. Wikipedia. [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
-
Aldol Condensation. (2023, January 22). Chemistry LibreTexts. [Link]
-
Conduct a crossed aldol condensation reaction between benzil and 1,3 diphenylacetone to produce... Homework.Study.com. [Link]
-
[FREE] When one molecule of benzil reacts with one molecule of 1,3-diphenylacetone, how many aldol condensation... (2022, November 25). brainly.com. [Link]
-
Aldol Condensation of Benzil and 1,3-Diphenylacetone. (2022, April 3). Chegg.com. [Link]
-
General Aldol Condensation Reaction. BYJU'S. [Link]
-
Experiment 24 A DOUBLE ALDOL CONDENSATION. (2015, September 23). CHEMISTRY. [Link]
-
Lab: Aldol Condensation: Synthesis of tetraphenylcyclopentadienone -The purpose of this... Homework.Study.com. [Link]
-
Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. (2025, May 14). Master Organic Chemistry. [Link]
-
6.4 Aldol Reactions. Organic Chemistry II - KPU Pressbooks. [Link]
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Anwendungs- und Protokollhandbuch: Derivatisierung von 1,3-Bis(4-methylphenyl)propan-2-on für biologische Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation von 1,3-Bis(4-methylphenyl)propan-2-on. Das Ziel ist die Erzeugung einer Bibliothek von Derivaten für das Screening auf biologische Aktivitäten. Die hier beschriebenen Protokolle und wissenschaftlichen Begründungen sollen als umfassende Ressource für die Wirkstoffforschung und die medizinische Chemie dienen.
Einleitung: Die strategische Bedeutung der Derivatisierung
In der modernen Arzneimittelentwicklung ist die systematische Modifikation einer chemischen Leitstruktur – ein Prozess, der als Derivatisierung bekannt ist – ein Eckpfeiler für die Optimierung der pharmakologischen Eigenschaften. Das Molekül 1,3-Bis(4-methylphenyl)propan-2-on, ein symmetrisches Diarylethylketon, stellt ein vielversprechendes, aber biologisch weitgehend unerforschtes Grundgerüst dar. Seine strukturelle Ähnlichkeit zu pharmakologisch aktiven Klassen wie den Chalconen und anderen 1,3-Diarylpropan-Derivaten, die entzündungshemmende, antimikrobielle und antitumorale Eigenschaften gezeigt haben, legt nahe, dass seine Derivate ebenfalls ein breites Spektrum an biologischen Aktivitäten aufweisen könnten.[1][2][3]
Die zentrale Carbonylgruppe des 1,3-Bis(4-methylphenyl)propan-2-ons ist ein idealer Angriffspunkt für eine Vielzahl chemischer Umwandlungen. Durch die Einführung verschiedener funktioneller Gruppen können wichtige pharmakokinetische und pharmakodynamische Parameter wie Löslichkeit, Stabilität, Bioverfügbarkeit und die Interaktion mit biologischen Zielstrukturen gezielt moduliert werden.
Dieses Handbuch beschreibt drei bewährte Derivatisierungsstrategien, die auf die Keton-Funktionalität abzielen, sowie ein allgemeines Protokoll für das anschließende biologische Screening der synthetisierten Verbindungen.
Synthetische Strategien zur Derivatisierung
Die Auswahl der Derivatisierungsreaktionen basiert auf ihrer Zuverlässigkeit, Vielseitigkeit und der Fähigkeit, eine strukturell vielfältige Bibliothek von Verbindungen zu erzeugen. Die folgenden Abschnitte bieten detaillierte Protokolle für drei Schlüsselreaktionen.
Strategie I: Synthese von Hydrazon-Derivaten
Wissenschaftliche Begründung: Die Umsetzung von Ketonen mit Hydrazinen zu Hydrazonen ist eine robuste und effiziente Methode zur Einführung einer C=N-Doppelbindung. Hydrazone sind für ihre breite Palette an biologischen Aktivitäten bekannt, einschließlich antimikrobieller, antikonvulsiver und entzündungshemmender Eigenschaften.[4][5][6] Die Variation des am Hydrazin gebundenen Restes (R) ermöglicht eine umfassende Untersuchung der Struktur-Wirkungs-Beziehungen.
Allgemeines Reaktionsschema:
Experimentelles Protokoll:
-
Ansatz: In einem 50-mL-Rundkolben werden 1,0 g (4,2 mmol) 1,3-Bis(4-methylphenyl)propan-2-on in 20 mL Ethanol gelöst.
-
Reagenz-Zugabe: Zu dieser Lösung werden 1,1 Äquivalente (4,6 mmol) des entsprechenden Hydrazin-Derivats (z. B. Phenylhydrazin, 2,4-Dinitrophenylhydrazin) sowie 2-3 Tropfen Eisessig als Katalysator gegeben.
-
Reaktionsführung: Das Reaktionsgemisch wird für 2-4 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) unter Verwendung eines geeigneten Laufmittels (z. B. Hexan:Ethylacetat 7:3) verfolgt.
-
Aufarbeitung: Nach vollständiger Umsetzung wird das Reaktionsgemisch auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Filtration abgetrennt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.
-
Reinigung: Falls erforderlich, kann das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Methanol) weiter gereinigt werden.
Erwartete Derivate und ihre Eigenschaften:
| Derivat-Typ | Substituent (R) | Erwartete Eigenschaften |
| Phenylhydrazon | Phenyl | Erhöhte Lipophilie, potenziell veränderte Proteinbindung |
| 2,4-Dinitrophenylhydrazon | 2,4-Dinitrophenyl | Stark gefärbt, nützlich für die Quantifizierung, potenziell veränderte elektronische Eigenschaften |
| Semicarbazon | -CONH₂ | Erhöhte Polarität, Potenzial für zusätzliche Wasserstoffbrückenbindungen |
Strategie II: Synthese von Oxim-Derivaten
Wissenschaftliche Begründung: Die Reaktion von Ketonen mit Hydroxylamin führt zur Bildung von Oximen. Oxime sind nicht nur wichtige synthetische Zwischenprodukte, sondern weisen auch selbst biologische Aktivitäten auf, darunter antioxidative und zytotoxische Wirkungen. Die Oxim-Funktionalität kann die sterischen und elektronischen Eigenschaften des Moleküls erheblich verändern.
Allgemeines Reaktionsschema:
Experimentelles Protokoll:
-
Ansatz: In einem 100-mL-Rundkolben werden 1,0 g (4,2 mmol) 1,3-Bis(4-methylphenyl)propan-2-on, 0,44 g (6,3 mmol) Hydroxylaminhydrochlorid und 0,52 g (6,3 mmol) Natriumacetat in 25 mL Ethanol suspendiert.
-
Reaktionsführung: Die Mischung wird für 1-3 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels DC überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Reaktionsgemisch in 100 mL kaltes Wasser gegossen. Der entstandene Niederschlag wird abfiltriert, gründlich mit Wasser gewaschen und getrocknet.
-
Reinigung: Das Rohprodukt wird aus einem Ethanol/Wasser-Gemisch umkristallisiert, um das reine Oxim zu erhalten.[7][8]
Strategie III: Reduktive Aminierung
Wissenschaftliche Begründung: Die reduktive Aminierung ist eine der vielseitigsten Methoden zur Synthese von Aminen aus Ketonen.[9][10] Sie führt eine basische Aminogruppe in das Molekül ein, was die Löslichkeit in wässrigen Medien bei physiologischem pH-Wert drastisch verbessern kann. Amine sind eine Schlüsselklasse von Pharmakophoren, die in einer Vielzahl von Medikamenten vorkommen. Diese Reaktion ermöglicht die Einführung einer breiten Palette von primären und sekundären Aminen.
Allgemeines Reaktionsschema:
Experimentelles Protokoll:
-
Ansatz: 1,0 g (4,2 mmol) 1,3-Bis(4-methylphenyl)propan-2-on und 1,2 Äquivalente (5,0 mmol) des gewünschten Amins (z. B. Anilin, Benzylamin) werden in 30 mL Methanol gelöst.
-
Imine-Bildung: Dem Gemisch werden 3Å-Molekularsiebe zugegeben und es wird für 1-2 Stunden bei Raumtemperatur gerührt, um die Bildung des Imins zu fördern.
-
Reduktion: Das Reaktionsgemisch wird auf 0 °C abgekühlt und 1,5 Äquivalente (6,3 mmol) Natriumborhydrid (NaBH₄) werden portionsweise zugegeben.
-
Reaktionsführung: Nach beendeter Zugabe lässt man die Reaktion langsam auf Raumtemperatur erwärmen und rührt für weitere 12-16 Stunden.
-
Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von 1 M Salzsäure gequencht, bis die Gasentwicklung aufhört. Das Methanol wird unter reduziertem Druck entfernt. Der wässrige Rückstand wird mit 1 M Natronlauge basisch gemacht (pH > 10) und dreimal mit Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt. Das resultierende Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt.
Workflow für die Derivatisierung und das Screening
Der folgende Graph veranschaulicht den logischen Fluss von der Synthese bis zur biologischen Evaluierung.
Abbildung 2: Eine schrittweise Screening-Kaskade zur Identifizierung von Leitkandidaten aus der Derivate-Bibliothek.
Zusammenfassung und Ausblick
Die Derivatisierung von 1,3-Bis(4-methylphenyl)propan-2-on bietet einen vielversprechenden Weg zur Entdeckung neuer bioaktiver Moleküle. Die in diesem Handbuch beschriebenen Protokolle für die Synthese von Hydrazonen, Oximen und Aminen sowie für grundlegende biologische Screenings stellen eine solide Grundlage für entsprechende Forschungsprojekte dar. Die systematische Anwendung dieser Methoden ermöglicht es Forschern, Struktur-Wirkungs-Beziehungen aufzuklären und Leitstrukturen für die weitere Entwicklung zu identifizieren. Zukünftige Arbeiten könnten die Erweiterung der Derivatisierungsstrategien und die Durchführung spezifischerer biologischer Assays umfassen, die auf den Ergebnissen des Primärscreenings basieren.
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- Loiseau, F., & Beauchemin, A. M. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
- JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. [Link]
- Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(5), 3605-3619. [Link]
- Naß, J., & Hengstler, J. G. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 11041. [Link]
- Hall, D. G., & Serna Moyeda, A. V. (2025). One-Pot Migrative Reductive Amination of Ketones. Synfacts, 21(09), 950. [Link]
- da Silva, A. J. C., & de Lemos, T. L. G. (2002). Process for preparation of oximes and resulting products. U.S. Patent No. US20020123650A1.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R. A., & El-Tahir, K. E.-H. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]
- ul Ain, N., Ansari, T. M., Gilani, M. R. H. S., Xu, G., Liang, G., Luque, R., Alsaiari, M., & Jalalah, M. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials, 2022, 1-10. [Link]
- Boucher, M., Furigay, M., & Moser, A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]
- Patel, K., & Patel, P. (2025). Synthesis of New Hydrazones Containing 1,3-Diketo Moiety. RSYN Chemical Sciences, 3(1), 1-8. [Link]
- Scribd. (n.d.). Oxime Synthesis. Scribd. [Link]
- Ramya, V., & Sivasamy, A. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science & Engineering Technology, 6(5), 2311-2315. [Link]
- Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. [Link]
- LibreTexts Chemistry. (2023). Reductive Amination. [Link]/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.14%3A_Reductive_Amination)
- Jadhav, A. D., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2018). An Efficient One Pot Synthesis of Oxime by Classical Method. International Journal of Chemical and Physical Sciences, 7(Special Issue), 12-15. [Link]
- El-Sayed, A. M. (2011). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2′-hydroxyphenyl)azetidin-2-ones: Application of 13 C NMR, 1 H- 13 C COSY NMR and mass spectroscopy. Journal of Taibah University for Science, 5, 25-33. [Link]
- Stevens, D. R. (1958). Method for purification of ketones. U.S. Patent No. US2826537A.
- Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 21(11), 1436. [Link]
- Basu, B., Jha, S., Bhuiyan, M. M. H., & Das, P. (2003). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Synlett, 2003(4), 555-557. [Link]
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
- Johnson, D. R., & Tou, J. C. (2008). Process for the reductive amination of aldehydes and ketones. U.S. Patent No. US20080167499A1.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
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Application Notes and Protocols: 1,3-Bis(4-methylphenyl)propan-2-one as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the utilization of 1,3-bis(4-methylphenyl)propan-2-one as a strategic building block in the synthesis of diverse heterocyclic compounds. This symmetrical 1,3-diaryl-2-propanone serves as a versatile and readily accessible precursor for the construction of biologically significant pyrazoles, isoxazoles, and pyrimidines. The protocols detailed herein are designed to be robust and reproducible, offering clear, step-by-step instructions for the synthesis of the starting material and its subsequent transformation into various heterocyclic scaffolds. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide is intended to empower researchers in medicinal chemistry and drug discovery to explore the chemical space around these privileged heterocyclic systems.
Introduction: The Strategic Value of this compound
This compound, also known as 1,3-bis(p-tolyl)acetone, is a 1,3-dicarbonyl compound analog that possesses a reactive central ketone and two flanking methylene groups activated by the adjacent carbonyl and aryl moieties. This structural feature makes it an ideal substrate for a variety of cyclization reactions to form five- and six-membered heterocyclic rings. The presence of the para-methylphenyl (p-tolyl) groups can influence the lipophilicity and metabolic stability of the final compounds, making this building block particularly interesting for medicinal chemistry applications.
The heterocyclic cores accessible from this precursor, namely pyrazoles, isoxazoles, and pyrimidines, are prevalent in a vast number of FDA-approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities.
Synthesis of the Building Block: this compound
The synthesis of this compound can be efficiently achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-mediated condensation of an ester with another carbonyl compound.[1][2][3] In this protocol, ethyl 4-methylphenylacetate is condensed with 4-methylphenylacetone.
Protocol 2.1: Synthesis of this compound
Materials and Reagents:
-
Ethyl 4-methylphenylacetate
-
4-Methylphenylacetone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol (50 mL) under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add a mixture of ethyl 4-methylphenylacetate (1.0 eq) and 4-methylphenylacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to afford this compound as a solid.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.10 (d, 4H), 7.00 (d, 4H), 3.65 (s, 4H), 2.30 (s, 6H).
-
¹³C NMR (CDCl₃): δ 206.0, 137.0, 135.0, 129.5, 129.0, 50.0, 21.0.
-
IR (KBr, cm⁻¹): ~1715 (C=O stretching).
-
MS (EI): m/z 238 (M⁺).
Application in Heterocyclic Synthesis
The reactivity of the 1,3-dicarbonyl-like core of this compound allows for straightforward access to a variety of heterocycles through well-established named reactions.
Synthesis of Pyrazoles via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[4][5][6] The reaction of this compound with hydrazine hydrate will yield 3,5-bis(4-methylbenzyl)pyrazole.
Sources
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- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Unlocking the Potential of 1,3-Bis(4-methylphenyl)propan-2-one in Medicinal Chemistry: A Guide for Researchers
Introduction: In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the development of novel therapeutics. The 1,3-diaryl-2-propanone framework has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities. This guide focuses on a specific, yet promising, member of this class: 1,3-Bis(4-methylphenyl)propan-2-one . We will delve into its synthesis, potential applications as a key building block for bioactive molecules, and the protocols for evaluating its medicinal chemistry relevance. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule.
The 1,3-Diaryl-2-Propanone Scaffold: A Foundation for Bioactivity
The 1,3-diaryl-2-propanone core, of which this compound is a representative example, is structurally related to the well-known chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are renowned for their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities.[1][2] The saturated propanone backbone of our target molecule offers a more flexible three-dimensional structure compared to the rigid enone system of chalcones. This flexibility can be advantageous for optimizing interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 70769-70-9 | PubChem[2] |
| Molecular Formula | C₁₇H₁₈O | PubChem[2] |
| Molecular Weight | 238.32 g/mol | PubChem[2] |
| Appearance | White to off-white solid | (Inferred) |
| Solubility | Soluble in common organic solvents | (Inferred) |
Synthesis of this compound: A Detailed Protocol
A reliable and scalable synthesis is the cornerstone of any medicinal chemistry program. While various methods exist for the synthesis of symmetrical ketones, the ketonic decarboxylation of carboxylic acids stands out as a direct and often effective approach.[3][4]
Protocol: Synthesis via Ketonic Decarboxylation of 4-Methylphenylacetic Acid
This protocol is based on the general principles of ketonic decarboxylation, a reaction that converts two equivalents of a carboxylic acid into a symmetrical ketone with the loss of carbon dioxide and water.[3]
Reaction Scheme:
Materials:
-
4-Methylphenylacetic acid
-
Catalyst (e.g., Manganese(II) carbonate, Iron oxide)
-
High-boiling point solvent (e.g., Dowtherm A, Mineral oil)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, thermometer)
-
Purification supplies (e.g., silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-methylphenylacetic acid and the catalyst (a molar ratio of approximately 100:1 to 20:1, substrate to catalyst, is a good starting point).
-
Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Heating: Begin heating the mixture with vigorous stirring. If using a high-boiling solvent, it should be added at this stage. The reaction temperature is typically high, often in the range of 250-400 °C. The exact temperature will need to be optimized depending on the chosen catalyst.
-
Monitoring the Reaction: The reaction can be monitored by observing the evolution of carbon dioxide. The progress can also be tracked by taking small aliquots (if possible and safe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (i.e., cessation of gas evolution or disappearance of starting material by TLC/GC-MS), cool the reaction mixture to room temperature.
-
Purification:
-
If a solvent was used, filter the mixture to remove the catalyst. The solvent can then be removed under reduced pressure.
-
If no solvent was used, the crude product can be dissolved in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and filtered to remove the catalyst.
-
The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the starting material and product at high temperatures.
-
Catalyst: Metal oxides facilitate the decarboxylation and subsequent coupling of the carboxylic acid molecules. The choice of catalyst can significantly impact the reaction yield and temperature.
-
High Temperature: Provides the necessary activation energy for the decarboxylation process.
Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
This compound is a valuable intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its 1,4-dicarbonyl-like reactivity (upon tautomerization) makes it a suitable precursor for reactions like the Paal-Knorr pyrrole synthesis.[5][6][7]
Application Note: Synthesis of Substituted Pyrroles via Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and reliable method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[5][6] Pyrrole moieties are present in a vast array of pharmaceuticals and natural products.
Workflow Diagram: Paal-Knorr Pyrrole Synthesis
Caption: Paal-Knorr synthesis workflow.
Protocol: Synthesis of 1-Alkyl/Aryl-2,5-bis(4-methylphenyl)-1H-pyrrole
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) or ammonium acetate
-
Glacial acetic acid
-
Ethanol or toluene
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or toluene.
-
Addition of Reagents: Add the primary amine (or ammonium acetate for the N-unsubstituted pyrrole) and a catalytic amount of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The residue can be purified by recrystallization or column chromatography on silica gel to yield the desired substituted pyrrole.
Potential as a Precursor for Antimicrobial Lactams
A patent application (WO2020094403A1) has disclosed the use of a structurally similar compound, 1-(p-tolyl)propan-2-one, as an "acetone initiator" in the synthesis of lactams with potential antimicrobial activity.[5] This suggests a promising avenue of investigation for this compound. Lactams and lactones are classes of compounds known to possess antimicrobial properties.[8][9]
Conceptual Workflow: Synthesis of Bioactive Lactams
Caption: Conceptual pathway to bioactive lactams.
Protocols for Biological Evaluation
Once novel compounds have been synthesized from this compound, their biological activity must be assessed. Below are standard protocols for evaluating antimicrobial and cytotoxic activity.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Grow the bacterial strains overnight in CAMHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in CAMHB in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Synthesized compounds
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
This compound represents a readily accessible and versatile scaffold for medicinal chemistry exploration. Its potential as a precursor to bioactive pyrroles and lactams, coupled with the rich pharmacological landscape of the broader 1,3-diaryl-2-propanone class, makes it a compelling starting point for drug discovery campaigns. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and biological evaluation of this promising molecule. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and elucidating the structure-activity relationships of the synthesized compounds.
References
- Pandya, K. M., & Patel, R. J. (2014). Chiral (Asymmetric) Synthesis of Novel Lactams and Study of their Antimicrobial Activity. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(2), 905-913.
-
Mazur, M., & Masłowiec, D. (2022). Antimicrobial Activity of Lactones. Antibiotics (Basel), 11(10), 1327. [Link]
-
PharmaTutor. (2016). STRUCTURE BASED ANTIBACTERIAL ACTIVITY OF 1,3-DIARYL-2-PROPEN-1-ONES AND THEIR RECENT PHARMACOLOGICAL INTERESTS. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 1,3-Bis(4-methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]
- Helquist, P., et al. (1994). Synthesis of macrocyclic lactam/lactone derivatives having antimicrobial activity. Pure and Applied Chemistry, 66(10/11), 2063-2066.
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]
- Zarghi, A., et al. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian journal of pharmaceutical research : IJPR, 16(2), 649–658.
- Google Patents. (2020). WO2020094403A1 - Process for the synthesis of lactams.
-
Wikipedia. Ketonic decarboxylation. [Link]
- Glasius, M., et al. (2016). Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. Catalysis Science & Technology, 6(5), 1347-1356.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
-
Bio-Rad. Quick Start™ Bradford Protein Assay. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
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- 8. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 1,3-Bis(4-methylphenyl)propan-2-one
Welcome to the technical support center for the synthesis and purification of 1,3-bis(4-methylphenyl)propan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this chemical process.
Introduction to the Synthesis
The synthesis of this compound, a derivative of dibenzyl ketone, is a critical step in various research and development applications. A common and effective laboratory method for synthesizing analogous compounds like 1,3-diphenylacetone (dibenzyl ketone) is the ketonic decarboxylation of phenylacetic acid.[1] This guide will address potential challenges in synthesizing the p-methyl substituted analogue, focusing on byproduct identification and effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
While specific literature for the direct synthesis of this compound is not abundant in the initial search, analogous compounds like 1,3-diphenylpropan-2-one are often synthesized via the ketonic decarboxylation of phenylacetic acid using acetic anhydride and a basic salt like anhydrous potassium acetate.[1] Another versatile method for creating aryl ketones is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2][3][4]
Q2: What are the likely byproducts in the synthesis of this compound?
Based on common ketone synthesis methods, several byproducts can be anticipated:
-
Self-condensation products: Aldol condensation reactions can occur between enolizable ketones, leading to larger, more complex molecules.
-
Over-acylation or alkylation products: In Friedel-Crafts type reactions, it's possible for the aromatic ring to react with more than one acyl or alkyl group.
-
Isomeric products: In Friedel-Crafts acylation of toluene, acylation can occur at the ortho or para positions to the methyl group. While para-substitution is generally favored due to steric hindrance, some ortho-isomer may form.
-
Unreacted starting materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Products from side reactions: Depending on the specific reagents and conditions, other side reactions can occur. For example, in syntheses analogous to the Claisen-Schmidt condensation, a second reaction between the product and the aldehyde can occur.[5][6]
Q3: My reaction mixture has turned dark and resinous. What could be the cause?
Heating the reaction mixture to excessively high temperatures (e.g., above 200°C in ketonic decarboxylation) can lead to resinification and a significant decrease in yield.[1] It is crucial to maintain careful temperature control throughout the reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Diagnosis: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude product shows a significant amount of starting material.
-
Solution: Extend the reaction time or slightly increase the reaction temperature, while being cautious of decomposition. Ensure all reagents are of high purity and appropriate stoichiometry.
-
-
Side Reactions:
-
Diagnosis: TLC/HPLC reveals multiple spots/peaks corresponding to byproducts.
-
Solution: Optimize reaction conditions to minimize side reactions. This could involve lowering the temperature, changing the catalyst, or adjusting the order of reagent addition. For instance, in reactions analogous to the Claisen-Schmidt condensation, using a large excess of the ketone can reduce the formation of the double-addition byproduct.[7]
-
Issue 2: Difficulty in Purifying the Crude Product
Potential Causes & Solutions:
-
Closely Eluting Impurities:
-
Diagnosis: During column chromatography, it is difficult to achieve baseline separation between the product and impurities.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (mobile phases) and stationary phases. A gradient elution may be necessary.[8] For ketones, silica gel is a commonly used stationary phase.[9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. Experiment with various solvents to find one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble.
-
-
-
Oily Product That Won't Crystallize:
-
Diagnosis: The purified product remains an oil even after solvent removal.
-
Solution:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.[8]
-
Seed Crystals: If a small amount of crystalline product is available, use it to seed the oil.
-
High Vacuum: Ensure all residual solvent has been removed under high vacuum.
-
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a versatile technique for separating and purifying organic compounds.[10][11]
Materials:
-
Silica gel (for normal phase chromatography)[9]
-
Appropriate solvents (e.g., hexane, ethyl acetate)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent like hexane is a good starting point).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by adding more ethyl acetate to hexane) to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Effective for separating a wide variety of compounds, including ketones.[9] |
| Mobile Phase | Hexane/Ethyl Acetate | A common solvent system that allows for a wide range of polarities to be explored. |
| Elution | Gradient | Start with a low polarity and gradually increase to effectively separate compounds with different polarities. |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals thoroughly.
Visualizing the Process
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. General properties and green synthesis of Benzalacetone_Chemicalbook [chemicalbook.com]
- 6. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05320A [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. jackwestin.com [jackwestin.com]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 1,3-Bis(4-methylphenyl)propan-2-one
Welcome to the technical support center for the synthesis of 1,3-Bis(4-methylphenyl)propan-2-one (also known as 1,3-di-p-tolylacetone). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.
Introduction to Synthetic Strategies
The synthesis of symmetrical diarylacetones like this compound can be approached through several strategic routes. The optimal choice depends on the availability of starting materials, scale, and desired purity. This guide will focus on two primary and effective methods:
-
Ketonic Decarboxylation of p-Methylphenylacetic Acid: A classical and direct approach involving the conversion of a carboxylic acid to a symmetrical ketone.
-
Alkylation of p-Methylphenylacetone: A convergent synthesis where a pre-formed ketone is alkylated with a suitable p-methylbenzyl halide.
Each method presents unique challenges and opportunities for optimization. Below, we address common issues in a question-and-answer format to guide you through potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: I am considering synthesizing this compound. Which synthetic route is generally recommended for the highest yield and purity?
A1: For high purity and a relatively straightforward procedure, the ketonic decarboxylation of p-methylphenylacetic acid is often a robust choice. This method directly couples two molecules of the same precursor, which can simplify purification. The alkylation of p-methylphenylacetone is also a viable and high-yielding route, but it requires the synthesis or procurement of two different starting materials and may be more susceptible to side reactions like over-alkylation if not carefully controlled.
Q2: My final product appears oily and is difficult to crystallize. What are the likely impurities?
A2: Oily products that resist crystallization are often indicative of impurities. In the ketonic decarboxylation route, a common byproduct is p-methylphenylacetone (the result of a competing reaction pathway)[1][2]. In the alkylation route, impurities could include unreacted starting materials (p-methylphenylacetone and p-methylbenzyl halide) or poly-alkylated products. Residual solvent or moisture can also inhibit crystallization. We recommend purification by column chromatography on silica gel, followed by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will provide the most definitive structural information. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene (CH₂) protons adjacent to the carbonyl and aromatic rings, and the methyl (CH₃) protons on the tolyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight (238.32 g/mol )[3].
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1715 cm⁻¹.
-
Melting Point Analysis: A sharp melting point indicates high purity.
Troubleshooting Guide: Synthetic Route 1 - Ketonic Decarboxylation
This method involves the reaction of p-methylphenylacetic acid with acetic anhydride, often in the presence of a base like pyridine or potassium acetate, followed by heating to induce ketonic decarboxylation[1][4].
Experimental Protocol: Ketonic Decarboxylation
-
Combine p-methylphenylacetic acid, acetic anhydride, and anhydrous potassium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (typically 140-150°C) for 2-4 hours[1].
-
After reflux, arrange the apparatus for distillation and slowly remove the acetic acid byproduct.
-
Once the acetic acid has been removed, the temperature of the reaction mixture will rise. Heat the residue to 200-210°C to ensure complete decarboxylation, during which carbon dioxide will be evolved[1]. Avoid overheating, as this can lead to resinification.
-
Cool the reaction mixture and purify the crude product by vacuum distillation or column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction due to insufficient heating time or temperature. 2. Degradation of the product due to excessive heating (resinification)[1]. 3. Wet reagents or solvents. | 1. Ensure the reaction is refluxed for the recommended time and that the final decarboxylation temperature is reached. 2. Carefully monitor the temperature during the final heating step. 3. Use anhydrous reagents and dry glassware. |
| Formation of Significant Byproducts | 1. The primary byproduct is often p-methylphenylacetone, formed from a competing reaction pathway[1][2]. | 1. Optimize the reaction temperature and time. While difficult to eliminate completely, careful control can minimize its formation. Purify the final product using column chromatography. |
| Reaction Stalls or is Sluggish | 1. Inefficient mixing. 2. Catalyst (potassium acetate) is not fully dissolved or is inactive. | 1. Ensure efficient stirring throughout the reaction. 2. Use freshly fused and anhydrous potassium acetate. |
Reaction Workflow Diagram
Caption: Workflow for Ketonic Decarboxylation.
Troubleshooting Guide: Synthetic Route 2 - Alkylation of p-Methylphenylacetone
This route involves the deprotonation of p-methylphenylacetone to form an enolate, which then acts as a nucleophile to attack a p-methylbenzyl halide (e.g., bromide or chloride).
Experimental Protocol: Alkylation
-
Dissolve p-methylphenylacetone in a suitable aprotic solvent (e.g., THF, DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
Add a strong, non-nucleophilic base (e.g., sodium hydride, LDA) portion-wise to generate the enolate. Stir for 30-60 minutes.
-
Slowly add a solution of p-methylbenzyl bromide in the same solvent to the enolate solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete enolate formation due to a weak base or insufficient reaction time. 2. The base is reacting with the electrophile (p-methylbenzyl halide). 3. Self-condensation of the enolate (an aldol-type side reaction). | 1. Use a strong base like NaH or LDA and ensure complete deprotonation before adding the alkylating agent. 2. Add the alkylating agent slowly to the pre-formed enolate solution. 3. Maintain a low reaction temperature during enolate formation and alkylation. |
| Formation of O-Alkylated Byproduct | 1. The enolate can be alkylated at the oxygen atom instead of the carbon atom. This is more common with certain solvent and counter-ion combinations. | 1. Use a polar aprotic solvent like DMF to favor C-alkylation. |
| Poly-alkylation | 1. The product can be deprotonated and react with another molecule of the alkylating agent. | 1. Use a slight excess of the enolate relative to the alkylating agent. 2. Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile. |
Reaction Workflow Diagram
Caption: Workflow for Alkylation of p-Methylphenylacetone.
References
-
Hurd, C. D., Christ, R. E., & Thomas, C. L. (1933). The Pyrolysis of Phenylacetic Acid and its Derivatives. Journal of the American Chemical Society, 55(7), 2589–2594. [Link]
-
Wikipedia contributors. (2023). Dibenzyl ketone. In Wikipedia, The Free Encyclopedia. [Link]
-
Hurd, C. D., & Thomas, C. L. (1936). Preparation of Dibenzyl Ketone and Phenylacetone. Journal of the American Chemical Society, 58(7), 1240–1240. [Link]
-
Small-Scale Synthesis of Dibenzyl Ketone for the Organic Chemistry Teaching Laboratory. ResearchGate. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Darzens Condensation. Master Organic Chemistry. [Link]
-
Preparation of Dibenzyl Ketone and Phenylacetone. DataPDF. [Link]
-
The Darzens Glycidic Ester Condensation. Organic Reactions. [Link]
-
1,3-Bis(4-methylphenyl)prop-2-en-1-one. PubChem. [Link]
-
Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. [Link]
-
This compound. PubChem. [Link]
Sources
Technical Support Center: Troubleshooting 1,3-Bis(4-methylphenyl)propan-2-one Reactions
Welcome to the technical support center for 1,3-Bis(4-methylphenyl)propan-2-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile symmetrical ketone in their synthetic workflows. As a key intermediate, successful synthesis and subsequent reactions of this compound are critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, ensuring both scientific integrity and practical utility.
Section 1: Synthesis of this compound
The most common and reliable laboratory-scale synthesis of symmetrical dibenzyl-type ketones is the ketonic decarboxylation of the corresponding aryl-acetic acid.[1][2] This method avoids the potential for polysubstitution and other side reactions often encountered in multi-step approaches like Friedel-Crafts reactions.[3][4]
Experimental Protocol: Synthesis via Ketonic Decarboxylation of 4-Methylphenylacetic Acid
This protocol is adapted from the established synthesis of dibenzyl ketone.[2]
Materials:
-
4-Methylphenylacetic acid
-
Acetic anhydride
-
Anhydrous potassium acetate
-
Heating mantle with stirrer
-
Distillation apparatus
-
Standard glassware for reaction and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylphenylacetic acid, acetic anhydride, and a catalytic amount of anhydrous potassium acetate. A typical molar ratio is 1 : 1.5 : 0.1 (acid : anhydride : catalyst).
-
Heating and Reflux: Heat the mixture with stirring to 140-150°C and maintain this temperature for approximately 2-3 hours. During this time, the mixture will likely turn a darker color. Carbon dioxide is evolved during the reaction.[1]
-
Distillation of Acetic Acid: Reconfigure the apparatus for distillation and slowly distill the excess acetic anhydride and the acetic acid byproduct.
-
Workup: Cool the reaction mixture to room temperature. Cautiously add water to the residue to hydrolyze any remaining acetic anhydride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a solid or semi-solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Synthesis Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Wet Reagents: Moisture will consume the acetic anhydride and can interfere with the reaction. 3. Inefficient Decarboxylation: The catalytic cycle may not have initiated properly. | 1. Monitor the reaction using TLC. If starting material persists, extend the reflux time. Ensure the temperature is maintained within the 140-150°C range. 2. Use freshly opened or properly stored anhydrous reagents. Dry glassware thoroughly before use. 3. Ensure the potassium acetate is anhydrous and catalytically active. |
| Dark, Tarry, or Resinous Product | 1. Overheating: Temperatures significantly above 150°C can lead to polymerization and decomposition side reactions.[1] 2. Extended Reaction Time: Unnecessarily long heating can also promote byproduct formation. | 1. Use a temperature controller and oil bath for precise temperature management. Avoid aggressive heating. 2. Monitor reaction completion by TLC and proceed to workup promptly once the starting material is consumed. |
| Product is an Oil and Fails to Solidify | 1. Presence of Impurities: Unreacted starting material or solvent residues can depress the melting point. The melting point of the pure compound is 51-55°C.[5] 2. Incorrect Product: An unexpected side reaction may have occurred. | 1. Ensure all solvent is removed under high vacuum. Attempt purification by column chromatography on silica gel. 2. Characterize the product using ¹H NMR, ¹³C NMR, and MS to confirm its identity.[6][7] |
| Difficulty with Purification | 1. Similar Polarity of Impurities: Side products may have similar solubility and polarity to the desired product. 2. Emulsion during Workup: Formation of a stable emulsion during the extraction process can lead to product loss. | 1. Use column chromatography with a gradient solvent system (e.g., hexanes/ethyl acetate) to improve separation. 2. Add brine (saturated NaCl solution) during the workup to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
Section 2: Troubleshooting Subsequent Reactions - Aldol Condensation
A primary utility of this compound is its role as a nucleophile in condensation reactions. The two α-carbons are enolizable, making it an excellent substrate for reactions like the aldol condensation.[8] A classic example is the reaction with a non-enolizable dicarbonyl compound like benzil to form highly conjugated systems.
Q: My aldol condensation reaction is giving a low yield and multiple products. What's going wrong?
A: This is a common issue in aldol condensations involving symmetrical ketones. The key is controlling the enolate formation and subsequent nucleophilic attack.
Potential Causes & Solutions:
-
Self-Condensation: Although less favorable than reacting with a more electrophilic partner like benzil, the ketone can potentially react with itself under strong basic conditions.
-
Solution: Add the ketone solution slowly to a mixture of the base and the electrophile (e.g., benzil). This keeps the instantaneous concentration of the enolate low and favors the cross-condensation reaction.
-
-
Incorrect Stoichiometry: The reaction between one equivalent of this compound and one equivalent of benzil is a double aldol condensation (a Knoevenagel-type reaction) that requires two equivalents of base to deprotonate both α-carbons sequentially.
-
Solution: Carefully check your molar ratios. Ensure you are using the correct stoichiometry of base relative to the ketone.
-
-
Reversibility and Side Reactions: The initial aldol addition is often reversible. If the subsequent dehydration to the stable α,β-unsaturated product does not occur efficiently, the reaction may not proceed to completion.[8]
-
Solution: Ensure the reaction conditions (temperature, solvent) favor the irreversible dehydration step. Sometimes, switching from a protic solvent (like ethanol) to an aprotic one can influence the outcome.
-
-
Base Incompatibility: The choice of base is critical. A base that is too strong might promote undesired side reactions, while one that is too weak will not efficiently generate the enolate.
-
Solution: For this type of condensation, ethanolic KOH or NaOH are standard.[9] If these are failing, consider a stronger, non-nucleophilic base like potassium tert-butoxide in an aprotic solvent, but be aware this can increase the rate of side reactions if not controlled.
-
Troubleshooting Logic for Aldol Condensation
Caption: Decision tree for troubleshooting a problematic aldol condensation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method to purify crude this compound? A1: For most common impurities, recrystallization is the most efficient method. A mixed solvent system of ethanol and water often works well. Dissolve the crude solid in a minimum amount of hot ethanol, then slowly add water until the solution becomes turbid. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. If the product is oily or contains impurities of very similar polarity, column chromatography on silica gel using a hexanes/ethyl acetate eluent system is recommended.[10]
Q2: Which analytical techniques are essential for confirming the structure and purity? A2: A combination of techniques is recommended for unambiguous characterization:
-
¹H and ¹³C NMR: This is the most powerful tool for structural confirmation.[7] You should expect to see characteristic peaks for the aromatic protons, the methyl group protons on the rings, and the methylene protons adjacent to the carbonyl.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for assessing purity and confirming the molecular weight of the compound.[11]
-
FTIR (Fourier Transform Infrared Spectroscopy): Look for a strong carbonyl (C=O) stretch around 1715 cm⁻¹.
-
Melting Point: A sharp melting point within the literature range (51-55°C) is a good indicator of high purity.[5]
Q3: Are there viable alternative synthetic routes to this ketone? A3: Yes, a Friedel-Crafts acylation approach is theoretically possible but presents significant challenges.[12] One could envision reacting p-xylene with a suitable acylating agent. However, controlling the reaction to achieve the desired 1,3-disubstituted product selectively is difficult and often leads to a mixture of isomers and poly-acylated byproducts.[3] The ketonic decarboxylation method described in Section 1 is generally more reliable and higher-yielding for this specific symmetrical target.
Q4: How should I properly store this compound to prevent degradation? A4: The compound is relatively stable. However, like many ketones with α-hydrogens, it can be susceptible to slow air oxidation or self-condensation over long periods, especially if exposed to light or trace acidic/basic impurities. For long-term storage, it is best kept in a tightly sealed container, in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for high-purity analytical standards.
References
-
Ch12: Friedel-Crafts limitations . University of Calgary. [Link]
-
1,3-Bis(4-methylphenyl)prop-2-en-1-one . PubChem. [Link]
-
1-(4-methylphenyl)propan-2-one . ChemBK. [Link]
-
Friedel-Crafts Acylation with Practice Problems . Chemistry Steps. [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations . Chemistry LibreTexts. [Link]
-
Aldol Synthesis of Dibenzalacetone Report . Aithor. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products . National Institutes of Health (NIH). [Link]
-
Dibenzyl ketone . Wikipedia. [Link]
-
Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone . PrepChem.com. [Link]
-
Preparation of Dibenzyl Ketone and Phenylacetone . Scribd. [Link]
-
Small-Scale Synthesis of Dibenzyl Ketone for the Organic Chemistry Teaching Laboratory . Semantic Scholar. [Link]
-
This compound . PubChem. [Link]
-
1-Propanone, 2-methyl-1-(4-methylphenyl)- . SIELC Technologies. [Link]
-
Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA . ResearchGate. [Link]
-
(2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one . PubChem. [Link]
-
1,3-Bis(4-methoxyphenyl)propan-2-one . PubChem. [Link]
-
1,3-Bis(4-methylphenyl)propan-1-one . PubChem. [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones . MDPI. [Link]
-
1-(p-CHLOROPHENYL)-3-PHENYL-2-PROPANONE . Organic Syntheses. [Link]
Sources
- 1. Dibenzyl ketone - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 70769-70-9 [sigmaaldrich.com]
- 6. 1,3-Bis(4-methylphenyl)prop-2-en-1-one | C17H16O | CID 256552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vernier.com [vernier.com]
- 9. aithor.com [aithor.com]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude 1,3-Bis(4-methylphenyl)propan-2-one by Recrystallization
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude 1,3-Bis(4-methylphenyl)propan-2-one via recrystallization. Moving beyond a simple procedural list, this document explains the causality behind experimental choices, offers robust troubleshooting solutions, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Purification Challenge
This compound, a symmetrical ketone analogous to dibenzyl ketone, is a valuable intermediate in organic synthesis.[1][2][3] Its purity is critical for subsequent reaction steps, as contaminants can lead to unwanted side reactions, reduced yields, and complex downstream purification challenges. Recrystallization is a powerful and efficient technique for purifying this solid, provided the correct parameters are established.[4] This guide is designed to navigate the common pitfalls and empower you to achieve high-purity material consistently.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] Given the compound's structure (aromatic rings with methyl groups), solvents of moderate polarity are excellent starting points. Ethanol, methanol, and isopropyl alcohol are commonly effective. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be highly effective for fine-tuning solubility.[6] A small-scale solvent screening is always the recommended first step (see Protocol 1).
Q2: Why are my crystals not forming even after the solution has cooled?
This is the most common issue in recrystallization and usually points to one of two causes:
-
Too much solvent was used: If an excessive volume of solvent is added, the solution may not become saturated upon cooling, preventing crystallization. The remedy is to gently heat the solution and boil off some of the solvent to increase the concentration.[7][8]
-
The solution is supersaturated: Sometimes, a solution can cool below its saturation point without forming crystals.[9] This can be resolved by inducing crystallization. Try scratching the inside surface of the flask with a glass rod just below the liquid level or adding a tiny "seed crystal" of the pure compound.[7][8]
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[7][10] This often happens if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the compound (Literature MP: 51-55 °C[11]). To resolve this, reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help promote the slow growth of crystals over the formation of an oil.[7]
Q4: How can I improve my final yield?
Low yield is often a consequence of using too much solvent, where a significant amount of the product remains dissolved in the cold mother liquor.[8][9] To maximize yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[9][12]
-
Cool the solution slowly to room temperature first, and then place it in an ice bath to maximize precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[9]
Q5: What purity should I expect, and how do I verify it?
A successful recrystallization should yield a product with significantly higher purity. The most straightforward method for verification is melting point analysis. The purified this compound should exhibit a sharp melting point within the literature range of 51-55 °C.[11] A broad or depressed melting range indicates the presence of residual impurities.
Section 2: Systematic Troubleshooting Guide
This section provides a logical, step-by-step approach to diagnosing and solving common recrystallization problems.
Caption: Troubleshooting Decision Tree for Recrystallization.
Section 3: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To identify the most suitable solvent or solvent system for the recrystallization.
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, hexane, acetone) dropwise at room temperature.
-
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[13] Reject any solvents that readily dissolve the compound.
-
For the remaining candidates, gently heat the test tubes in a water bath. Add the solvent dropwise with agitation until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Select the solvent that provides a high yield of crystalline solid and in which the impurities appear to remain in solution.
Protocol 2: Full-Scale Recrystallization Workflow
Objective: To purify the bulk crude material using the optimal solvent identified in Protocol 1.
Caption: Standard Recrystallization Workflow.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent portion-wise to the crude solid while heating and swirling until the solid is completely dissolved. Use the minimum amount required to achieve a saturated solution.[4][6]
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, particulates) or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[9]
-
Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them. For complete drying, transfer the solid to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Weigh the final product to calculate the percent recovery and determine the melting point to assess purity.
Section 4: Supporting Data & Tables
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Safety Considerations |
| Ethanol | 78 | 5.2 | Flammable |
| Methanol | 65 | 6.6 | Flammable, Toxic |
| Isopropyl Alcohol | 82 | 4.3 | Flammable |
| Acetone | 56 | 5.4 | Highly Flammable, Irritant |
| Ethyl Acetate | 77 | 4.3 | Flammable, Irritant |
| Hexane | 69 | 0.0 | Flammable, Neurotoxin |
| Water | 100 | 9.0 | Non-flammable |
Note: Data compiled from various chemical safety and property databases.
Table 2: Expected Properties of Purified this compound
| Property | Expected Value | Source |
| CAS Number | 70769-70-9 | [3][11][14] |
| Molecular Formula | C₁₇H₁₈O | [3] |
| Molecular Weight | 238.32 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] (analog) |
| Melting Point | 51-55 °C (should be sharp, e.g., <2°C range) | [11] |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
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Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
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Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
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Mol-Instincts. (n.d.). This compound 70769-70-9 wiki. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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SciSpace. (n.d.). crystal structure of 8-(4-methylphenyl)-3-(propan-2-yl)-7,8- dihydroimidazo. Retrieved from [Link]
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PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link]
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PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
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Scribd. (n.d.). Preparation of Dibenzyl Ketone and Phenylacetone. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Bis(4-methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1958). US2826537A - Method for purification of ketones.
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PubChem. (n.d.). 1,3-Bis(4-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). 1-(4-methylphenyl)propan-2-one. Retrieved from [Link]
- Google Patents. (1940). US2205184A - Purification of aldehyde-ketone mixtures.
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ResearchGate. (2024). Small-Scale Synthesis of Dibenzyl Ketone for the Organic Chemistry Teaching Laboratory. Retrieved from [Link]
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precisionFDA. (n.d.). 2-(4-METHYLPHENYL)PROPAN-1-OL, (2R)-. Retrieved from [Link]
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Improving the reaction rate of 1,3-Bis(4-methylphenyl)propan-2-one synthesis
Welcome to the technical support center for the synthesis of 1,3-Bis(4-methylphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction outcomes.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of this compound, a symmetrical dibenzyl ketone, is most effectively achieved through the C-alkylation of a ketone enolate. The logical and widely practiced approach involves the reaction of the enolate of p-tolylacetone (1-(4-methylphenyl)propan-2-one) with a p-methylbenzyl halide.
The reaction proceeds in two fundamental steps:
-
Deprotonation: A suitable base abstracts an α-proton from p-tolylacetone to form a nucleophilic enolate ion.
-
Nucleophilic Substitution (Alkylation): The enolate ion attacks the electrophilic benzylic carbon of the p-methylbenzyl halide, displacing the halide and forming the new carbon-carbon bond.
Caption: Proposed mechanism for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most reliable method is the alkylation of the enolate derived from p-tolylacetone using p-methylbenzyl chloride or bromide. This approach offers good control over the reaction and generally provides higher yields compared to methods that might involve double aldol-type condensations, which are prone to more side reactions.
Q2: What are the critical parameters that I need to control to maximize my yield and reaction rate?
The success of this synthesis hinges on four key factors:
-
Choice of Base: The strength and steric bulk of the base are critical for efficient enolate formation while minimizing side reactions.
-
Reaction Temperature: Temperature control is crucial. Enolate formation is typically performed at low temperatures to ensure kinetic control, while the alkylation step may require warming to proceed at a reasonable rate.[1]
-
Solvent: An aprotic polar solvent is necessary to solvate the cation of the base and facilitate the reaction without interfering with the enolate.
-
Purity of Reagents: The presence of water or other protic impurities can quench the enolate, halting the reaction. Similarly, impurities in the starting materials can lead to unwanted byproducts.[2]
Q3: What kind of yield can I realistically expect from this synthesis?
With optimized conditions, yields for this type of enolate alkylation can be quite good, often in the range of 70-90%. However, this is highly dependent on the precise conditions, purity of reagents, and effectiveness of the workup and purification procedures. For comparison, a multi-step flow synthesis of a related compound, benzylacetone, achieved a yield of 56%, highlighting that process optimization is key.[2]
Section 3: Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Slow or Stalled Reaction
Q: My reaction is proceeding very slowly, or not at all, as monitored by TLC. What are the potential causes and how can I resolve this?
A sluggish reaction is a common issue that can usually be traced back to a few key areas. According to collision theory, reaction rates are governed by the frequency and energy of molecular collisions.[3]
Troubleshooting Steps:
-
Check Base Activity & Stoichiometry:
-
Cause: The base may have degraded (e.g., LDA solutions can decompose over time, NaH can become oxidized). Alternatively, an insufficient amount of base was used.
-
Solution: Use a freshly prepared or recently titrated solution of LDA. If using NaH, ensure it is washed with dry hexanes to remove mineral oil and expose a fresh reactive surface. Use at least 1.05-1.1 equivalents of base to ensure full deprotonation of the starting ketone.
-
-
Verify Temperature Conditions:
-
Cause: The temperature may be too low for the alkylation step to proceed at a practical rate. While enolate formation is often done at -78 °C, the subsequent alkylation may need to be warmed.
-
Solution: After adding the p-methylbenzyl halide at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[4] An increase in temperature raises the kinetic energy of the molecules, increasing the likelihood of an effective collision.[3]
-
-
Assess Solvent and Reagent Purity:
-
Cause: Traces of water or alcohol in the solvent or reagents will quench the enolate as soon as it is formed.
-
Solution: Ensure your solvent (e.g., THF, ether) is rigorously dried, for instance, by distilling from a suitable drying agent like sodium/benzophenone. Dry starting materials under high vacuum before use.
-
Caption: Workflow for diagnosing and resolving a slow reaction rate.
Issue 2: Low Yield and Formation of Byproducts
Q: My reaction worked, but the yield of this compound is very low, and I see multiple other spots on my TLC plate. What are these byproducts and how can I prevent them?
Low yields are typically due to competing side reactions. The specific byproducts depend on the reaction conditions.
| Potential Byproduct | Cause | Prevention Strategy |
| Unreacted p-Tolylacetone | Incomplete deprotonation or quenching of the enolate. | Use a slight excess (1.05-1.1 eq.) of a strong, non-nucleophilic base like LDA. Ensure strictly anhydrous conditions. |
| Self-condensation Product | The enolate of p-tolylacetone attacks another molecule of neutral p-tolylacetone. This is more common with weaker bases like NaOH or in protic solvents.[5] | Use a strong, non-nucleophilic base (LDA, NaH) under aprotic conditions to ensure rapid and complete conversion of the ketone to its enolate before adding the electrophile. |
| O-Alkylation Product | The enolate attacks the electrophile via its oxygen atom instead of the carbon. | This is less common with benzyl halides but can be favored by certain solvent/counter-ion combinations. Using a polar aprotic solvent like THF generally favors C-alkylation. |
| Poly-alkylation Product | The desired product is deprotonated and reacts with another molecule of the benzyl halide. | Use a 1:1 stoichiometry of the enolate to the alkylating agent. Add the alkylating agent slowly to a solution of the pre-formed enolate to avoid local excesses. |
Recommended Protocol to Minimize Byproducts:
-
Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Enolate Formation: Dissolve p-tolylacetone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Alkylation: Slowly add p-methylbenzyl chloride (1.0 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
References
- Vertex AI Search. (2025). How does the concentration of reactants affect the synthesis of benzalacetone?
- Vertex AI Search. (2025). How to optimize the synthesis process of benzalacetone?
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PubChem. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (2018). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors.
- PubMed Central. (n.d.).
- LibreTexts Chemistry. (n.d.).
- ChemBK. (2024). 1-(4-methylphenyl)propan-2-one.
- BenchChem. (n.d.). Minimizing by-products in the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one.
- PrepChem.com. (n.d.). Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone.
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Technical Support Center: Catalyst Selection and Optimization for 1,3-Bis(4-methylphenyl)propan-2-one Synthesis
Here is the technical support center with troubleshooting guides and FAQs for optimizing 1,3-Bis(4-methylphenyl)propan-2-one reactions.
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols. Our goal is to help you navigate the common challenges in catalyst selection and reaction optimization to achieve high yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis.
Q1: What are the most common synthetic routes to this compound?
The most prevalent method is a two-step process. It begins with a base-catalyzed Claisen-Schmidt condensation of p-methylacetophenone with p-methylbenzaldehyde to form the chalcone intermediate, (2E)-1,3-Bis(4-methylphenyl)prop-2-en-1-one.[1][2] This intermediate is then selectively reduced to the target saturated ketone, this compound. Alternative routes, such as Friedel-Crafts acylation, are also general methods for ketone synthesis but may be less direct for this specific structure.[3]
Q2: My reaction yield is extremely low. What are the first troubleshooting steps?
For low yields, first verify the integrity of your catalyst and reagents. Ensure the catalyst is active and has been stored correctly.[4] Use freshly purified or distilled solvents and confirm the purity of your starting materials.[5] Next, re-evaluate the reaction temperature; many condensations require strict temperature control to avoid side reactions.[1] Finally, confirm your stoichiometric ratios, as an imbalance can lead to the formation of byproducts or unreacted starting material.
Q3: I'm observing multiple spots on my TLC analysis. What are the likely side products?
Common impurities include unreacted starting materials (p-methylacetophenone and p-methylbenzaldehyde), the chalcone intermediate if the reduction step is incomplete, and products from the self-condensation of p-methylacetophenone.[1] Under harsh conditions, product degradation can also occur.[5]
Q4: How do I choose between an acid and a base catalyst for this type of reaction?
The choice depends on the specific synthetic step. For the initial Claisen-Schmidt condensation to form the chalcone, base catalysis (e.g., NaOH or KOH) is standard and highly effective for generating the necessary enolate.[1] For other potential synthetic strategies or rearrangement reactions, acid catalysts, including stable options like 4-chlorobenzoic acid or solid superacids, might be employed.[4][6] The optimal choice will depend on substrate compatibility and desired reaction kinetics.
Q5: Is it possible to use a heterogeneous catalyst for this synthesis?
Yes, heterogeneous catalysts can be advantageous for simplifying product purification and enabling catalyst recycling. For the acylation route, solid superacids like Al2O3-ZrO2/S2O82- have been used effectively to produce diaryl ketones.[6] For the reduction of the chalcone intermediate, heterogeneous hydrogenation catalysts (e.g., Palladium on carbon) are a standard and efficient choice.
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to solving common experimental problems.
Problem 1: Low or No Product Yield
Low product yield is a frequent issue stemming from several potential root causes.
| Potential Cause | Underlying Rationale & Explanation | Suggested Solutions & Protocol Adjustments |
| Inactive or Inappropriate Catalyst | The catalyst may have degraded due to improper storage (e.g., exposure to air or moisture) or may be inherently unsuitable for the transformation. For instance, some acid catalysts can be unstable under reaction conditions, leading to a loss of activity.[4] | 1. Verify Catalyst Activity: Use a fresh batch of catalyst or one that has been stored under recommended conditions (e.g., in a desiccator). 2. Consider Catalyst Class: If using a base catalyst for condensation, ensure it is strong enough to generate the enolate. If using a solid catalyst, verify its loading and perform any required pre-activation steps.[5] 3. Screen Alternatives: Test a different class of catalyst (e.g., switch from a homogeneous base to a solid acid catalyst if the reaction mechanism allows). |
| Suboptimal Reaction Temperature | Temperature control is critical. For the Claisen-Schmidt condensation, low temperatures are often used to control the reaction rate and prevent side reactions like self-condensation.[1] Conversely, if the temperature is too low, the activation energy barrier may not be overcome, resulting in a sluggish or stalled reaction. | 1. Optimize Temperature: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance between reaction rate and selectivity. 2. Ensure Uniform Heating: Use a well-stirred reaction vessel and a reliable heating mantle or oil bath to maintain a consistent temperature. |
| Poor Quality of Reagents or Solvents | Impurities in starting materials can interfere with the catalyst or lead to unwanted side reactions. The presence of water is particularly detrimental when using water-sensitive catalysts like Lewis acids or certain organometallics.[5] | 1. Purify Reagents: Use freshly distilled solvents and purify starting materials via recrystallization or distillation. 2. Confirm Purity: Verify the purity of starting materials using analytical methods like NMR or GC-MS before starting the reaction.[5] 3. Use Anhydrous Conditions: If using a water-sensitive catalyst, dry all glassware thoroughly and use anhydrous solvents. Consider adding a dehydrating agent like molecular sieves. |
Problem 2: Formation of Significant Impurities
The presence of byproducts complicates purification and reduces the overall yield.
| Potential Cause | Underlying Rationale & Explanation | Suggested Solutions & Protocol Adjustments |
| Self-Condensation of Ketone | In base-catalyzed reactions, the aryl methyl ketone (p-methylacetophenone) can react with itself (self-condense) instead of with the aldehyde. This is a competing reaction pathway that consumes starting material.[1] | 1. Control Reagent Addition: Add the ketone slowly to a mixture of the aldehyde and the base catalyst. This ensures that the concentration of the enolate is kept low, minimizing the rate of self-condensation.[1] 2. Optimize Temperature: Lowering the reaction temperature can often favor the desired cross-condensation over the self-condensation reaction. |
| Incomplete Reduction of Chalcone Intermediate | If synthesizing via the chalcone pathway, the final product may be contaminated with the highly conjugated (and often colored) chalcone precursor, (2E)-1,3-Bis(4-methylphenyl)prop-2-en-1-one. This indicates an issue with the reduction step. | 1. Verify Reduction Catalyst: Ensure the hydrogenation catalyst (e.g., Pd/C) is active. 2. Increase Hydrogen Pressure/Reaction Time: If using catalytic hydrogenation, increasing the H₂ pressure or extending the reaction time may be necessary for complete conversion. 3. Check for Catalyst Poisons: Sulfur-containing impurities can poison noble metal catalysts. Ensure the chalcone intermediate is pure before the reduction step. |
| Product Degradation | The target ketone product may be susceptible to degradation under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases over prolonged periods.[5] | 1. Minimize Reaction Time: Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed. 2. Neutralize Promptly: During the workup, neutralize the reaction mixture as soon as possible to prevent acid- or base-catalyzed degradation of the product. |
Section 3: Catalyst Selection & Optimization Protocols
Protocol 1: General Synthesis & Catalyst Screening
This protocol outlines a two-step synthesis and provides a framework for screening catalysts for the initial condensation step.
Step 1: Claisen-Schmidt Condensation to (2E)-1,3-Bis(4-methylphenyl)prop-2-en-1-one
-
Setup: In three separate round-bottom flasks equipped with stir bars, prepare a solution of p-methylbenzaldehyde (1.0 eq) in ethanol at room temperature.
-
Catalyst Addition:
-
Flask A (Base): Add a solution of NaOH (1.1 eq) in water.
-
Flask B (Alternative Base): Add a solution of KOH (1.1 eq) in water.
-
Flask C (Acid - for comparison): Add p-Toluenesulfonic acid (0.1 eq).
-
-
Reactant Addition: Cool the flasks to 0-5 °C in an ice bath. Slowly add p-methylacetophenone (1.0 eq) dropwise to each flask over 30 minutes with vigorous stirring.[1]
-
Reaction: Allow the reactions to stir at room temperature for 4-6 hours. Monitor the progress by TLC, observing the consumption of the aldehyde and the formation of a new, less polar spot corresponding to the chalcone.
-
Workup: Once the reaction is complete, pour each mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
Analysis: Analyze the yield and purity (e.g., by melting point and NMR) from each catalyst to determine the most effective one.
Step 2: Reduction to this compound
-
Setup: Dissolve the purified chalcone from the optimal condensation reaction in a suitable solvent (e.g., ethyl acetate or ethanol) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed or TLC analysis shows complete conversion.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Section 4: Visualizing Reaction Pathways & Workflows
Diagram 1: Common Synthetic Pathway
Caption: Common two-step synthesis of the target molecule.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 3: Catalyst Selection Decision Tree
Caption: A guide for selecting the appropriate catalyst type.
References
- Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis - PMC - NIH. (2023-06-16).
- Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid Catalyst - ResearchGate. (2024-09-15).
- Synthesis of 1,3‐diaryl‐2‐(arylazo)propane‐1,3‐diones. - ResearchGate.
- A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE) - JMPAS. (2016-10-02).
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC - NIH.
- The conditions for the synthesis of diaryl ketones and the results. - ResearchGate.
- Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro - PubMed.
- Ketone Reduction - Wordpress.
- The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones - Macmillan Group.
- Study on synthesis of 1-Aryl-2-propanones - ResearchGate. (2025-08-06).
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- 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry - YouTube. (2021-03-30).
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- Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction - MDPI.
- Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis - Benchchem.
- Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PubMed Central.
- (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one | C17H16O | CID - PubChem.
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- Synthesis of (3,4-methylenedioxyphenyl)-2-propanone - ResearchGate.
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Technical Support Center: A Guide to Overcoming Scale-Up Synthesis Challenges of 1,3-Bis(4-methylphenyl)propan-2-one
Welcome to the technical support center for the synthesis of 1,3-Bis(4-methylphenyl)propan-2-one (CAS No. 70769-70-9).[1][2] This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger, pilot, or manufacturing scale. As a key intermediate and building block in various areas of organic and medicinal chemistry, ensuring a robust, safe, and reproducible large-scale synthesis is paramount.[3]
This document moves beyond a simple recitation of steps to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety management. We will explore the causality behind common issues and offer field-proven solutions to ensure your scale-up campaign is successful.
Section 1: Strategic Synthesis Route Selection for Scale-Up
The choice of synthetic route is the single most critical decision in a scale-up campaign. A route that is convenient on a 1-gram scale may be impractical, unsafe, or uneconomical at a 10-kilogram scale. The ideal route must balance reagent cost, operational safety, process robustness, and the final purity of the target compound.
A common and effective approach involves the coupling of two p-methylbenzyl units with a central carbonyl-containing fragment. The decision process for selecting the optimal variant of this strategy is outlined below.
Caption: Decision workflow for selecting a scalable synthesis route.
Table 1: Comparative Analysis of Common Synthesis Routes
| Feature | Route A: Acetoacetic Ester Synthesis | Route B: Direct Acetone Alkylation |
| Primary Reactants | Ethyl acetoacetate, Sodium ethoxide, 4-Methylbenzyl chloride | Acetone, Strong base (e.g., LDA), 4-Methylbenzyl chloride |
| Key Steps | 1. Dialkylation of ethyl acetoacetate2. Saponification3. Decarboxylation | 1. Enolate formation2. Dialkylation |
| Scale-Up Pros | - More controlled reaction.- Lower risk of poly-alkylation.- Milder base is sufficient. | - Fewer reaction steps (in theory).- High atom economy if successful. |
| Scale-Up Cons | - Additional decarboxylation step required.- Saponification can be exothermic. | - Requires cryogenic temperatures.- Strong, hazardous bases needed.- Difficult to control selectivity (mono- vs. di-alkylation).- Prone to self-condensation side reactions. |
| Typical Impurities | Mono-alkylated intermediate, unreacted starting materials. | Over-alkylated products, aldol condensation products, O-alkylated byproducts. |
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process in a direct question-and-answer format.
Q1: My reaction is sluggish and gives low yields on a larger scale, even though it worked perfectly on the bench. What's happening?
A1: This is a classic scale-up challenge related to mass and heat transfer. In a large reactor, the surface-area-to-volume ratio decreases dramatically.
-
Causality:
-
Inefficient Mixing: On the bench, a small stir bar provides vigorous agitation. In a large vessel, inadequate stirring can create "dead zones" where reactants are not well-mixed, leading to localized concentration gradients and incomplete reactions.
-
Poor Heat Transfer: Exothermic or endothermic events that are negligible in a small flask can significantly alter the bulk temperature in a large reactor. If your reaction has a slight exotherm, it could be overheating locally in an unmixed region, causing decomposition of reagents or products.
-
Extended Addition Times: For safety, reagents are often added much more slowly on a large scale. This change in concentration profile over time can favor different side reactions compared to the rapid addition in the lab.
-
-
Troubleshooting Steps:
-
Characterize Mixing: Ensure your reactor's impeller design and speed (RPM) are sufficient for the viscosity and volume of your reaction mixture. Consult with a chemical engineer to model the mixing efficiency if possible.
-
Monitor Internal Temperature: Do not rely solely on the jacket temperature. Use a temperature probe placed directly in the reaction mixture to get an accurate reading of the internal process temperature.
-
Perform Calorimetry: Before scaling up, run reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction. This data is critical for designing a safe and effective cooling/heating profile for the large-scale batch.[4]
-
Q2: My final product is contaminated with several hard-to-remove impurities. How can I identify their source and prevent them?
A2: Impurity profiling is critical, and the identity of the byproduct is the best clue to its origin.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal tool for this analysis.[6]
-
Causality & Mitigation:
-
Impurity A: 1-(4-methylphenyl)propan-2-one (Mono-alkylation product): This arises from incomplete reaction.
-
Solution: Ensure stoichiometry is correct. Increase the equivalents of the second alkylating agent slightly (e.g., 1.05 eq) or extend the reaction time after the second addition. Monitor the reaction by GC to confirm the disappearance of this intermediate.
-
-
Impurity B: 1,3,5-Tris(4-methylphenyl)pentan-2,4-dione derivative (Michael Addition): This can happen if the product enolizes under basic conditions and reacts with a starting material.
-
Solution: Control the base stoichiometry carefully. Once the reaction is complete, quench it promptly and adjust the pH to neutral before workup to prevent post-reaction side products from forming.
-
-
Impurity C: Dibenzyl Ether (from 4-methylbenzyl chloride): This occurs if your base reacts with the benzyl chloride starting material, especially in the presence of water or alcohols.
-
Solution: Use anhydrous solvents and reagents. Ensure the base is added to the enolate mixture, not pre-mixed with the alkylating agent.
-
-
Table 2: Common Impurities and Mitigation Strategies
| Impurity Name | Probable Source | Mitigation Strategy |
| 1-(4-methylphenyl)propan-2-one[8] | Incomplete dialkylation | Increase reaction time; Use slight excess (1.05 eq) of 4-methylbenzyl chloride. |
| 4,4'-Dimethylbibenzyl | Wurtz-type coupling of 4-methylbenzyl chloride | Use high-quality reagents; Avoid highly reactive metals. |
| 1,3-Bis(4-methylphenyl)prop-2-en-1-one[9] | Aldol condensation/oxidation side pathways | Maintain strict temperature control; Quench reaction promptly. |
Q3: I'm struggling with the final product isolation. Crystallization yields an oil or is very slow on a multi-kilogram scale. What should I do?
A3: Crystallization is highly sensitive to scale and purity.
-
Causality:
-
Impurities: Even small amounts of impurities can act as crystallization inhibitors, preventing lattice formation and leading to oiling out.
-
Cooling Rate: Rapid cooling of a large volume can cause the product to crash out as a fine, hard-to-filter powder or an amorphous oil. Slow, controlled cooling is essential for growing large, pure crystals.
-
Supersaturation: The level of supersaturation might be incorrect for the scale. What works in a 100 mL flask may not work in a 100 L reactor.
-
-
Troubleshooting Steps:
-
Improve Purity: Before crystallization, wash the crude organic solution with water, brine, and perhaps a dilute acid/base wash to remove soluble impurities. A carbon or silica plug filtration can also remove colored or polar impurities.
-
Develop a Cooling Profile: Do not simply set the jacket to 0°C. Implement a slow, linear cooling ramp (e.g., cool from 60°C to 20°C over 4-6 hours).
-
Use Seeding: Once the solution is cooled to a point of slight supersaturation, add a small amount (0.1-1% by weight) of pure, previously isolated crystals. This provides a template for crystal growth and can dramatically improve the process.
-
Solvent System Optimization: Re-evaluate your crystallization solvent. A binary solvent system (e.g., heptane/ethyl acetate) often provides better control over solubility and crystallization than a single solvent.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical safety hazards for this synthesis at scale?
A: The primary hazards are associated with the reagents and the reaction itself.
-
Reagents: 4-Methylbenzyl chloride is a lachrymator and corrosive. Strong bases like sodium ethoxide or sodium hydride are highly reactive and flammable. Handle these materials in a well-ventilated area (e.g., a fume hood or a closed reactor system) using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Process: The alkylation reaction is exothermic. A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure. As mentioned, reaction calorimetry is essential to quantify this risk before scaling up.[4] The final product itself is a warning-level chemical, being harmful if swallowed and an irritant to skin, eyes, and the respiratory system.[10]
Q: Which In-Process Controls (IPCs) are essential for ensuring batch consistency?
A: To ensure reproducibility, you must monitor the reaction's progress and confirm the completion of key transformations.
-
Reaction Start (T=0): Take a sample to confirm the presence of starting materials.
-
After First Alkylation: Use GC or TLC to confirm the consumption of the initial substrate and the formation of the mono-alkylated intermediate.
-
Reaction Completion: Continue monitoring until the mono-alkylated intermediate is consumed to an acceptable level (e.g., <1% by GC area). This is your primary endpoint.
-
Post-Workup: Analyze the crude product for purity before committing to the final crystallization or purification step.
The workflow below illustrates a robust process control strategy.
Caption: A robust workflow for in-process control during synthesis.
Section 4: Recommended Scale-Up Protocol (Acetoacetic Ester Route)
This protocol is a generalized template. Quantities and conditions should be optimized based on your specific equipment and safety assessments.
Materials:
-
Ethyl acetoacetate
-
Sodium Ethoxide (21 wt% in Ethanol)
-
4-Methylbenzyl chloride
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Toluene
-
Heptane
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
First Alkylation:
-
Charge the reactor with Toluene and Ethyl acetoacetate.
-
Begin agitation and slowly add Sodium Ethoxide solution, maintaining the internal temperature below 25°C.
-
Stir for 30 minutes.
-
Slowly add 1.0 equivalent of 4-Methylbenzyl chloride, keeping the temperature below 30°C.
-
Stir at room temperature for 2 hours or until IPC confirms consumption of ethyl acetoacetate.
-
-
Second Alkylation:
-
Repeat the addition of Sodium Ethoxide and 4-Methylbenzyl chloride (1.05 eq) as described above, maintaining temperature control.
-
Stir at 40-50°C until IPC confirms the reaction is complete.
-
-
Saponification & Decarboxylation:
-
Cool the reaction to 20°C. Add an aqueous solution of Sodium Hydroxide.
-
Heat the mixture to reflux (approx. 85-95°C) and hold until saponification and decarboxylation are complete (monitor CO₂ off-gassing and use GC analysis).
-
-
Work-up:
-
Cool to room temperature. Separate the aqueous and organic layers.
-
Wash the organic layer with water, then with brine.
-
Neutralize the organic layer with a dilute HCl wash if necessary.
-
-
Crystallization:
-
Distill off the Toluene under vacuum and replace with a suitable amount of a hot Heptane/Toluene mixture.
-
Cool the solution slowly according to a pre-defined profile.
-
If necessary, seed the batch at approx. 45-50°C.
-
Continue slow cooling to 0-5°C and hold for at least 2 hours.
-
-
Isolation:
-
Filter the resulting slurry. Wash the filter cake with cold heptane.
-
Dry the solid product in a vacuum oven at 40°C until a constant weight is achieved.
-
References
-
Forensic Science International. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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ResearchGate. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Available from: [Link]
-
PubMed. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Available from: [Link]
-
PubChem. 1,3-Bis(4-methylphenyl)prop-2-en-1-one. Available from: [Link]
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PubChem. 1,3-Bis(4-methylphenyl)propan-1-one. Available from: [Link]
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American Elements. This compound. Available from: [Link]
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ResearchGate. Large-Scale Synthesis. Available from: [Link]
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ResearchGate. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Available from: [Link]
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Wikipedia. Mephedrone. Available from: [Link]
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PubChem. 1-(4-Methylphenyl)propan-2-one. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 1,3-Bis(4-methylphenyl)propan-2-one Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Chemical Synthesis
In the realms of pharmaceutical research, materials science, and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 1,3-Bis(4-methylphenyl)propan-2-one, a dibenzyl ketone derivative, serves as a key intermediate in various synthetic pathways. The presence of uncharacterized impurities, such as starting materials, by-products, or degradation products, can have profound and often detrimental effects on reaction kinetics, product yield, and, in a pharmaceutical context, the safety and efficacy of an active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-proven framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. We will delve into the causality behind the methodological choices and present a self-validating protocol that ensures robustness and trustworthiness, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] Furthermore, we will objectively compare the validated HPLC method with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide researchers with a holistic perspective for selecting the most appropriate analytical tool.
Part 1: The HPLC Method: Development Rationale and Validation Protocol
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and thermally labile compounds, making it exceptionally well-suited for a molecule like this compound (MW: 238.32 g/mol ).[4][5][6][7] The objective is to develop a method that is specific, accurate, precise, and robust for its intended purpose: quantifying the main peak and separating it from any potential impurities.
Causality of Method Development: Why These Parameters?
An effective analytical method is not a random assortment of parameters but a carefully considered system based on the analyte's physicochemical properties.
-
Stationary Phase Selection: this compound is a moderately non-polar organic molecule. A C18 (octadecylsilyl) stationary phase is the logical choice. Its long alkyl chains provide a strong hydrophobic environment, promoting retention and enabling effective separation from more polar or less retained impurities based on hydrophobicity.
-
Mobile Phase Composition: A gradient elution using a mixture of water (polar) and a less polar organic solvent like acetonitrile (MeCN) is optimal. Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, starting with a higher water content and increasing the acetonitrile percentage over time, ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape within a reasonable runtime. The addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous phase is critical for protonating any free silanol groups on the silica backbone of the C18 column, which prevents peak tailing and ensures sharp, symmetrical peaks.[8][9]
-
Detector Wavelength Selection: The analyte possesses two phenyl rings and a ketone carbonyl group, both of which are chromophores that absorb UV radiation. While a standard wavelength of 254 nm is often effective for aromatic compounds, the optimal wavelength should be determined by acquiring the UV-Vis spectrum of a pure standard. The absorption maximum (λmax) will provide the highest sensitivity. Based on structurally similar dibenzyl ketone and chalcone derivatives, strong absorbance is expected in the 250-320 nm range.[10][11][12]
The Validation Workflow: A Self-Validating System
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[13][14][15] The following protocol is designed based on the ICH Q2(R1) and FDA guidelines.[1][16][17][18]
Caption: High-level workflow for HPLC method validation.
Experimental Protocols & Acceptance Criteria
Protocol 1: Specificity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]
-
Methodology:
-
Analyze a diluent blank to ensure no interfering peaks at the analyte's retention time.
-
Analyze a solution of the this compound reference standard.
-
Analyze samples of known related substances or potential impurities individually, if available.
-
Prepare a spiked sample containing the analyte and all known impurities.
-
Assess peak purity of the analyte using a photodiode array (PDA) detector to ensure spectral homogeneity across the peak.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any known impurities or blank components. The peak purity angle should be less than the peak purity threshold.
Protocol 2: Linearity and Range Demonstrates that the detector response is directly proportional to the analyte concentration over a specified range.
-
Methodology:
-
Prepare a stock solution of the reference standard in a suitable diluent (e.g., Acetonitrile/Water).
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.
Protocol 3: Accuracy The closeness of the test results obtained by the method to the true value.[16] It is often assessed using recovery studies.
-
Methodology:
-
Prepare a sample matrix (placebo) if applicable. If not, use the diluent.
-
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery of the analyte. Recovery (%) = (Measured Concentration / Spiked Concentration) × 100
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Protocol 4: Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Methodology:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration. This should be performed by one analyst on the same day using the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from each set and between sets.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.
Protocol 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ) The lowest amounts of analyte that can be reliably detected and quantified, respectively.
-
Methodology (Signal-to-Noise Approach):
-
Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the S/N ratios.
-
-
Acceptance Criteria: The method should be verified by showing that the LOQ concentration can be quantified with acceptable precision (%RSD ≤ 10%).
Protocol 6: Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
-
Methodology:
-
Vary critical parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% Acetonitrile).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Mobile phase pH (e.g., ±0.2 units).
-
-
Analyze a system suitability solution under each condition and assess the impact on retention time, peak area, and resolution.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The %RSD of results should not be significantly affected.
Summarized Data from a Hypothetical Validation
| Validation Parameter | Specification | Hypothetical Result | Status |
| Specificity | No interference at analyte Rt. | No interference observed. | Pass |
| Linearity (Range: 0.01-0.15 mg/mL) | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9998 | Pass |
| Accuracy (n=3 levels) | Mean Recovery: 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability, n=6) | %RSD ≤ 1.0% | 0.45% | Pass |
| Precision (Intermediate) | %RSD ≤ 2.0% | 0.82% | Pass |
| LOQ | S/N ≥ 10; Precision (%RSD) ≤ 10% | 0.5 µg/mL (S/N=11, %RSD=4.5%) | Pass |
| Robustness | System suitability passes | All parameters passed. | Pass |
Part 2: A Comparative Guide to Alternative Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive understanding requires comparing it to other orthogonal techniques. The choice of method depends on the specific analytical question being asked.[5]
Caption: Relationship between the analyte and analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a technique that separates compounds in the gas phase and identifies them based on their mass-to-charge ratio.[4]
-
Principle: The sample is vaporized and injected into a long, thin capillary column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The mass spectrometer fragments the eluting compounds, creating a unique mass spectrum that acts as a "fingerprint" for identification.
-
Applicability to this compound: This compound is semi-volatile and should be thermally stable enough for GC analysis. This method would be particularly powerful for identifying and quantifying low-level volatile or semi-volatile impurities that might not be detected by HPLC, such as residual synthesis solvents or low molecular weight by-products.
-
Comparison:
| Feature | Validated HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile compounds.[6] | Best for volatile/semi-volatile, thermally stable compounds.[5] |
| Specificity | High (chromatographic separation). | Very High (separation + mass spectrum).[4] |
| Sensitivity | High (ng range). | Very High (pg-fg range).[19] |
| Structural Info | None (from UV detector). | Yes (from MS fragmentation pattern). |
| Quantitation | Highly precise with external standards. | Precise, but can be more variable than HPLC. |
| Primary Use Case | Routine purity testing, assay, non-volatile impurities. | Residual solvents, volatile impurities, unknown identification. |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without needing a reference standard of the analyte itself.[20][21]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[22][23] By adding a certified internal standard of known purity and concentration to a precisely weighed sample of the analyte, the purity of the analyte can be calculated directly from the integral ratios of the analyte and standard peaks.
-
Applicability to this compound: This method is ideal for providing an "absolute" purity value and for characterizing new reference standards. The distinct signals for the methyl, methylene, and aromatic protons in the ¹H NMR spectrum allow for clear integration and quantification.
-
Comparison:
| Feature | Validated HPLC-UV | Quantitative NMR (qNMR) |
| Reference Standard | Requires a well-characterized standard of the analyte. | Requires a certified internal standard (can be unrelated).[24] |
| Quantitation Type | Relative (compares response to a standard). | Absolute/Primary (based on molar ratios).[23] |
| Sensitivity | High (µg/mL to ng/mL). | Low (mg/mL range). |
| Structural Info | None. | Yes (full structure confirmation). |
| Throughput | High (automated sequences). | Low (longer acquisition times, manual prep). |
| Primary Use Case | Routine QC, stability testing. | Reference standard characterization, purity assignment. |
Conclusion
The validated reversed-phase HPLC method presented here offers a robust, precise, and accurate system for the routine purity assessment of this compound, fully compliant with international regulatory standards.[25] Its strength lies in its ability to reliably quantify the main component and separate it from non-volatile impurities, making it the workhorse for quality control laboratories.
However, a multi-faceted approach to purity validation provides the highest degree of confidence. GC-MS serves as an essential complementary technique for detecting volatile impurities that HPLC might miss, while qNMR offers an orthogonal, primary method for the absolute purity assignment of reference materials. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a comprehensive analytical strategy that guarantees the quality and integrity of their chemical entities.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Highlights from FDA's Analytical Test Method Valid
- A Guide to Quantit
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- Quality Guidelines. ICH.
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- Universal Quantitative NMR Analysis of Complex N
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- What is qNMR and why is it important?. Mestrelab Resources.
- Quantitative NMR. Organic Primary Standards Group.
- Quantitative NMR Spectroscopy. (2020). Sigma-Aldrich.
- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. Benchchem.
- Singlet State Photochemistry of Dibenzyl Ketone and its o-Tolyl Deriv
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025). Food Safety Institute.
- Understanding the Differences Between HPLC and GCMS Systems. (2023). AMP Tech Instruments.
- HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager.
- This compound. PubChem.
- UV-Visible absorption spectra of all DBA derivatives. (2016).
- Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane deriv
- Separation of 1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. SIELC Technologies.
- 1-Propanone, 2-methyl-1-(4-methylphenyl)-. (2018). SIELC Technologies.
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A Comparative Spectroscopic Guide to 1,3-Bis(4-methylphenyl)propan-2-one and its Analogues
This guide provides a comprehensive spectroscopic comparison of 1,3-Bis(4-methylphenyl)propan-2-one and its selected analogues: the parent compound dibenzyl ketone, the electron-donating 1,3-bis(4-methoxyphenyl)propan-2-one, and the electron-withdrawing 1,3-bis(4-chlorophenyl)propan-2-one. Through a detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to distinguish and characterize these structurally similar compounds.
Introduction
1,3-Diaryl-2-propanones are a class of ketones that serve as important scaffolds in medicinal chemistry and organic synthesis. Their utility as precursors for various heterocyclic compounds underscores the importance of unambiguous structural characterization.[1] This guide focuses on this compound and systematically compares its spectroscopic properties with analogues bearing different substituents on the phenyl rings. The choice of methyl, methoxy, and chloro substituents allows for a clear demonstration of how electronic effects influence spectroscopic signatures.
Molecular Structures
The structures of the compounds discussed in this guide are presented below. The systematic variation in the para-substituent on the phenyl rings is the basis for the comparative analysis that follows.
Figure 1. Molecular structures of the compared ketones.
Spectroscopic Data Comparison
The following sections detail the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its analogues.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. The symmetry of 1,3-diaryl-2-propanones results in a relatively simple spectrum.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Ar-H (ortho to CH₂) | Ar-H (meta to CH₂) | -CH₂- | -CH₃ / -OCH₃ |
| This compound | ~7.1 ppm (d) | ~7.0 ppm (d) | ~3.6 ppm (s) | ~2.3 ppm (s) |
| Dibenzyl ketone [2] | 7.26 - 7.20 ppm (m) | 7.20-7.17 ppm (m) | 3.23 ppm (t) | N/A |
| 1,3-bis(4-methoxyphenyl)propan-2-one | ~7.1 ppm (d) | ~6.8 ppm (d) | ~3.5 ppm (s) | ~3.8 ppm (s) |
| 1,3-bis(4-chlorophenyl)propan-2-one | ~7.2 ppm (d) | ~7.1 ppm (d) | ~3.6 ppm (s) | N/A |
Note: Predicted values are based on established chemical shift principles. Experimental data is cited where available.
The key diagnostic signals in the ¹H NMR spectrum are the singlet for the benzylic protons (-CH₂-) and the signals for the aromatic protons. The chemical shift of the benzylic protons is influenced by the electronic nature of the para-substituent. Electron-donating groups like methoxy are expected to cause a slight upfield shift (lower ppm) of the benzylic protons compared to the unsubstituted dibenzyl ketone, while electron-withdrawing groups like chloro would cause a downfield shift (higher ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic.
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | C=O | Ar-C (ipso) | Ar-C (ortho) | Ar-C (meta) | Ar-C (para) | -CH₂- | -CH₃ / -OCH₃ |
| This compound | ~207 ppm | ~132 ppm | ~129 ppm | ~129 ppm | ~137 ppm | ~50 ppm | ~21 ppm |
| Dibenzyl ketone [2] | 199.26 ppm | 136.89 ppm | 128.76-128.34 ppm (m) | 128.76-128.34 ppm (m) | 126.15 ppm | 40.46 ppm | N/A |
| 1,3-bis(4-methoxyphenyl)propan-2-one [3] | ~207 ppm | ~127 ppm | ~130 ppm | ~114 ppm | ~158 ppm | ~49 ppm | ~55 ppm |
| 1,3-bis(4-chlorophenyl)propan-2-one [4] | ~204 ppm | ~135 ppm | ~130 ppm | ~129 ppm | ~139 ppm | ~35 ppm | N/A |
The carbonyl carbon (C=O) resonates at a characteristic downfield position (around 200 ppm). The electronic nature of the para-substituent influences the chemical shift of the aromatic carbons and, to a lesser extent, the carbonyl and benzylic carbons. Electron-donating groups will generally shield the aromatic carbons, causing an upfield shift, while electron-withdrawing groups will deshield them, leading to a downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The most prominent feature in the IR spectrum of these ketones is the strong absorption band corresponding to the carbonyl (C=O) stretch.
Table 3: Key IR Absorption Bands
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) |
| This compound | ~1715 | ~1600, ~1500 | ~3030 | ~2920 |
| Dibenzyl ketone | ~1715 | ~1600, ~1495 | ~3060, ~3030 | ~2920 |
| 1,3-bis(4-methoxyphenyl)propan-2-one [5] | ~1710 | ~1610, ~1510 | ~3000 | ~2950, ~2840 |
| 1,3-bis(4-chlorophenyl)propan-2-one | ~1720 | ~1590, ~1490 | ~3080 | ~2925 |
The position of the C=O stretching vibration is sensitive to the electronic environment. Conjugation with an aromatic ring typically lowers the stretching frequency.[6] Electron-donating groups on the phenyl ring, such as methoxy, can further lower this frequency due to resonance effects. Conversely, electron-withdrawing groups like chlorine may slightly increase the C=O stretching frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3-diaryl-2-propanones, the most common fragmentation pathways are α-cleavage and McLafferty rearrangement (if a γ-hydrogen is present).
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-ArCH₂]⁺ | [ArCH₂]⁺ |
| This compound | 238 | 133 | 105 |
| Dibenzyl ketone | 210 | 119 | 91 |
| 1,3-bis(4-methoxyphenyl)propan-2-one | 270 | 149 | 121 |
| 1,3-bis(4-chlorophenyl)propan-2-one | 278/280/282 | 153/155 | 125/127 |
The molecular ion peak is a key indicator of the compound's molecular weight. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments in the mass spectrum of 1,3-bis(4-chlorophenyl)propan-2-one.[5] The most significant fragmentation is typically α-cleavage, leading to the formation of a stable acylium ion ([M-ArCH₂]⁺) and a benzyl cation ([ArCH₂]⁺). The masses of these fragments are diagnostic for the specific substituents on the aromatic rings.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2. Workflow for NMR spectral acquisition and analysis.
-
Sample Preparation : Dissolve 10-20 mg of the ketone in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7]
-
Instrument Setup : The NMR spectrometer should be properly tuned and shimmed for the sample to ensure optimal resolution.
-
¹H NMR Acquisition : A standard one-pulse sequence is typically used. The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased and the baseline is corrected.
-
Spectral Analysis : The chemical shifts, signal integrations (for ¹H NMR), and multiplicities are analyzed to assign the structure.
Infrared (IR) Spectroscopy
Figure 3. Workflow for FT-IR spectral acquisition of a solid sample.
-
Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample in a volatile solvent like acetone or methylene chloride.[8]
-
Deposit a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.[8]
-
Background Spectrum : Place the clean salt plate in the spectrometer and acquire a background spectrum.
-
Sample Spectrum : Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum.
-
Data Analysis : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified.
Mass Spectrometry (MS)
Figure 4. Workflow for Gas Chromatography-Mass Spectrometry analysis.
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent such as ethyl acetate.
-
Gas Chromatography (GC) : Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). The oven temperature is typically programmed to ramp from a lower temperature to a higher temperature to ensure good separation.
-
Mass Spectrometry (MS) : The separated components from the GC elute into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural elucidation and differentiation of this compound and its analogues. The electronic effects of the substituents on the phenyl rings manifest in predictable and measurable shifts in the spectral data. This guide provides a foundational framework and practical protocols for researchers to confidently characterize this important class of compounds.
References
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Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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Chegg. (2019, March 5). Solved Interpret the 13C NMR spectra of dibenzylketone. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chegg. (2019, March 5). Solved Interpret the 1 H NMR spectra of dibenzylketone. Retrieved from [Link]
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Brainly. (2022, December 27). [FREE] Please fully evaluate the IR spectrum of dibenzalacetone. Include the IR absorption frequencies of the. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3-bis-(4-Methoxyphenyl)-propan-2-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3-bis-(4-Methoxyphenyl)-propan-2-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)propan-2-one. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Bis(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
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PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, D2O, predicted) (NP0083413). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032078). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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NIST. (n.d.). 2-Propanone, 1,3-diphenyl-. Retrieved from [Link]
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OpenStax. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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PhytoBank. (n.d.). 13C NMR Spectrum (PHY0051793). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032078). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
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YouTube. (2022, May 22). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. Retrieved from [Link]
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NIH. (n.d.). rac-2-Bromo-3-ethoxy-1,3-bis(4-methoxyphenyl)propan-1-one. Retrieved from [Link]
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NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]
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Stenutz. (n.d.). 1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]
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SpectraBase. (n.d.). 1-[(p-Chlorophenyl)thio]-2-propanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
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Reactivity comparison of 1,3-Bis(4-methylphenyl)propan-2-one with other ketones
An In-Depth Comparative Guide to the Reactivity of 1,3-Bis(4-methylphenyl)propan-2-one
As Senior Application Scientists, our goal extends beyond simple data provision; we aim to illuminate the fundamental principles that govern chemical behavior. This guide offers a comprehensive comparison of the reactivity of this compound, a substituted dibenzyl ketone, against a spectrum of other ketones. By examining its performance in key reactions and grounding our observations in established mechanistic principles, we provide a predictive framework for its utility in complex synthetic applications.
The Architecture of Reactivity: Steric and Electronic Factors
The reactivity of a ketone is not an intrinsic, monolithic property but rather a nuanced outcome of competing structural and electronic influences. The central feature, the carbonyl group (C=O), is polarized, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. The accessibility and electron deficiency of this carbonyl carbon dictate its susceptibility to nucleophilic attack, the most common reaction pathway for ketones.
Two primary factors modulate this inherent reactivity:
-
Electronic Effects: The nature of the substituent groups (R and R') attached to the carbonyl carbon is paramount. Electron-donating groups (like alkyls) push electron density towards the carbonyl carbon, reducing its partial positive charge (electrophilicity) and thus decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance electrophilicity.
-
Steric Hindrance: The physical bulk of the substituent groups can impede the trajectory of an incoming nucleophile, slowing or even preventing a reaction. As a reaction proceeds from a planar sp²-hybridized carbonyl to a more crowded tetrahedral sp³-hybridized intermediate, steric strain increases, destabilizing the transition state.
A third critical aspect, particularly for reactions involving base catalysis, is the presence and acidity of α-hydrogens . These are hydrogens on the carbon atoms adjacent to the carbonyl group. Their acidity (pKa ≈ 16-20) allows for the formation of a resonance-stabilized enolate ion, a potent carbon nucleophile that is fundamental to reactions like aldol condensations.
Caption: Core factors governing ketone reactivity.
A Comparative Analysis of Selected Ketones
To contextualize the reactivity of this compound, we compare it with four other ketones, each selected to highlight a specific structural or electronic feature.
| Ketone | Structure | Key Features |
| This compound | p-Me-C₆H₄-CH₂-CO-CH₂-C₆H₄-Me | Sterically hindered by two p-methylbenzyl groups. Readily enolizable with four acidic α-hydrogens. Carbonyl is insulated from phenyl ring resonance by a methylene (-CH₂-) bridge. |
| Dibenzyl Ketone | C₆H₅-CH₂-CO-CH₂-C₆H₅ | The parent compound. Also sterically hindered and readily enolizable. Serves as a direct baseline. |
| Acetone | CH₃-CO-CH₃ | Minimal steric hindrance. Moderately reactive carbonyl due to two electron-donating methyl groups. Six acidic α-hydrogens. |
| Acetophenone | C₆H₅-CO-CH₃ | Asymmetric. Phenyl group offers steric bulk on one side. Carbonyl electrophilicity is influenced by the phenyl ring. Three acidic α-hydrogens. |
| Benzophenone | C₆H₅-CO-C₆H₅ | Highly sterically hindered. Carbonyl is significantly stabilized and deactivated by resonance with two phenyl rings. No α-hydrogens , therefore non-enolizable. |
Experimental Validation: Probing Reactivity
We propose two fundamental experiments to quantify the reactivity differences based on the principles of nucleophilic addition and enolate formation.
Experiment 1: Nucleophilic Addition via Sodium Borohydride Reduction
Causality and Experimental Choice: The reduction of a ketone to an alcohol by sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon. The reaction rate is an excellent proxy for the combined influence of steric hindrance and carbonyl electrophilicity. A less hindered, more electrophilic ketone will react faster. We select NaBH₄ over the more reactive LiAlH₄ for its milder nature and greater selectivity, allowing for clearer differentiation in reaction rates.
Protocol for Comparative Reduction:
-
Preparation: In separate, identical flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of each of the five ketones in 10 mL of ethanol at room temperature.
-
Initiation: To each flask, add an identical molar equivalent of NaBH₄ (e.g., 1.5 mmol) simultaneously. Begin timing and stirring.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture, quench it with a drop of acetone (to destroy excess NaBH₄), and spot it on a silica gel TLC plate.
-
Analysis: Develop the TLC plate and visualize the spots. The disappearance of the starting ketone spot relative to the appearance of the product alcohol spot provides a semi-quantitative measure of the reaction rate. For precise data, gas chromatography (GC) analysis of the aliquots would be performed.
-
Workup: After the reaction is complete (as determined by TLC/GC), the mixtures are quenched with water, and the product alcohols are extracted with an organic solvent (e.g., ethyl acetate) for yield determination.
Caption: Workflow for comparative ketone reduction.
Anticipated Results and Interpretation:
The expected order of reactivity (fastest to slowest) would be: Acetone > Acetophenone > Dibenzyl Ketone ≈ this compound > Benzophenone
-
Acetone is fastest due to minimal steric hindrance.
-
Acetophenone is slower due to the bulk of the phenyl group.
-
Dibenzyl Ketone and its derivative are significantly slower due to the substantial steric bulk of the two benzyl groups flanking the carbonyl. The para-methyl groups on our target compound are expected to have a negligible electronic effect on the insulated carbonyl and a minor steric effect, leading to a very similar rate as the parent dibenzyl ketone.
-
Benzophenone is the least reactive. Not only is it sterically hindered, but its carbonyl is severely deactivated by resonance with both phenyl rings, making it a poor electrophile.
Experiment 2: Base-Catalyzed Aldol Condensation
Causality and Experimental Choice: The aldol condensation is a cornerstone C-C bond-forming reaction that hinges on the formation of a nucleophilic enolate from one carbonyl compound, which then attacks the electrophilic carbonyl of a second molecule. By performing a "crossed" or "mixed" aldol condensation with a non-enolizable electrophile (like benzaldehyde), we can directly assess the propensity of our ketones to act as the nucleophilic enolate component. This directly probes the acidity of the α-hydrogens.
Protocol for Crossed Aldol Condensation with Benzaldehyde:
-
Preparation: In separate flasks, dissolve 1.0 mmol of each test ketone (excluding benzophenone, which cannot form an enolate) in 10 mL of ethanol.
-
Reactant Addition: To each flask, add 2.2 equivalents of benzaldehyde (2.2 mmol). Using an excess of the electrophile ensures the reaction goes to completion.
-
Initiation: While stirring vigorously, add 5 mL of an aqueous sodium hydroxide solution (e.g., 10% w/v) to each flask.
-
Reaction: Stir the mixtures at room temperature for a set period (e.g., 1 hour) or until a precipitate (the aldol product) forms.
-
Isolation and Analysis: Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry. Calculate the percentage yield for each reaction.
Anticipated Results and Interpretation:
| Ketone | α-Hydrogens | Expected Outcome | Rationale |
| This compound | 4 | High Yield | The four α-hydrogens are readily abstracted to form a stable enolate. The steric hindrance is less of a factor for the enolate acting as a nucleophile. It can react on both sides to form a dibenzal-type product. |
| Dibenzyl Ketone | 4 | High Yield | Similar to its derivative, it readily forms a stable enolate and is known to participate in this reaction to form tetraphenylcyclopentadienone (in the presence of benzil). |
| Acetone | 6 | High Yield | The classic synthesis of dibenzalacetone demonstrates the high reactivity of acetone's enolate in this reaction. |
| Acetophenone | 3 | Good Yield | The three α-hydrogens on the methyl group are acidic, leading to efficient enolate formation and subsequent condensation. |
| Benzophenone | 0 | No Reaction | Lacking α-hydrogens, it cannot form an enolate and therefore cannot act as the nucleophilic partner in an aldol condensation. |
Summary and Conclusion
The reactivity of this compound is a tale of two distinct functionalities.
-
For Nucleophilic Addition: Its reactivity is low , comparable to its parent compound, dibenzyl ketone. This is dictated by the significant steric hindrance imposed by the two p-methylbenzyl groups, which shield the electrophilic carbonyl carbon from attack. It is far less reactive than simple ketones like acetone but more reactive than the electronically deactivated and sterically crowded benzophenone.
-
For Enolate Formation: Its reactivity is high . The presence of four acidic α-hydrogens on the methylene bridges allows for facile, base-catalyzed deprotonation to form a stable enolate. This makes it an excellent substrate for reactions like the aldol condensation, where it serves as the nucleophilic component.
This dual-reactivity profile makes this compound a versatile intermediate. It is relatively stable to simple nucleophiles but can be readily activated under basic conditions for C-C bond formation. This predictive understanding, grounded in the fundamental principles of steric hindrance and α-hydrogen acidity, is crucial for its effective deployment in sophisticated synthetic strategies.
References
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]
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Pearson+. (n.d.). Why is a ketone more reactive/electrophilic than an ester?. Study Prep. [Link]
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Fiveable. (n.d.). Steric effects Definition. Organic Chemistry II Key Term. [Link]
-
Brainly. (2023). How does steric hindrance affect the relative reactivity of aldehydes and ketones?. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
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Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples. [Link]
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Unknown. (n.d.). Dibenzalacetone via Crossed Aldol Condensation. Chemistry 212 Laboratory. [Link]
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KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II. [Link]
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-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
-
MDPI. (n.d.). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]
-
Wikipedia. (n.d.). Ketone. [Link]
-
Chegg. (2016). In this experiment, benzyl and dibenzyl ketone will produce tetraphenylcyclopentadienone via aldol condensation reaction. [Link]
- Homework.Study.com. (n.d.). *In this experiment, benzyl and dibenzyl ketone will produce tetrap
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1,3-Bis(4-methylphenyl)propan-2-one
In the landscape of drug development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 1,3-Bis(4-methylphenyl)propan-2-one, a diaryl ketone, serves as a versatile building block in various synthetic pathways. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall viability of a synthetic route.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will move beyond procedural descriptions to explore the causality behind experimental choices, empowering researchers to select and implement the most appropriate methods for their specific needs, from routine reaction monitoring to the certification of reference materials.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Definitive Approach
NMR spectroscopy is unparalleled in its ability to provide detailed structural information and, in its quantitative application (qNMR), offers a direct and highly accurate measure of purity.[1] Unlike chromatographic methods that rely on relative peak areas, qNMR can determine the absolute purity of a substance against a certified internal standard.[2][3] This makes it a primary ratio method of analysis.
The Causality Behind the Choice
We choose qNMR when an unambiguous, high-accuracy purity value is required, for instance, when qualifying a new batch as a reference standard. The principle is straightforward: the integral area of a specific resonance is directly proportional to the number of nuclei contributing to that signal.[4] By comparing the integral of a known resonance from the analyte with that of a certified standard of known purity and weight, we can calculate the analyte's purity with exceptional precision.
Experimental Protocol: ¹H qNMR
-
Internal Standard Selection: Choose a standard with a simple spectrum that does not overlap with the analyte's signals. For this compound, maleic acid or dimethyl sulfone are suitable choices. The standard must be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.
-
-
Instrumental Parameters (Critical for Quantification):
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard. A preliminary T₁ inversion-recovery experiment is recommended. A conservative value of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal for quantification.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate the selected, well-resolved peaks for both the analyte and the internal standard. For this compound, the singlet corresponding to the four methylene protons (CH₂) is an excellent choice. For the internal standard, a distinct singlet is also preferred.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
Data Interpretation
The ¹H NMR spectrum of pure this compound should show a singlet for the two methyl groups (CH₃), a singlet for the four methylene protons (CH₂), and two doublets for the eight aromatic protons. Impurity peaks, such as those from residual solvents or unreacted starting materials like p-methylbenzyl chloride, will be readily apparent. The purity is determined not by the absence of other signals, but by the quantitative ratio to the standard.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is the most common technique for routine purity assessment in industrial settings.[5][6] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a molecule like this compound, which possesses a strong UV chromophore, HPLC with UV detection is highly effective.
The Causality Behind the Choice
We opt for HPLC for its high throughput, excellent resolving power, and established validation protocols. It is ideal for monitoring reaction progress, comparing batch-to-batch consistency, and generating purity data for regulatory submissions. The standard "purity by HPLC" value is typically reported as a percentage of the total peak area.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is a common starting point. Both should be HPLC grade.
-
Detector: A UV-Vis or Diode Array Detector (DAD) set to a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent (e.g., ACN) at a concentration of approximately 1 mg/mL.
-
Dilute this stock to a working concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Method Development & Analysis:
-
Elution Mode: A gradient elution is often used to separate impurities with a wide range of polarities. A typical gradient might be: 50% ACN to 95% ACN over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Analysis: Inject the prepared sample and record the chromatogram.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity:
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
Data Interpretation
The result is a chromatogram showing peaks over time. The large, primary peak corresponds to this compound. Smaller peaks represent impurities. This method assumes that all detected compounds have a similar response factor at the chosen wavelength, which is a potential source of inaccuracy. It also cannot detect impurities that lack a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[7] It is exceptionally sensitive and is the method of choice for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample.
The Causality Behind the Choice
We use GC-MS when there is a need to identify unknown impurities or to screen for trace levels of low-boiling-point contaminants, such as residual starting materials or solvents. The mass spectrometer provides a molecular fingerprint for each separated component, allowing for confident identification through library matching or spectral interpretation.
Experimental Protocol: GC-MS
-
System Preparation:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for this type of aromatic ketone.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Instrumental Parameters:
-
Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading. Injector temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
MS Detector: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 450.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) to see the separated peaks.
-
Extract the mass spectrum for each peak.
-
Identify the main component and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST) or by interpreting the fragmentation patterns.
-
Data Interpretation
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 238, along with characteristic fragment ions, most notably the tropylium ion at m/z 105 (from the cleavage of the p-methylbenzyl group). Impurities are identified by their unique retention times and mass spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Identity Confirmation
FTIR is not a primary tool for quantitative purity assessment but serves as an essential, rapid technique for identity confirmation and for detecting certain classes of impurities. It works by measuring the absorption of infrared radiation by the molecule, which excites bond vibrations at characteristic frequencies.[8]
The Causality Behind the Choice
FTIR is used as a first-pass quality control check. In seconds, it can confirm the presence of the key functional groups of this compound and flag the presence of unexpected functional groups, such as a hydroxyl (-OH) group from an alcohol impurity, which would be difficult to detect by HPLC-UV.
Experimental Protocol: FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, mix a small amount of sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty accessory.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands.
-
Data Interpretation
For this compound, the key peaks to verify are:
-
Strong C=O stretch: ~1710-1720 cm⁻¹. This is a hallmark of an aliphatic ketone.[9][10]
-
Aromatic C-H stretch: Just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Just below 3000 cm⁻¹.
-
Aromatic C=C bends: ~1600 cm⁻¹ and 1450-1500 cm⁻¹.
The absence of a broad peak around 3200-3500 cm⁻¹ indicates the absence of significant alcohol or water impurities.
Comparative Summary & Recommendations
| Technique | Primary Use | Type of Data | Sensitivity | Strengths | Limitations |
| qNMR | Absolute Quantification | Quantitative (Absolute Purity) | Moderate | High accuracy, structural info, universal detection | Requires expensive equipment, longer setup time, expertise |
| HPLC-UV | Routine Purity Check | Quantitative (Relative Purity) | High | High throughput, robust, excellent resolution | Requires chromophore, assumes equal response factors |
| GC-MS | Impurity Identification | Qualitative & Semi-Quantitative | Very High | Identifies unknown volatile impurities | Compound must be volatile and thermally stable |
| FTIR | Identity Confirmation | Qualitative | Low | Extremely fast, simple, good for functional group ID | Not quantitative, provides limited structural detail |
Concluding Recommendation
A multi-tiered approach provides the most comprehensive assessment of purity for synthesized this compound.
-
Initial Screening (FTIR): Use as a rapid identity check on the crude and purified material to confirm the presence of the carbonyl group and the absence of obvious functional group impurities.
-
Routine Analysis (HPLC): Employ HPLC for routine purity checks, reaction monitoring, and establishing batch-to-batch consistency. It is the pragmatic choice for most day-to-day laboratory work.
-
In-Depth Investigation (GC-MS): Use GC-MS to investigate any unknown peaks observed in the HPLC chromatogram or to specifically search for volatile starting materials.
-
Reference Standard Certification (qNMR): When a definitive, high-accuracy purity value is needed for a specific batch (e.g., for use as an in-house standard), qNMR is the undisputed gold standard.[2][3]
By judiciously applying these techniques, researchers and drug development professionals can ensure the quality and integrity of their synthetic intermediates, paving the way for successful and reproducible scientific outcomes.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative ¹H NMR: a versatile platform for the purity determination of natural products. Journal of Natural Products, 75(4), 834-851. Available at: [Link]
-
Cui, M., Liu, M., & Zhou, Y. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 421-431. Available at: [Link]
-
University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. Chem LibreTexts. Available at: [Link]
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Quora. (2023). Why do we use NMR spectroscopy in purity analysis? Available at: [Link]
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Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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University of Colorado Boulder. (n.d.). IR: carbonyl compounds. Organic Chemistry at CU Boulder. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Rostami, A., et al. (2015). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. Journal of the Iranian Chemical Society. Available at: [Link]
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Noziere, B., et al. (2015). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Available at: [Link]
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Szewczyńska, M., Dobrzyńska, E., & Pośniak, M. (2012). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Ecological Chemistry and Engineering A, 19(4-5), 351-363. Available at: [Link]
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Cardoso, D. R., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(2), 257-263. Available at: [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
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U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Validation: 1H and 13C NMR of 1,3-Bis(4-methylphenyl)propan-2-one
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures in solution. This guide provides an in-depth technical comparison and validation strategy for the 1H and 13C NMR data of 1,3-Bis(4-methylphenyl)propan-2-one, a symmetrical diaryl ketone.
In the absence of readily available, published experimental spectra for this compound, this guide will employ a robust validation approach. We will leverage experimental data from its close structural analog, dibenzyl ketone (1,3-diphenylpropan-2-one), and supplement this with high-quality predicted NMR data for our target molecule. This comparative methodology not only establishes a reliable reference point but also provides valuable insights into the influence of substituents on chemical shifts, a critical skill for spectral interpretation.
Molecular Structure and Symmetry Considerations
This compound possesses a C2v symmetry axis passing through the carbonyl group and bisecting the bond between the two methylene groups. This symmetry dictates that the two p-methylphenyl groups are chemically equivalent, as are the two benzylic methylene (-CH2-) groups. This equivalence significantly simplifies the expected 1H and 13C NMR spectra, reducing the number of unique signals and aiding in their assignment.
Figure 1. Molecular Structure of this compound.
Experimental Protocol: A Self-Validating System
The reliability of NMR data is intrinsically linked to the quality of the experimental procedure. The following protocol is designed to be a self-validating system, minimizing common sources of error.
1. Sample Preparation:
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity, as impurities will introduce extraneous signals and complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and appropriate solvent for this non-polar compound. Ensure the solvent is of high purity and stored under an inert atmosphere to minimize water contamination.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl3. This concentration provides a good signal-to-noise ratio for both 1H and 13C NMR without leading to significant line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to commercially available deuterated solvents and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion, particularly for resolving the aromatic proton signals.
-
1H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically adequate for good signal-to-noise.
-
-
13C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the 13C isotope.
-
Figure 2. Experimental workflow for NMR validation.
Data Analysis and Interpretation
1H NMR Spectral Data
The 1H NMR spectrum is anticipated to show four distinct signals due to the molecule's symmetry.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Dibenzyl Ketone.
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Multiplicity | Integration | Experimental Chemical Shift (δ, ppm) for Dibenzyl Ketone |
| Ar-CH ₃ | ~2.3 | Singlet | 6H | - |
| Ar-CH ₂-CO | ~3.7 | Singlet | 4H | ~3.7 |
| Ar-H (ortho to CH₂) | ~7.1 | Doublet | 4H | ~7.2-7.4 (multiplet) |
| Ar-H (meta to CH₂) | ~7.1 | Doublet | 4H | ~7.2-7.4 (multiplet) |
-
Ar-CH₃ (Predicted δ ~2.3 ppm): The six protons of the two equivalent methyl groups are expected to appear as a sharp singlet. This chemical shift is characteristic of methyl groups attached to an aromatic ring.
-
Ar-CH₂-CO (Predicted δ ~3.7 ppm): The four protons of the two equivalent benzylic methylene groups will also appear as a singlet due to the absence of adjacent protons. Their position is downfield due to the deshielding effect of both the aromatic ring and the adjacent carbonyl group. This is consistent with the experimental value for dibenzyl ketone.
-
Aromatic Protons (Predicted δ ~7.1 ppm): The aromatic protons of the two p-substituted rings will give rise to an AA'BB' system, which often appears as two doublets. The protons ortho and meta to the methylene group are chemically non-equivalent. The expected chemical shift is in the typical aromatic region.
13C NMR Spectral Data
The proton-decoupled 13C NMR spectrum is expected to display six signals, corresponding to the six unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Dibenzyl Ketone.
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Dibenzyl Ketone |
| Ar-C H₃ | ~21 | - |
| Ar-C H₂-CO | ~50 | ~50 |
| C =O | ~207 | ~207 |
| Ar-C (quaternary, attached to CH₂) | ~132 | ~135 |
| Ar-C H (ortho to CH₂) | ~129 | ~129 |
| Ar-C H (meta to CH₂) | ~129 | ~129 |
| Ar-C (quaternary, attached to CH₃) | ~137 | - |
-
C=O (Predicted δ ~207 ppm): The carbonyl carbon signal is characteristically found at a very downfield chemical shift, often exceeding 200 ppm in ketones.[1] This is consistent with the experimental data for dibenzyl ketone.
-
Ar-CH₂-CO (Predicted δ ~50 ppm): The benzylic carbon signal appears in the aliphatic region but is shifted downfield by the adjacent aromatic ring and carbonyl group. This prediction aligns well with the experimental value for the analogous carbon in dibenzyl ketone.
-
Aromatic Carbons (Predicted δ 129-137 ppm): Four signals are expected for the aromatic carbons. The two quaternary carbons (one attached to the methylene group and one to the methyl group) and the two protonated carbons (ortho and meta to the methylene group). The carbon attached to the methyl group is expected to be the most downfield of the aromatic signals.
-
Ar-CH₃ (Predicted δ ~21 ppm): The methyl carbon signal is expected in the upfield aliphatic region, typical for alkyl groups.
Comparative Analysis with Alternatives
The primary alternative for structural elucidation is Mass Spectrometry (MS) . While NMR provides detailed information about the connectivity of atoms, MS provides the molecular weight and fragmentation patterns. For this compound, the expected molecular ion peak [M]+ in a high-resolution mass spectrum would confirm the elemental composition of C17H18O. Fragmentation patterns would likely show cleavage at the benzylic positions, yielding fragments corresponding to the p-methylbenzyl cation. The combination of NMR and MS data provides a highly confident structural assignment.
Another alternative is Infrared (IR) Spectroscopy . An IR spectrum would show a strong absorption band around 1715 cm⁻¹ characteristic of a ketone carbonyl stretch, as well as absorptions corresponding to aromatic C-H and C=C bonds. While useful for identifying functional groups, IR spectroscopy does not provide the detailed connectivity information that NMR does.
Conclusion
The validation of the structure of this compound can be confidently achieved through a combination of 1H and 13C NMR spectroscopy. By following a robust experimental protocol and employing a comparative analysis with the known spectra of its close analog, dibenzyl ketone, and computationally predicted data, a high degree of certainty in the structural assignment can be attained. This guide provides the necessary framework for researchers to perform this validation, ensuring the scientific integrity of their work.
References
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
In the landscape of medicinal chemistry and drug development, 1,3-diaryl-2-propanones serve as pivotal structural motifs and versatile intermediates for the synthesis of a wide array of pharmacologically active molecules. Their facile conversion into various heterocyclic and carbocyclic frameworks makes the efficiency of their synthesis a critical factor in the early stages of drug discovery. This guide provides an in-depth comparison of the synthetic efficiency for producing 1,3-Bis(4-methylphenyl)propan-2-one and its closely related analogs, 1,3-diphenylpropan-2-one and 1,3-bis(4-methoxyphenyl)propan-2-one. We will delve into detailed experimental protocols, analyze the mechanistic underpinnings of the synthetic strategies, and present a comparative analysis of their efficiencies based on reported experimental data.
Introduction: The Significance of 1,3-Diaryl-2-Propanones
The 1,3-diaryl-2-propanone scaffold is a common feature in numerous biologically active compounds and serves as a key building block for more complex molecular architectures. The central carbonyl group and the two flanking methylene groups offer multiple points for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. The efficiency of synthesizing these core structures directly impacts the pace and cost-effectiveness of drug development programs. Therefore, a thorough understanding of the available synthetic routes and their relative merits is indispensable for researchers in this field.
Synthetic Strategies and Mechanistic Insights
The most prevalent and direct method for the synthesis of symmetrical 1,3-diaryl-2-propanones is the ketonic decarboxylation of the corresponding aryl-substituted acetic acids. This reaction, typically carried out at high temperatures with a metal oxide catalyst, involves the formation of a ketone from two carboxylic acid molecules with the elimination of carbon dioxide and water.[1]
The proposed mechanism for ketonic decarboxylation suggests the formation of a β-keto acid intermediate, which then undergoes decarboxylation to yield the ketone.[2] This pathway necessitates the presence of α-hydrogens on the starting carboxylic acid, a condition met by phenylacetic acid and its derivatives.[2]
Alternative, albeit less direct, routes can involve multi-step sequences, such as the Claisen-Schmidt condensation to form a chalcone (1,3-diaryl-2-propen-1-one), followed by reduction of the carbon-carbon double bond. However, for symmetrical ketones, the ketonic decarboxylation of the corresponding arylacetic acids is often a more atom-economical approach.
Comparative Synthesis Protocols and Efficiency Analysis
This section details the synthetic protocols for this compound and its unsubstituted and methoxy-substituted analogs. The efficiency of each synthesis is evaluated based on reported yields, reaction conditions, and the nature of the starting materials.
Synthesis of this compound
The synthesis of this compound is effectively achieved through the ketonic decarboxylation of 4-methylphenylacetic acid.
Reaction Scheme:
Figure 1: Ketonic decarboxylation of 4-methylphenylacetic acid.
Experimental Protocol:
A detailed experimental procedure for the ketonic decarboxylation of 4-methylphenylacetic acid is analogous to the general method for preparing dibenzyl ketones.
-
Preparation of Starting Material: 4-Methylphenylacetic acid can be prepared by the hydrolysis of 4-methylphenylacetonitrile.[3]
-
Ketonic Decarboxylation: A mixture of 4-methylphenylacetic acid and a catalytic amount of a metal oxide (e.g., manganese(II) oxide) is heated in a reaction vessel equipped for distillation.[1] The reaction temperature is typically maintained above 300 °C.[4]
-
Work-up and Purification: The resulting ketone is isolated by distillation from the reaction mixture. Further purification can be achieved by recrystallization or column chromatography.
Synthesis of 1,3-Diphenylpropan-2-one (Dibenzyl Ketone)
The synthesis of the parent compound, 1,3-diphenylpropan-2-one, is well-established and serves as a benchmark for comparison.
Reaction Scheme:
Figure 2: Synthesis of 1,3-diphenylpropan-2-one.
Experimental Protocol:
A common laboratory-scale synthesis involves heating phenylacetic acid with acetic anhydride and anhydrous potassium acetate.
-
A mixture of phenylacetic acid, acetic anhydride, and anhydrous potassium acetate is refluxed for several hours.
-
The acetic acid byproduct is removed by distillation.
-
The crude dibenzyl ketone is then isolated and purified by vacuum distillation or recrystallization.
Yields for this process are reported to be in the range of 55-65%.[5]
Synthesis of 1,3-Bis(4-methoxyphenyl)propan-2-one
The synthesis of the methoxy-substituted analog can be approached via a multi-step sequence starting from the corresponding chalcone.
Reaction Scheme:
Figure 3: Two-step synthesis of 1,3-bis(4-methoxyphenyl)propan-2-one.
Experimental Protocol:
-
Claisen-Schmidt Condensation: 4-Methoxybenzaldehyde is reacted with 4-methoxyacetophenone in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol to yield 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (a chalcone).[6] This reaction typically proceeds with good yields, often exceeding 80%.[6]
-
Catalytic Hydrogenation: The resulting chalcone is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond. A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere.
The overall yield for this two-step process would be the product of the yields of each step. Assuming a high yield for both steps, this can be an efficient route. A direct synthesis via ketonic decarboxylation of 4-methoxyphenylacetic acid is also plausible but specific experimental data is less readily available in the searched literature.
Comparative Data Summary
| Compound | Synthetic Method | Starting Material(s) | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| This compound | Ketonic Decarboxylation | 4-Methylphenylacetic Acid | Metal Oxide (e.g., MnO) | Several hours | >300 | Moderate (Est.) | [1][4] |
| 1,3-Diphenylpropan-2-one | Ketonic Decarboxylation | Phenylacetic Acid | Acetic Anhydride, K₂CO₃ | Several hours | Reflux | 55-65 | [5] |
| 1,3-Bis(4-methoxyphenyl)propan-2-one | Claisen-Schmidt & Reduction | 4-Methoxybenzaldehyde, 4-Methoxyacetophenone | NaOH, Pd/C, H₂ | 10 min (Step 1) | Room Temp (Step 1) | >80 (Step 1) | [6] |
Discussion and Conclusion
The synthesis of symmetrical 1,3-diaryl-2-propanones is most directly achieved through the ketonic decarboxylation of the corresponding arylacetic acids. This method is atom-economical and involves a single synthetic step. For the parent compound, 1,3-diphenylpropan-2-one, this method provides moderate to good yields. It is reasonable to extrapolate that the synthesis of this compound via a similar route would also be efficient, although specific yield data would require experimental verification.
For the methoxy-substituted analog, a two-step approach involving a Claisen-Schmidt condensation followed by catalytic hydrogenation appears to be a high-yielding and well-documented strategy. The high efficiency of the initial condensation step makes this an attractive route, despite the additional reduction step.
The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the availability of starting materials, desired scale, and acceptable yield. For the rapid generation of diverse analogs, the two-step chalcone route may offer more flexibility, as a variety of substituted aldehydes and ketones can be employed in the initial condensation step. However, for the large-scale, cost-effective production of a specific symmetrical 1,3-diaryl-2-propanone, optimizing the one-step ketonic decarboxylation would be the more logical approach.
This comparative guide provides a foundation for researchers to make informed decisions when planning the synthesis of these valuable building blocks. Further experimental optimization of the ketonic decarboxylation for substituted phenylacetic acids would be a valuable contribution to the field, potentially offering a more streamlined and efficient route to this important class of compounds.
References
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Oliver-Tomas, B., Renz, M., & Corma, A. (2017). Ketone Formation from Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids. Chemistry (Weinheim an der Bergstrasse, Germany), 23(52), 12900–12908. [Link]
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Wikipedia contributors. (2023, December 28). Ketonic decarboxylation. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). Development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis. Organic & Biomolecular Chemistry, 1(1), 15-16. [Link]
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Zhang, C. T., Zhu, R., Wang, Z., Ma, B., Zajac, A., Smiglak, M., ... & Wang, W. L. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC advances, 9(4), 2199-2204. [Link]
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ResearchGate. (2016). Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. [Link]
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Krzyzaniak, J., et al. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Journal of Molecular Structure, 1059, 137-145. [Link]
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ResearchGate. (2017). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. [Link]
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Corma, A., et al. (2017). The ketonic decarboxylation of carboxylic acids has been carried out experimentally and studied theoretically by DFT calculations. Chemistry–A European Journal, 23(52), 12900-12908. [Link]
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Richards, J. S., et al. (2024). Small-Scale Synthesis of Dibenzyl Ketone for the Organic Chemistry Teaching Laboratory. Journal of Chemical Education. [Link]
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Wang, X. J., et al. (2005). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. Organic letters, 7(25), 5593-5595. [Link]
-
Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved January 18, 2026, from [Link]
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MDPI. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
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Jackson, S. D., et al. (2018). Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. Catalysts, 8(11), 534. [Link]
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Wang, X. J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]
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PrepChem. (n.d.). Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. Retrieved January 18, 2026, from [Link]
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Organic Syntheses. (n.d.). Methyl benzyl ketone. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2017). Comparison of the classical approaches to ketone synthesis with the.... [Link]
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Wang, X. J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]
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Li, S., & Lundquist, K. (1998). Synthesis of 1,2‐Bis(3,4‐dimethoxyphenyl)‐1,3‐propanediol Starting from trans‐1,3‐Bis(3,4‐dimethoxyphenyl)‐2,3‐epoxy‐1‐propanone. Acta Chemica Scandinavica, 52, 947-951. [Link]
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Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]
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A Senior Application Scientist's Guide to Biological Assay Validation for 1,3-Diarylpropanoid Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison and validation of biological assays for a promising class of therapeutic agents: 1,3-diarylpropanoid derivatives, with a particular focus on chalcones. As we navigate the complexities of drug discovery, the rigor of our biological assay validation is paramount to success. This guide is structured to provide not just protocols, but the underlying scientific rationale, ensuring your experimental designs are robust, reproducible, and relevant.
The Therapeutic Promise of 1,3-Diarylpropanoids
The 1,3-diarylpropanoid scaffold, particularly the α,β-unsaturated ketone core of chalcones (1,3-diphenyl-2-propen-1-one), is a privileged structure in medicinal chemistry.[1] These compounds, found in edible plants, are precursors to flavonoids and exhibit a wide spectrum of pharmacological activities.[1] Their synthetic accessibility allows for the creation of diverse derivatives, making them attractive candidates for drug development.[2][3] Documented biological activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][4] Given this therapeutic potential, the validation of assays to screen and characterize these derivatives is a critical step in their journey from the lab to the clinic.
The Cornerstone of Drug Discovery: Robust Biological Assay Validation
The purpose of a biological assay is to measure the biological activity or potency of a compound.[5] For any new drug candidate, a suite of assays is necessary to establish its safety and efficacy profile.[6] The Food and Drug Administration (FDA) provides stringent guidance on bioanalytical method validation to ensure the reliability of data submitted for regulatory approval.[7][8][9][10] A well-validated assay is characterized by its accuracy, precision, specificity, and robustness.[5][11] This guide will delve into specific assays relevant to 1,3-diarylpropanoid derivatives, providing both the "how" and the "why" of their validation.
Comparative Efficacy: A Multi-Assay Approach
The diverse biological activities of 1,3-diarylpropanoid derivatives necessitate a multi-pronged approach to their evaluation. Below, we compare key assays and present representative data for different derivatives.
Anticancer Activity: Cytotoxicity and Proliferation Assays
A primary screen for potential anticancer agents is the evaluation of their cytotoxicity against various cancer cell lines.[6][12][13] These assays are crucial in the early stages of drug development to identify compounds that can inhibit cell proliferation or induce cell death.[6]
Commonly Used Assays:
-
MTT Assay: A colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[12]
-
Cell Proliferation Assays (e.g., CFSE): These assays track the number of cell divisions, providing a direct measure of a compound's effect on cell proliferation.[14]
-
Apoptosis Assays: These assays detect markers of programmed cell death, helping to elucidate the mechanism of cytotoxicity.
Comparative Data for 1,3-Diarylpropanoid Derivatives:
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| (E)-1,3-diphenyl-2-propen-1-one (Chalcone) | MCF-7 (Breast Cancer) | MTT | 21 | [15] |
| 1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | COX-2 expressing cells | COX-2 Inhibition | 0.1 | [16] |
| 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | 5-LOX expressing cells | 5-LOX Inhibition | 1.0 | [16] |
| F14 (Chalcone Derivative) | BMDM | IL-1β Secretion | 0.74 | [17][18] |
| F14 (Chalcone Derivative) | THP-1 | IL-1β Secretion | 0.88 | [17][18] |
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is implicated in a multitude of diseases.[19] Chalcones and their derivatives have shown promise as anti-inflammatory agents by inhibiting key inflammatory pathways.[4]
Key Assays:
-
Nitric Oxide (NO) Inhibition Assay: Measures the inhibition of NO production in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzymatic assays measure the inhibition of COX and LOX enzymes, which are key mediators of inflammation.[16]
Mechanism of Action: Kinase Inhibition Assays
Many 1,3-diarylpropanoids exert their effects by modulating signaling pathways, often through the inhibition of protein kinases.[20][21] Kinase inhibition assays are therefore crucial for elucidating the mechanism of action.
Types of Assays:
-
Biochemical Assays: These assays use purified enzymes to measure the direct inhibition of kinase activity.[22][23]
-
Cell-Based Assays: These assays measure the inhibition of kinase activity within a cellular context, providing more physiologically relevant data.[22]
Detailed Experimental Protocols
To ensure reproducibility and adherence to best practices, detailed protocols for key assays are provided below.
Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol assesses the anti-inflammatory potential of a compound.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Determine the percentage of NO inhibition compared to the LPS-treated control.
Visualizing the Science: Workflows and Pathways
Understanding the experimental process and the biological pathways being investigated is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Chalcone Modulation of the MAPK Signaling Pathway
Chalcones are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in cell proliferation, differentiation, and apoptosis.[21]
Caption: Simplified overview of MAPK signaling and points of modulation by chalcones.
Best Practices in Bioassay Development and Validation
Developing a robust and reliable bioassay requires careful consideration of several factors.[5][24][25][26]
-
Cell Line Selection: The choice of cell line should be relevant to the disease or biological process being studied.[24][26][27]
-
Reference Standards: The use of a well-characterized reference standard is essential for ensuring the consistency and accuracy of the assay over time.[24]
-
Assay Optimization: Key parameters such as cell density, incubation times, and reagent concentrations should be optimized to achieve the best assay performance.
-
Validation Parameters: The assay should be validated for accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[28]
Conclusion and Future Perspectives
The 1,3-diarylpropanoid scaffold represents a rich source of potential therapeutic agents. The successful translation of these compounds into clinical use hinges on the quality and reliability of the biological assays used for their characterization. This guide has provided a framework for understanding and implementing robust assay validation, from the selection of appropriate assays to the interpretation of results. As our understanding of the complex biology underlying disease progresses, so too must our approaches to assay development. The integration of more physiologically relevant models, such as 3D cell cultures and organoids, will be a key future direction in the preclinical evaluation of these promising compounds.
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A Comparative Guide to the Structural Confirmation of 1,3-Bis(4-methylphenyl)propan-2-one: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography and alternative spectroscopic methods for the structural confirmation of 1,3-Bis(4-methylphenyl)propan-2-one, a dibenzyl ketone derivative of interest in organic synthesis and medicinal chemistry. We will delve into the experimental intricacies of each technique, presenting supporting data and explaining the rationale behind procedural choices to offer researchers a comprehensive framework for structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] It provides an unparalleled level of detail, revealing bond lengths, bond angles, and intermolecular interactions with high precision. For this compound, this technique offers irrefutable evidence of its molecular conformation.
Crystallographic Data for this compound
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 735817 .[3] The associated scientific publication can be found with the digital object identifier (DOI) 10.1021/cg100021f .[3]
| Parameter | Value |
| CCDC Number | 735817 |
| Associated DOI | 10.1021/cg100021f |
| Molecular Formula | C₁₇H₁₈O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
This table summarizes the key crystallographic identifiers for this compound, allowing for direct access to the detailed structural data.
Experimental Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following workflow highlights the critical steps and the inherent validation at each stage.
Figure 1: A generalized workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol:
-
Crystal Growth (The Bottleneck and the Art): The most critical and often challenging step is obtaining high-quality single crystals.[2] For this compound, a slow evaporation method from a suitable solvent system (e.g., ethanol/dichloromethane mixture) is a common starting point. The rationale is to allow the molecules to self-assemble into a well-ordered lattice. The quality of the crystal directly dictates the quality of the diffraction data.[4]
-
Crystal Selection and Mounting: Under a microscope, a suitable crystal (typically 0.1-0.3 mm in each dimension) that is clear, with well-defined faces and free of cracks or defects is selected.[4] This crystal is then mounted on a goniometer head. This selection process is a key validation step; a poor-quality crystal will yield a poor diffraction pattern.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected. Modern detectors, such as CCD or CMOS detectors, capture the intensity and position of the diffracted X-rays.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit, resulting in the final, highly accurate molecular structure.
Trustworthiness of the Technique: The self-validating nature of X-ray crystallography lies in the rigorous statistical metrics used during refinement (e.g., R-factor) and the final validation checks that ensure the geometric sensibility of the determined structure.
Alternative and Complementary Techniques: A Spectroscopic Approach
While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods offer valuable information about the molecule's structure in solution and provide complementary data for confirmation. For compounds that are difficult to crystallize, these techniques are the primary means of structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[5] By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be pieced together.
Hypothetical ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | Doublet | 8H | Aromatic protons |
| ~3.6 | Singlet | 4H | -CH₂- protons |
| ~2.3 | Singlet | 6H | -CH₃ protons |
This table presents a hypothetical ¹H NMR spectrum for this compound, illustrating the expected signals and their assignments.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The choice of solvent is crucial to avoid interfering signals.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz). Standard acquisition parameters are typically used.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns to assign the structure.
Figure 2: A simplified workflow for NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.[6][7]
Expected Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): m/z = 238.32 (corresponding to the molecular weight of C₁₇H₁₈O)[3]
-
Key Fragments: Expect to see fragments corresponding to the loss of benzyl groups (m/z = 91) and other characteristic fragments.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum.
Figure 3: A fundamental workflow for mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic signal would be the strong absorption from the carbonyl (C=O) group.
Expected IR Absorption:
-
C=O stretch: A strong absorption band around 1715 cm⁻¹. The exact position can provide clues about the electronic environment of the carbonyl group.
Comparative Analysis: Choosing the Right Tool
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions | Unambiguous structural determination | Requires high-quality single crystals, provides solid-state conformation only |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation | Provides data on the molecule in solution, does not require crystals | Can be complex to interpret for large molecules, does not provide precise bond lengths/angles |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample requirement | Does not provide direct 3D structural information, isomers can be difficult to distinguish |
| IR Spectroscopy | Presence of functional groups | Fast, simple, non-destructive | Provides limited structural information, spectra can be complex |
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard, providing a detailed and unambiguous three-dimensional atomic arrangement. However, a comprehensive characterization relies on the synergistic use of multiple analytical techniques. NMR spectroscopy confirms the molecular structure in solution, mass spectrometry verifies the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups. By understanding the strengths and limitations of each method, researchers can confidently and efficiently elucidate the structures of novel compounds, a critical step in advancing chemical and pharmaceutical research.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,3-Bis(4-methylphenyl)propan-2-one
As professionals in scientific research and development, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all laboratory materials. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Bis(4-methylphenyl)propan-2-one (CAS No. 70769-70-9), grounding procedural steps in the chemical's specific hazard profile and the governing regulatory framework.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a substance is the critical first step in determining appropriate handling and disposal methods. This compound is a solid organic compound that presents several health risks.
According to its Safety Data Sheet (SDS), this chemical is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate that this compound cannot be treated as common waste. Its potential to cause harm upon contact, ingestion, or inhalation necessitates its management as hazardous chemical waste to protect both laboratory personnel and the environment.[1]
Key Safety & Physical Data Summary
For quick reference, the essential safety and identification data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 70769-70-9 | [2] |
| Molecular Formula | C₁₇H₁₈O | [2] |
| Molar Mass | 238.32 g/mol | [2] |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Waste Characterization and Segregation: The First Steps in the Lab
The foundation of compliant chemical disposal is the accurate characterization and segregation of waste at the point of generation. This "cradle-to-grave" approach is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][4][5][6]
Waste Characterization: Any material, including personal protective equipment (PPE), weighing boats, or paper towels, that is contaminated with this compound must be considered hazardous waste. The same applies to unused, expired, or surplus quantities of the pure chemical.
Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[7] Waste this compound should be collected in a dedicated container and must not be mixed with:
-
Strong oxidizing agents
-
Acids and bases
-
Aqueous waste streams
-
Other incompatible organic solvents
On-Site Handling and Disposal Protocol
This protocol outlines the procedural steps for safely accumulating and preparing this compound waste for final disposal.
Step 1: Container Selection and Labeling
-
Select an Appropriate Container: Choose a waste container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tightly-fitting screw cap is ideal. Ensure the container is clean, dry, and in good condition.[7] Do not use foodstuff containers.[7]
-
Label the Container Correctly: Proper labeling is a strict EPA requirement.[8][9] Before any waste is added, the container must be labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and its CAS number "70769-70-9 ".
-
Appropriate hazard warnings, which can be achieved by affixing GHS pictograms for "Irritant" (exclamation mark) and "Health Hazard".[9]
-
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: The SAA is the designated location within the laboratory where hazardous waste is collected. This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[7][8][9]
-
Accumulate Waste: Place all waste contaminated with this compound into the properly labeled container.
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when waste is being added.[7] This minimizes the release of vapors and prevents spills.
-
Monitor Fill Level: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills during transport.[4]
Step 3: Preparing for Disposal
-
Notify EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for the pickup of the waste container from the SAA.
-
Transportation and Final Disposal: The EHS department will coordinate with a licensed hazardous waste disposal vendor. The most common and environmentally sound disposal method for solid organic compounds like this is controlled incineration at a permitted facility.[10] This process ensures the complete destruction of the chemical.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][10]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[10] For larger spills, respiratory protection may be necessary.[10]
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[10]
-
Clean the Area: Decontaminate the spill area with an appropriate solvent (e.g., acetone, ethanol) and absorbent pads. All cleanup materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Navigating the Safe Handling of 1,3-Bis(4-methylphenyl)propan-2-one: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: An Extrapolated Profile
Due to the absence of a dedicated SDS for 1,3-Bis(4-methylphenyl)propan-2-one, a hazard assessment has been extrapolated from data on analogous compounds such as 1,3-Diphenyl-2-propanone and other aromatic ketones.[1][2][3] Researchers should handle this compound with the assumption that it may present the following hazards:
-
Skin and Eye Irritation: Aromatic ketones are often irritating to the skin and eyes upon direct contact.[1][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.
-
Combustibility: While not highly flammable, the compound is likely combustible and may burn if ignited.[1][2]
-
Unknown Toxicological Properties: The full toxicological profile is unknown. Therefore, it is prudent to treat the substance as potentially harmful if swallowed, inhaled, or absorbed through the skin.
This extrapolated hazard profile necessitates a cautious approach, emphasizing the consistent and correct use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): A Multi-Faceted Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[5] | Nitrile or butyl rubber gloves.[6] | Fully-buttoned lab coat. | Recommended if dust is generated. |
| Solution Preparation and Handling | Chemical splash goggles. A face shield is recommended when handling larger volumes.[6] | Butyl rubber gloves are preferred for their resistance to ketones and esters.[6][7] | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood. |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield.[6] | Heavy-duty butyl rubber gloves.[6] | Chemical-resistant coveralls.[5] | Air-purifying respirator with appropriate cartridges if vapors or dust are present.[5] |
Causality of PPE Choices:
-
Eye Protection: The transition from safety glasses to chemical splash goggles and face shields is dictated by the increasing risk of splashes and aerosols when handling liquids.
-
Hand Protection: While nitrile gloves offer a baseline of protection for handling solids, butyl rubber provides superior resistance to ketones, making it the preferred choice for prolonged or direct contact with solutions.[6][7]
-
Respiratory Protection: The use of a chemical fume hood is the primary engineering control to prevent inhalation of vapors. A respirator becomes necessary when these controls are insufficient, such as during a large spill.
Operational Plans: Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is critical for minimizing the risk of exposure and contamination.
Donning and Doffing PPE: A Deliberate Sequence
Donning Sequence:
-
Lab Coat
-
Eye Protection
-
Gloves (ensure they overlap the cuffs of the lab coat)
Doffing Sequence (to prevent cross-contamination):
-
Gloves (using a glove-to-glove and then skin-to-glove technique)
-
Lab Coat (turn inside out as it is removed)
-
Eye Protection
Experimental Workflow:
Caption: Decision tree for the proper disposal of waste generated from handling the compound.
All waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations. [8]Never pour acetone or solutions containing this compound down the drain. [9]
Conclusion: A Culture of Safety
The principles of expertise, trustworthiness, and authoritative grounding in laboratory safety are non-negotiable. While the specific hazards of this compound are not fully elucidated, a proactive and cautious approach based on the handling of similar chemical structures provides a robust framework for its safe management. By adhering to the PPE recommendations, operational plans, and disposal procedures outlined in this guide, researchers can protect themselves and the integrity of their work.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
CloudSDS. (n.d.). A Detail Guide on Acetone Disposal. Retrieved from [Link]
-
CloudSDS. (n.d.). What Happens If Acetone Is Disposed of Incorrectly?. Retrieved from [Link]
-
Lab Alley. (n.d.). Acetone Safety: Proper Storage and Disposal Methods. Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Bis(4-methylphenyl)prop-2-en-1-one. PubChem. Retrieved from [Link]
-
Princeton University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
SafetyIQ. (2024, March 29). Acetone Hazards - Safe Handling and Disposal Practices. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Uniprox. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Washington State University. (n.d.). Acetone. Retrieved from [Link]
-
WorkSafeBC. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]
- 9. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
